molecular formula C7H7BF2O2 B1323216 (2,3-Difluoro-4-methylphenyl)boronic acid CAS No. 508235-16-3

(2,3-Difluoro-4-methylphenyl)boronic acid

Cat. No.: B1323216
CAS No.: 508235-16-3
M. Wt: 171.94 g/mol
InChI Key: ZSNYLXVAUJWEMN-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNYLXVAUJWEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634768
Record name (2,3-Difluoro-4-methylphenyl)boronic acid
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Molecular Weight

171.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508235-16-3
Record name (2,3-Difluoro-4-methylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-difluoro-4-methylphenyl)boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 508235-16-3

This technical guide provides a comprehensive overview of (2,3-Difluoro-4-methylphenyl)boronic acid, a key building block for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Data

This compound is a fluorinated arylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of two fluorine atoms and a methyl group on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 508235-16-3[1][2]
Molecular Formula C₇H₇BF₂O₂[2]
Molecular Weight 171.94 g/mol [2]
IUPAC Name This compound
SMILES CC1=CC=C(B(O)O)C(F)=C1F[2]
Physical Form Solid
Storage Conditions Inert atmosphere, 2-8°C[2]

Note: Experimental data such as melting point, solubility, and pKa for this specific compound are not widely available in public literature and would typically be determined experimentally.

Synthesis

The synthesis of arylboronic acids, including this compound, generally involves the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a borate ester, followed by acidic hydrolysis.

A general, illustrative synthesis workflow is presented below. This process would be adapted from established methods for preparing similar fluorinated arylboronic acids.

G start Start: 1-Bromo-2,3-difluoro-4-methylbenzene step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78°C) start->step1 step2 Borylation (Trialkyl borate, e.g., B(OMe)₃) step1->step2 step3 Acidic Hydrolysis (e.g., aq. HCl) step2->step3 end Product: this compound step3->end G boronic_acid This compound suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base) boronic_acid->suzuki aryl_halide Aryl/Heteroaryl Halide aryl_halide->suzuki product Biaryl/Heteroaryl-Aryl Product suzuki->product bio_molecule Bioactive Molecule / Drug Candidate product->bio_molecule G drug Drug Candidate containing (2,3-Difluoro-4-methylphenyl) moiety kinase Protein Kinase drug->kinase Inhibition substrate Substrate Protein kinase->substrate atp ATP atp->kinase phos_substrate Phosphorylated Substrate substrate->phos_substrate Phosphorylation downstream Downstream Signaling phos_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

References

A Technical Guide to the Physical Properties of Difluoro- and Difluoromethylphenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of difluoro- and difluoromethylphenyl boronic acids. These organoboron compounds are of significant interest in medicinal chemistry and materials science, primarily due to their utility as building blocks in Suzuki-Miyaura cross-coupling reactions and their potential as bioactive molecules. Understanding their physical characteristics—such as melting point, solubility, acidity (pKa), and stability—is critical for their effective application in synthesis, formulation, and biological assays.

Core Physical Properties: A Comparative Overview

The introduction of fluorine atoms and methyl groups to the phenylboronic acid scaffold significantly influences its physicochemical properties. These substitutions can alter crystal packing, solvation, and electronic distribution, thereby affecting melting point, solubility, and acidity.

Melting Point

The melting point of a solid is a crucial indicator of its purity and is influenced by the strength of intermolecular forces in the crystal lattice. For substituted phenylboronic acids, these forces are primarily hydrogen bonding between the boronic acid groups and van der Waals interactions between the aromatic rings. The position of fluoro and methyl substituents can significantly impact the crystal packing and, consequently, the melting point.

Below is a summary of reported melting points for various difluoro- and fluoro-methylphenyl boronic acid isomers.

CompoundCAS NumberMelting Point (°C)
Difluorophenyl Boronic Acids
2,3-Difluorophenylboronic acid121219-16-795 (dec.)
2,4-Difluorophenylboronic acid144025-03-6247 - 250
2,6-Difluorophenylboronic acid162101-25-9147 - 149
3,4-Difluorophenylboronic acid168267-41-2305 - 310
Fluoromethylphenyl Boronic Acids
2-Fluoro-4-methylphenylboronic acid170981-26-7228 - 233
2-Fluoro-5-methylphenylboronic acid166328-16-177 - 82
3-Fluoro-4-methylphenylboronic acid168267-99-0232 - 237
4-Fluoro-2-methylphenylboronic acid139911-29-8191 - 196
4-Fluoro-3-methylphenylboronic acid139911-27-6217
5-Fluoro-2-methylphenylboronic acid163517-62-2144 - 148
Difluoromethylphenyl Boronic Acids
2-(Difluoromethyl)phenylboronic acid199981-79-4Data not readily available
3-(Difluoromethyl)phenylboronic acid946525-42-4Data not readily available
4-(Difluoromethyl)phenylboronic acid946525-43-5Data not readily available
Solubility

The solubility of boronic acids is a critical parameter for their use in solution-phase reactions and for the formulation of drug candidates. Generally, phenylboronic acids exhibit low solubility in water and higher solubility in organic solvents. The introduction of polar fluorine atoms can have a complex effect on solubility. While fluorine can participate in hydrogen bonding, its overall electron-withdrawing nature can increase the lipophilicity of the molecule.

Qualitative data indicates that difluorophenylboronic acids are soluble in organic solvents like methanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran, with limited solubility in water.[1] The solubility of phenylboronic acids is highly dependent on the solvent and the specific substitution pattern on the aromatic ring.[2]

Acidity (pKa)

Boronic acids are Lewis acids, and their acidity is a key determinant of their reactivity and their interaction with biological targets. The pKa of a boronic acid reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Electron-withdrawing substituents, such as fluorine, generally increase the Lewis acidity of the boron center, resulting in a lower pKa.

Stability

Arylboronic acids are susceptible to degradation through several pathways, including dehydration to form boroxines (cyclic anhydrides) and protodeboronation (cleavage of the carbon-boron bond). The stability of these compounds is influenced by factors such as temperature, moisture, and pH. The presence of electron-withdrawing fluorine atoms can influence the rate of these degradation processes. Stability is a critical consideration for the storage and handling of these reagents and for their application in multi-step syntheses.

Experimental Protocols

Accurate and reproducible determination of the physical properties of difluoro-methylphenyl boronic acids relies on standardized experimental protocols. The following sections detail methodologies for key characterization experiments.

Melting Point Determination (Capillary Method - USP <741>)

This method is a standard procedure for determining the melting range of a crystalline solid.

Apparatus:

  • Melting point apparatus with a heated block and a temperature probe.

  • Capillary tubes (closed at one end).

  • Sample grinder (e.g., mortar and pestle).

Procedure:

  • Sample Preparation: The boronic acid sample should be finely powdered and thoroughly dried.

  • Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2-4 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_result Result A Grind Sample B Dry Sample A->B C Introduce into Capillary B->C D Pack Sample C->D E Place in Apparatus D->E F Heat at Controlled Rate E->F G Observe Melting F->G H Record Melting Range G->H

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Apparatus:

  • Vials with screw caps.

  • Shaker or rotator.

  • Centrifuge.

  • HPLC system with a suitable column and detector.

  • Analytical balance.

Procedure:

  • Sample Preparation: An excess amount of the solid boronic acid is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Quantification: A sample of the supernatant is carefully removed, diluted if necessary, and analyzed by a validated HPLC method to determine the concentration of the dissolved boronic acid. A standard curve is used for quantification.

Solubility_Determination A Add Excess Solid to Buffer B Equilibrate (Shake/Rotate) A->B C Centrifuge for Phase Separation B->C D Sample Supernatant C->D E Analyze by HPLC D->E F Quantify using Standard Curve E->F

Caption: Shake-Flask Method for Solubility.

pKa Determination (Potentiometric Titration)

This is a precise method for determining the acid dissociation constant of a substance.

Apparatus:

  • Potentiometer with a pH electrode.

  • Burette.

  • Stir plate and stir bar.

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

Procedure:

  • Sample Preparation: A known amount of the boronic acid is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored and recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified as the point of maximum slope on the curve.

pKa_Determination A Dissolve Boronic Acid B Titrate with Standard Base A->B C Monitor pH B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Calculate pKa at Half-Equivalence E->F

Caption: Potentiometric Titration for pKa.

Stability Assessment (Stability-Indicating HPLC Method)

This method is used to quantify the decrease in the concentration of the parent compound over time under specific stress conditions.

Apparatus:

  • HPLC system with a suitable column and detector.

  • Environmental chambers (for controlled temperature and humidity).

  • pH meter.

Procedure:

  • Method Development: A reverse-phase HPLC method is developed and validated to separate the parent boronic acid from its potential degradation products (e.g., the product of protodeboronation).

  • Stress Conditions: Solutions of the boronic acid are prepared and subjected to various stress conditions, such as elevated temperature, high humidity, and different pH values (acidic, neutral, basic).

  • Time-Point Analysis: At specified time intervals, aliquots are withdrawn from the stressed samples and analyzed by the HPLC method.

  • Data Analysis: The decrease in the peak area of the parent compound is monitored over time to determine the degradation rate.

Structural Characterization

In addition to the core physical properties, detailed structural characterization is essential for confirming the identity and purity of difluoro-methylphenyl boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹¹B, and ¹⁹F NMR are powerful tools for the structural elucidation of these compounds.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for each fluorine atom and showing coupling with neighboring protons and carbons.[4]

  • ¹¹B NMR: Confirms the presence of the boronic acid moiety.

  • ¹³C NMR: Provides information on the carbon skeleton.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state. This technique is invaluable for understanding the crystal packing and intermolecular interactions that govern the melting point and other solid-state properties.

Structural_Characterization cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_output Structural Information A 1H NMR H Connectivity & Purity A->H B 19F NMR B->H C 11B NMR C->H D 13C NMR D->H E Crystal Growth F Data Collection E->F G Structure Solution F->G I 3D Structure & Packing G->I

Caption: Key Structural Characterization Methods.

Conclusion

The physical properties of difluoro- and difluoromethylphenyl boronic acids are intricately linked to their substitution patterns. This guide provides a foundational understanding of these properties and outlines standard experimental protocols for their determination. For researchers and drug development professionals, a thorough characterization of these physical parameters is a prerequisite for the successful application of these versatile compounds in synthetic chemistry and for the rational design of new therapeutic agents and advanced materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluorinated Arylboronic Acids

Fluorinated arylboronic acids are a pivotal class of organoboron compounds that have garnered significant attention across various scientific disciplines. Their unique properties, stemming from the strategic incorporation of fluorine atoms, make them indispensable reagents in organic synthesis, materials science, and particularly in medicinal chemistry.[1][2][3][4] The introduction of fluorine can profoundly alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity, making these compounds powerful tools for fine-tuning the properties of pharmaceutical candidates.[5][6][7][8][9]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of fluorinated arylboronic acids, with a focus on their role in drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to serve as a practical resource for researchers in the field.

Synthesis of Fluorinated Arylboronic Acids

The synthesis of fluorinated arylboronic acids can be achieved through various methods, ranging from traditional organometallic routes to modern catalytic C-H activation techniques.

1.1. Synthetic Methodologies

  • Traditional Methods: The conventional synthesis often involves the use of organolithium or Grignard reagents derived from fluorinated aryl halides. These organometallic intermediates react with a trialkyl borate ester (e.g., B(OMe)₃), followed by acidic hydrolysis to yield the desired arylboronic acid.[10]

  • Catalytic C-H Borylation: Modern methods increasingly rely on transition-metal-catalyzed C-H borylation of fluorinated arenes. Iridium-based catalysts are particularly effective for this transformation, allowing for the direct conversion of C-H bonds to C-B bonds with high regioselectivity and functional group tolerance.[10][11] This approach can be performed in a one-pot fashion to generate arylboronic acids or their corresponding trifluoroborate salts.[10]

  • Other Catalytic Routes: Palladium-catalyzed coupling of an aryl halide or triflate with a boron reagent, such as bis(pinacolato)diboron (B₂pin₂), is another widely used method.[10]

G General Synthesis Workflow for Fluorinated Arylboronic Acids cluster_0 Starting Materials cluster_1 Catalytic Borylation cluster_2 Intermediate cluster_3 Final Product Fluorinated Arene Fluorinated Arene Reaction Vessel Reaction Vessel Fluorinated Arene->Reaction Vessel Borylation Reagent\n(e.g., B2pin2) Borylation Reagent (e.g., B2pin2) Borylation Reagent\n(e.g., B2pin2)->Reaction Vessel Arylboronate Ester\n(Ar-Bpin) Arylboronate Ester (Ar-Bpin) Reaction Vessel->Arylboronate Ester\n(Ar-Bpin) Heat (e.g., 80°C) Catalyst\n(e.g., [Ir(COD)(OMe)]2) Catalyst (e.g., [Ir(COD)(OMe)]2) Catalyst\n(e.g., [Ir(COD)(OMe)]2)->Reaction Vessel Add Ligand\n(e.g., dtbpy) Ligand (e.g., dtbpy) Ligand\n(e.g., dtbpy)->Reaction Vessel Add Fluorinated\nArylboronic Acid Fluorinated Arylboronic Acid Arylboronate Ester\n(Ar-Bpin)->Fluorinated\nArylboronic Acid Hydrolysis (e.g., NaIO4, H2O) G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L2) (Transmetalation Intermediate) OxAdd->Trans Transmetalation BX B(OH)2X OxAdd->BX Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)2 (Fluorinated Arylboronic Acid) ArBOH->OxAdd Base Base Base->ArBOH G Workflow for [18F]-PET Radiotracer Synthesis F18_Prod [18F]-Fluoride Production (Cyclotron) F18_Trap Trap [18F] on QMA Cartridge F18_Prod->F18_Trap F18_Elute Elute with K2CO3 / Kryptofix F18_Trap->F18_Elute Azeo_Dry Azeotropic Drying F18_Elute->Azeo_Dry Reaction Radiolabeling Reaction Azeo_Dry->Reaction Add dried [18F] Precursor_Prep Prepare Precursor Solution: Arylboronic Acid + Cu Catalyst in Solvent (e.g., t-BuOH) Precursor_Prep->Reaction Add precursor mix HPLC HPLC Purification Reaction->HPLC Heat (e.g., 60°C, 30 min) QC Quality Control HPLC->QC Final [18F]-Labeled PET Tracer QC->Final

References

An In-depth Technical Guide to the Stability and Storage of (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for (2,3-Difluoro-4-methylphenyl)boronic acid. Aimed at professionals in research and drug development, this document synthesizes critical information from published literature and safety data to ensure the integrity and successful application of this versatile reagent. The following sections detail the compound's stability profile, recommended storage and handling procedures, and experimental protocols for stability assessment and a common synthetic application.

Core Concepts in the Stability of this compound

This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences its chemical properties, including its Lewis acidity and hydrolytic stability.[1][2]

Key Degradation Pathways:

  • Dehydration to Boroxines: A common transformation for boronic acids is the intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon exposure to water.

  • Protodeboronation: This is a critical degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction can be influenced by factors such as moisture, pH, and temperature. Studies on fluorinated phenylboronic acids suggest that the position of fluorine substituents affects the rate of decomposition, with those having two fluorine atoms in the ortho positions being less stable.[2][3]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of phenolic byproducts and boric acid. This process can be accelerated by exposure to air and certain oxidizing agents.

The introduction of fluorine atoms into the aromatic ring generally enhances the Lewis acidity of boronic acids.[1][2] This increased acidity can influence the compound's reactivity and its susceptibility to nucleophilic attack, a key consideration in its handling and use in chemical reactions.

Quantitative Stability Data for Fluorinated Phenylboronic Acids

CompoundConditionObservationReference
2,5-Difluorophenylboronic acidForced degradation: 0.1 M HCl at 60°CAssessment of stability in acidic conditions.[1]
2,5-Difluorophenylboronic acidForced degradation: 0.1 M NaOH at 60°CAssessment of stability in basic conditions.[1]
2,5-Difluorophenylboronic acidForced degradation: 3% H₂O₂ at room temp.Assessment of oxidative stability.[1]
Various Fluorophenylboronic acidsAqueous solutionLess stable compounds are those with two fluorine atoms at the ortho positions.[2][3]

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, adherence to the following storage and handling protocols is crucial. These recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling boronic acids.

ParameterRecommendationRationale
Temperature Store in a refrigerator at 2-8°C.Low temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis and the reversible formation of boroxines.
Light Store in a dark place.Protects the compound from potential photolytic degradation.
Incompatible Materials Store away from strong oxidizing agents and strong bases.Avoids chemical reactions that could lead to degradation.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and for its application in a Suzuki-Miyaura cross-coupling reaction.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of this compound and detecting any degradation products.

Objective: To develop a robust HPLC method that separates the parent compound from potential degradants formed under stress conditions.

Instrumentation:

  • HPLC system with a UV detector (e.g., Photo Diode Array).

  • Reverse-phase C18 column.

Chromatographic Conditions (starting point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in an aprotic diluent such as acetonitrile to minimize hydrolysis prior to injection.[1]

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for various time points (e.g., 30 min, 1 hr, 4 hrs, 24 hrs).[1]

  • Base Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for various time points.[1]

  • Oxidative Degradation: Dissolve the sample in a suitable solvent and add 3% H₂O₂. Keep at room temperature for various time points.[1]

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for an extended period.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration for HPLC analysis.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Objective: To synthesize a biaryl compound using a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

The following diagrams illustrate key experimental workflows.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (Solid, 60°C) Thermal->HPLC Characterization Impurity Identification (LC-MS, NMR) HPLC->Characterization Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal

Forced degradation and stability analysis workflow.

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-100°C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Spectroscopic Analysis of (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,3-Difluoro-4-methylphenyl)boronic acid is an organic compound with applications in synthetic chemistry, particularly in cross-coupling reactions. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its effective utilization. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all relevant.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the protons in the molecule. The aromatic region will be of particular interest, showing signals for the two protons on the phenyl ring. The methyl group will appear as a singlet in the aliphatic region. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

Table 1: Estimated ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.5m2HAr-H
~2.3s3H-CH₃
Variable (broad)s2H-B(OH)₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons will be influenced by the fluorine and methyl substituents.

Table 2: Estimated ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d, JCF)C-F
~155 - 160 (d, JCF)C-F
~135 - 140C-CH₃
~130 - 135 (broad)C-B
~120 - 125Ar-C
~115 - 120Ar-C
~15 - 20-CH₃
¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. The two fluorine atoms at the 2 and 3 positions will likely show distinct signals due to their different proximities to the methyl and boronic acid groups.

Table 3: Estimated ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
-110 to -140mAr-F
-110 to -140mAr-F
¹¹B NMR Spectroscopy

¹¹B NMR is used to probe the boron center. For a trigonal planar boronic acid, a single, often broad, signal is expected. The chemical shift can vary depending on the solvent and concentration.

Table 4: Estimated ¹¹B NMR Data

Chemical Shift (δ, ppm)Assignment
~25 - 35-B(OH)₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-F bonds.

Table 5: Estimated IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600 - 3200Broad, StrongO-H stretch (boronic acid)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1600 - 1450Medium to StrongAromatic C=C stretch
~1350 - 1300StrongB-O stretch
~1250 - 1100StrongC-F stretch
~1100 - 1000StrongB-O stretch

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. Longer acquisition times are generally required due to the low natural abundance of ¹³C.

    • For ¹⁹F and ¹¹B NMR, specific probes and acquisition parameters will be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are typically referenced to an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution for NMR, Solid for IR) Purification->SamplePrep NMR NMR Data Acquisition (¹H, ¹³C, ¹⁹F, ¹¹B) SamplePrep->NMR IR IR Data Acquisition (FT-IR with ATR) SamplePrep->IR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->DataProcessing IR->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Analysis) DataProcessing->SpectralAnalysis StructureVerification Structure Verification & Reporting SpectralAnalysis->StructureVerification

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The Impact of Fluorination on the Acidity and pKa of Phenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the acidity and pKa values of fluorinated phenylboronic acids. The introduction of fluorine substituents onto the phenyl ring significantly modulates the electronic properties and, consequently, the Lewis acidity of the boronic acid moiety. This document details the underlying chemical principles, presents a comprehensive compilation of pKa data, outlines standard experimental protocols for pKa determination, and provides visual representations of key chemical and experimental concepts. Understanding these structure-acidity relationships is critical for the rational design of phenylboronic acid derivatives in various applications, including drug development, chemical sensing, and materials science.

Introduction: The Acidity of Phenylboronic Acids

Phenylboronic acids (PBAs) are a versatile class of organic compounds characterized by a boronic acid group [-B(OH)₂] attached to a phenyl ring. Unlike Brønsted-Lowry acids that donate a proton, boronic acids function as Lewis acids by accepting a hydroxide ion (OH⁻) from an aqueous solution. This interaction converts the trigonal planar boron center into a more stable tetrahedral boronate anion.

The equilibrium of this reaction, and thus the compound's effective acidity, is quantified by the pKa value. The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] This relatively high pKa limits its applications under physiological pH (≈7.4). Consequently, significant research has focused on modifying the phenyl ring with electron-withdrawing groups to enhance acidity (i.e., lower the pKa), making these molecules more effective for applications such as glucose sensing and as enzyme inhibitors. Fluorination is a primary strategy to achieve this modulation due to the high electronegativity of the fluorine atom.

The Effect of Fluorine Substitution on pKa

The introduction of one or more fluorine atoms to the phenyl ring significantly increases the acidity of the boronic acid group. This enhancement is a result of fluorine's strong electron-withdrawing inductive effect (-I), which stabilizes the negatively charged tetrahedral boronate anion. The position and number of fluorine substituents determine the magnitude of this effect.

  • Para-Substitution (4-Fluoro): In the para position, the electron-withdrawing inductive effect is counteracted by the electron-donating resonance effect (+R) of the fluorine atom's lone pairs.[1] This opposition results in only a modest increase in acidity, with 4-fluorophenylboronic acid having a pKa of 8.77, very close to the parent compound.[2]

  • Meta-Substitution (3-Fluoro): At the meta position, the resonance effect is negligible. Therefore, the strong inductive effect dominates, leading to a more significant withdrawal of electron density from the ring and a greater stabilization of the boronate anion. This results in a more pronounced increase in acidity.

  • Ortho-Substitution (2-Fluoro): The ortho position experiences the strongest inductive effect due to proximity to the boronic acid group. Furthermore, the acidity can be enhanced by the potential formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group on the boron, which stabilizes the boronate form.[1][3]

  • Multiple Fluorinations: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid is one of the most acidic in this class, with a pKa value of 6.17.[2]

The fundamental equilibrium governing the acidity of phenylboronic acid in aqueous solution is depicted below.

Acidity_Equilibrium cluster_reactants Reactants cluster_products Products PBA Phenylboronic Acid (Trigonal Planar Boron) Boronate Boronate Anion (Tetrahedral Boron) PBA->Boronate pKa plus1 + plus2 + H2O H₂O H3O H₃O⁺

Caption: Equilibrium of Phenylboronic Acid with Water.

The logical relationship between fluorine's electronic effects and the resulting acidity is outlined in the following diagram.

Fluorine_Effects cluster_effects Electronic Effects of Fluorine cluster_consequences Impact on Acidity Inductive Inductive Effect (-I) (Electron Withdrawing) Stabilization Stabilization of Boronate Anion Inductive->Stabilization Dominant Effect Resonance Resonance Effect (+R) (Electron Donating) Resonance->Stabilization Opposing Effect (esp. at para-position) Acidity Increased Acidity (Lower pKa) Stabilization->Acidity

Caption: Influence of Fluorine's Electronic Effects on Acidity.

Data Presentation: pKa Values of Fluorinated Phenylboronic Acids

The following table summarizes experimentally determined pKa values for a selection of fluorinated phenylboronic acids in aqueous solution. These values illustrate the impact of the position and degree of fluorination on acidity.

CompoundSubstitution PatternpKa Value
Phenylboronic AcidUnsubstituted8.86[1]
2-Fluorophenylboronic Acidortho-F8.00
3-Fluorophenylboronic Acidmeta-F8.24
4-Fluorophenylboronic Acidpara-F8.77[2]
2,6-Difluorophenylboronic Acid2,6-di-F7.21
3,5-Difluorophenylboronic Acid3,5-di-F7.62
2,3,4,5-Tetrafluorophenylboronic Acid2,3,4,5-tetra-F6.51
2,3,4,6-Tetrafluorophenylboronic Acid2,3,4,6-tetra-F6.17[2]
Pentafluorophenylboronic Acidper-F6.70

Note: pKa values can vary slightly depending on experimental conditions (e.g., solvent, temperature, ionic strength). The values presented are representative figures from published literature.[4]

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for characterizing boronic acids. The most common methods are potentiometric and spectrophotometric titration.[4]

Potentiometric Titration

This method involves monitoring the pH of a boronic acid solution as a strong base (e.g., NaOH) of known concentration is incrementally added. The pKa is the pH at which the boronic acid is half-neutralized.

Methodology:

  • Preparation: A solution of the fluorinated phenylboronic acid is prepared in water or a suitable aqueous-organic mixture at a known concentration (e.g., 1-10 mM). The solution should be free of carbonate.

  • Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette or automated titrator.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve. The pKa is determined as the pH value at the half-equivalence point.

Spectrophotometric (UV-Vis) Titration

This technique is based on the principle that the boronic acid and its conjugate boronate anion have different molar absorptivities at certain wavelengths. By measuring the absorbance of a solution at various known pH values, the pKa can be calculated.

Methodology:

  • Wavelength Selection: The UV-Vis spectra of the boronic acid are recorded at a very low and a very high pH to identify the spectra of the fully protonated and deprotonated species, respectively. An analytical wavelength is chosen where the difference in absorbance between the two species is maximal.

  • Buffer Preparation: A series of buffer solutions covering a range of pH values around the expected pKa of the boronic acid are prepared.

  • Data Collection: A constant concentration of the boronic acid is added to each buffer solution. The absorbance of each solution is then measured at the pre-determined analytical wavelength.

  • Analysis: The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation. A plot of pH vs. log[(A - A_acid)/(A_base - A)] will yield a straight line with the pKa as the y-intercept.

A generalized workflow for determining pKa via potentiometric titration is shown below.

pKa_Workflow start Start prep Prepare Boronic Acid Solution (Known Concentration) start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Standardized Base (e.g., NaOH) calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka end End pka->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

The acidity of phenylboronic acids is a critical parameter that can be precisely tuned through fluorination. The electron-withdrawing nature of fluorine enhances the Lewis acidity of the boron center, leading to lower pKa values. The magnitude of this effect is highly dependent on the position and number of fluorine substituents, with ortho and polyfluorinated derivatives exhibiting the most significant increases in acidity. A thorough understanding of these structure-acidity relationships, coupled with robust experimental determination of pKa values, is indispensable for the design and optimization of fluorinated phenylboronic acids for advanced applications in medicine and chemistry.

References

Commercial Suppliers and Technical Applications of (2,3-Difluoro-4-methylphenyl)boronic acid: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Difluoro-4-methylphenyl)boronic acid (CAS No: 508235-16-3) is a specialized building block in organic synthesis, valued for its utility in creating complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1][2] This guide provides a comprehensive overview of its commercial availability, quality control considerations, and key applications, with a focus on detailed experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. While pricing and available quantities are subject to change and should be confirmed with the respective suppliers, the following table summarizes some of the known commercial sources for this reagent.

SupplierPurityNotes
GlobalChemMall99%Offers wholesale and bulk quantities.[1]
AbacipharmTechNot specifiedListed under their catalog of OPV/OLED/OFET materials.
Amerigo Scientific98%Specialist distributor for life sciences.[2]

Physicochemical Properties and Quality Control

Molecular Formula: C₇H₇BF₂O₂[1] Molecular Weight: 171.94 g/mol [1]

Quality control of arylboronic acids is crucial, as they can be prone to degradation, primarily through protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This process can be influenced by factors such as steric hindrance, the electronic nature of the substituents on the aromatic ring, pH, and the presence of metal catalysts like palladium.[3]

Analytical Techniques for Quality Control:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique for determining purity and identifying potential impurities. Methods for the trace level quantification of boronic acids without derivatization have been developed, often utilizing electrospray ionization in negative mode (ESI-).

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (and water if applicable) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Applications in Medicinal Chemistry

Arylboronic acids are crucial intermediates in the synthesis of pharmaceuticals. The incorporation of fluorine atoms, as in this compound, can significantly enhance the metabolic stability and binding affinity of drug candidates. Boronic acids themselves can also act as pharmacophores, notably as inhibitors of serine proteases.

While specific examples detailing the use of this compound in drug discovery are proprietary, its structural motif is relevant to the development of kinase inhibitors. Many small molecule kinase inhibitors feature a biaryl scaffold, which can be synthesized via Suzuki-Miyaura coupling.

Logical Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a general workflow for the discovery of kinase inhibitors where a biaryl scaffold is synthesized using a boronic acid like this compound.

G cluster_synthesis Synthesis of Biaryl Scaffold cluster_screening Screening and Optimization cluster_preclinical Preclinical Development A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide Partner B->C D Biaryl Product C->D E High-Throughput Screening (Kinase Panel) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Candidate Drug G->H I In vitro & In vivo Studies H->I J Toxicology and DMPK I->J K IND-Enabling Studies J->K

Caption: Workflow for kinase inhibitor discovery utilizing a Suzuki-Miyaura coupling reaction.

Signaling Pathway Context: Kinase Inhibition

Many signaling pathways that are dysregulated in diseases like cancer are driven by kinases. Small molecule inhibitors often target the ATP-binding site of these kinases. The biaryl structures synthesized using this compound can be designed to fit into these binding pockets, disrupting the signaling cascade. For example, in a generic mitogen-activated protein kinase (MAPK) pathway, a synthesized inhibitor could block the phosphorylation of a downstream effector protein.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse Inhibitor Synthesized Inhibitor (Biaryl Scaffold) Inhibitor->TargetKinase

Caption: Inhibition of a generic kinase signaling pathway by a synthesized biaryl compound.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Its application is especially prominent in the field of medicinal chemistry for the development of novel therapeutics such as kinase inhibitors. The provided experimental framework and logical workflows serve as a guide for researchers and drug development professionals in utilizing this versatile building block.

References

The Enhanced Reactivity of Fluorinated Phenylboronic Acids in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids have emerged as indispensable reagents for introducing fluorinated aryl moieties, leveraging their unique electronic properties to enhance reaction efficiency and selectivity in various organic transformations. This technical guide provides an in-depth analysis of the reactivity of fluorinated phenylboronic acids, with a focus on their application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

The Influence of Fluorine Substitution on Phenylboronic Acid Reactivity

The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid significantly alters its electronic properties, which in turn influences its reactivity. Fluorine's high electronegativity imparts a strong electron-withdrawing inductive effect, which is a key determinant of the reactivity of these compounds.

The acidity of the boronic acid, a crucial factor in its reactivity, is notably affected by the position and number of fluorine substituents.[1][2] An increase in Lewis acidity generally facilitates the transmetalation step in cross-coupling reactions. The pKa values for several fluorinated phenylboronic acids illustrate this trend.[2]

Table 1: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids

Phenylboronic Acid DerivativepKa ValueReference
Phenylboronic acid8.86[2]
4-Fluorophenylboronic acid8.77[2]
3-Fluorophenylboronic acidNot specified
2-Fluorophenylboronic acidNot specified
2,3,4,6-Tetrafluorophenylboronic acid6.17[2]

Note: The pKa value for 3-fluorophenylboronic acid and 2-fluorophenylboronic acid are not explicitly stated in the provided search results, but the general trend suggests they would be lower than that of phenylboronic acid.

The inductive effect of fluorine is most pronounced at the ortho and para positions, while the resonance effect, which is electron-donating for fluorine, primarily influences the para position.[1] In the case of ortho-fluorophenylboronic acid, the acidity is enhanced due to the potential for intramolecular hydrogen bonding.[1] For the meta position, the resonance effect is weaker, leading to a notable increase in acidity.[1] Conversely, at the para position, the inductive and resonance effects can partially compensate for each other.[1] As more fluorine substituents are added, the acidity generally increases.[2]

electronic_effects cluster_effects Electronic Effects of Fluorine cluster_positions Positional Influence Inductive Inductive Effect (-I) Acidity Increased Lewis Acidity Inductive->Acidity Resonance Resonance Effect (+R) Resonance->Acidity (opposing effect) Ortho Ortho-Fluoro (Strong -I, potential H-bonding) Acidity->Ortho Meta Meta-Fluoro (Strong -I, weak +R) Acidity->Meta Para Para-Fluoro (-I and +R partially compensate) Acidity->Para

Caption: Influence of electronic effects of fluorine on the acidity of phenylboronic acids.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Fluorinated phenylboronic acids are highly effective coupling partners in these reactions. The electron-withdrawing nature of the fluorine substituents can lead to improved reactivity and selectivity.[3]

Table 2: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Halides - Reaction Conditions and Yields

Fluorinated Phenylboronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Difluorophenylboronic acid4-ChloroanisoleXPhos Palladacycle G2 / XPhosK₃PO₄THF/H₂ORT0.5High[4]
3,4-Difluorophenylboronic acid1-Bromo-4-methoxybenzenePd(PPh₃)₄K₂CO₃Dioxane/H₂O1001292Not specified
2-Fluoropyridine-3-boronic acid1-Bromo-4-fluorobenzenePd(PPh₃)₄K₂CO₃DMF/H₂O90Not specified80-90[3]
2,3,4,6-Tetrafluorophenylboronic acidAryl BromidePd(dppf)Cl₂Cs₂CO₃Dioxane10012High[5]

Note: "High" yield is used where specific percentages were not provided in the search results but the source indicated a successful reaction. Direct comparison of yields should be done with caution due to variations in reaction conditions across different studies.[1]

A significant challenge in the use of highly fluorinated phenylboronic acids is the potential for protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is particularly prevalent under basic conditions. Careful optimization of the reaction parameters, including the choice of a milder base, appropriate solvent, and an efficient catalyst system, is crucial to minimize this side reaction and maximize the yield of the desired biaryl product.[5]

suzuki_cycle pd0 Pd(0)L_n pd2_intermediate1 Ar-Pd(II)-X L_n pd0->pd2_intermediate1 Ar-X oxidative_addition Oxidative Addition pd2_intermediate2 Ar-Pd(II)-Ar' L_n pd2_intermediate1->pd2_intermediate2 Ar'-B(OH)₂ / Base transmetalation Transmetalation ar_b_oh2 Ar'-B(OH)₂ (Fluorinated Phenylboronic Acid) base Base pd2_intermediate2->pd0 Ar-Ar' product Ar-Ar' (Fluorinated Biaryl) reductive_elimination Reductive Elimination ar_x Ar-X (Aryl Halide)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization for specific substrates.[3][6]

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

experimental_workflow start Start setup 1. Reaction Setup: Combine Aryl Halide, Boronic Acid, and Base start->setup inert 2. Inert Atmosphere: Evacuate and backfill with Ar or N₂ setup->inert catalyst 3. Catalyst Addition: Add Palladium Catalyst inert->catalyst solvent 4. Solvent Addition: Add Degassed Solvent catalyst->solvent reaction 5. Reaction: Heat with vigorous stirring solvent->reaction monitoring 6. Monitoring: TLC or LC-MS reaction->monitoring workup 7. Work-up: Cool, dilute, and extract monitoring->workup Reaction Complete purification 8. Purification: Column Chromatography workup->purification end End Product purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam (or Chan-Evans-Lam) coupling provides a valuable method for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using a copper catalyst.[7][8] This reaction is advantageous as it can often be conducted at room temperature and is open to the air.[8] Fluorinated phenylboronic acids can be effectively employed in these couplings.

Table 3: Chan-Lam Coupling of Phenylboronic Acids with Amines/Amides - Reaction Conditions and Yields

Phenylboronic AcidAmine/AmideCatalystBase / AdditiveSolventTemp (°C)Yield (%)Reference
Phenylboronic AcidAnilineCu(OAc)₂2,6-Lutidine / Myristic AcidNot specifiedRTGood[7]
Arylboronic AcidsPyranoquinolinoneCuIEt₃NDMSORTHigh[9]
Phenylboronic AcidInosine (protected)Cu(OAc)₂PyridineCH₂Cl₂RT75[8]

Note: Data for specifically fluorinated phenylboronic acids in Chan-Lam couplings was limited in the search results. The provided examples illustrate the general conditions for this reaction type.

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the product and a copper(I) species.[8] The copper(I) is then re-oxidized to copper(II) to continue the catalytic cycle.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This is a general procedure and may require optimization for different substrates.[9]

  • Reaction Setup: To a sealable reaction tube, add the amine or amide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.0 mmol, 1.0 equiv.), the copper catalyst (e.g., CuI, 20 mol%), and the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMSO, 5.0 mL).

  • Reaction: Stir the mixture at room temperature in the air.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion

Fluorinated phenylboronic acids are highly valuable and versatile reagents in modern organic synthesis. The electron-withdrawing nature of fluorine substituents enhances their reactivity in key cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings. This increased reactivity, however, must be balanced with careful consideration of potential side reactions like protodeboronation. Through the optimization of reaction conditions, including the judicious choice of catalyst, base, and solvent, these powerful building blocks can be effectively utilized to synthesize a wide array of fluorinated compounds for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide. The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

(2,3-Difluoro-4-methylphenyl)boronic acid is a valuable building block for introducing the 2,3-difluoro-4-methylphenyl moiety into complex molecules. The presence of ortho-difluoro substituents can significantly influence the conformational properties and electronic nature of the target molecule, making it a desirable fragment in drug discovery for modulating biological activity and pharmacokinetic properties. However, the electron-withdrawing nature and steric hindrance of the ortho-fluorine atoms can present challenges, such as competitive protodeboronation, requiring careful optimization of reaction conditions.

These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for this compound is limited in publicly available literature, the following tables summarize typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar fluorinated phenylboronic acids with a range of aryl halides. These data serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides

Aryl BromideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-Bromoanisole(2,4-difluorophenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzene(2,4-difluorophenyl)boronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
2-Bromopyridine(2,5-difluorophenyl)boronic acidPd₂(dba)₃ (2)XPhos (6)K₃PO₄ (3.0)1,4-Dioxane1001685
3-Bromotoluene(2,3-difluorophenyl)boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (3:1:1)802488

Table 2: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Chlorides

Aryl ChlorideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-Chloroacetophenone(2,4-difluorophenyl)boronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3.0)t-Amyl alcohol1101891
2-Chlorotoluene(2,5-difluorophenyl)boronic acidPd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Toluene1002478
3-Chloropyridine(2,3-difluorophenyl)boronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄ (3.0)1,4-Dioxane/H₂O (10:1)1202482
1-Chloro-4-nitrobenzene(2,4-difluorophenyl)boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF/H₂O (5:1)1301289

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To an oven-dried reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Coupling with an Aryl Chloride

This protocol is adapted for the more challenging coupling with aryl chlorides, often requiring a stronger base and higher temperatures.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • t-Amyl alcohol or 1,4-Dioxane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (3.0 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous t-amyl alcohol or 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->p1 PdII R¹-Pd(II)L_n-X Transmetalation Transmetalation PdII->p2 PdII_R2 R¹-Pd(II)L_n-R² RedElim Reductive Elimination PdII_R2->p3 Product R¹-R² (Biaryl Product) RedElim->Product p1->PdII p2->PdII_R2 p3->Pd0 ArX R¹-X (Aryl Halide) ArX->OxAdd BoronicAcid R²-B(OH)₂ (this compound) Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Base Base Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup solvents Degas Solvents solvents->setup heating Heat and Stir for Specified Time setup->heating monitoring Monitor Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool to RT & Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of (2,3-Difluoro-4-methylphenyl)boronic acid with aryl halides. This protocol is designed to facilitate the synthesis of complex biaryl molecules, which are significant scaffolds in medicinal chemistry and materials science. The inclusion of the 2,3-difluoro-4-methylphenyl moiety can impart unique electronic and metabolic properties to target compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and generally low toxicity of the boronic acid reagents, making it a preferred method for the synthesis of biaryls.[1][2] This document outlines the typical reaction parameters, provides a detailed experimental protocol, and summarizes key data for the successful coupling of this compound with various aryl halides.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. A base is required to facilitate the transmetalation step.

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' Ln transmetalation->biaryl_pd_complex boronic_acid (2,3-Difluoro-4-methylphenyl)B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Biaryl Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. These parameters are based on established protocols for structurally similar fluorinated arylboronic acids and may require optimization for specific substrates.[2][3]

ParameterRecommended ConditionsRangeNotes
Aryl Halide Aryl Bromide or Chloride-Aryl bromides are generally more reactive than chlorides.
This compound 1.1 - 1.5 equivalents1.0 - 2.0 eq.An excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligand-Catalyst choice is crucial and substrate-dependent. For fluorinated systems, catalysts with bulky electron-rich phosphine ligands are often effective.[4]
Catalyst Loading 1 - 5 mol%0.1 - 10 mol%Lower catalyst loading is preferred for process efficiency.
Ligand P(t-Bu)₃, SPhos, XPhos-Required when using a palladium source like Pd₂(dba)₃.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsF2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction outcome.[4]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, Ethanol/H₂O-Biphasic solvent systems are commonly employed.[2]
Temperature 80 - 110 °CRoom Temp. - 150 °CHigher temperatures may be required for less reactive aryl chlorides.[2]
Reaction Time 2 - 24 hours1 - 48 hoursMonitored by TLC or LC-MS.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and scales.

Materials:
  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene and Water, in a 4:1 to 10:1 ratio, 5 mL total)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Cool, Dilute) monitor->workup Complete extract 7. Extraction (Ethyl Acetate) workup->extract dry 8. Wash and Dry extract->dry purify 9. Purify (Column Chromatography) dry->purify end End (Pure Biaryl Product) purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Fluorinated Boronic Acids

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the carbon-carbon bonds essential for these complex molecules. However, when using fluorinated boronic acids, particularly those with fluorine atoms ortho to the boronic acid group, researchers often face significant challenges.

Electron-deficient fluorinated boronic acids are notoriously unstable and prone to rapid protodeboronation under the basic conditions typically required for the Suzuki-Miyaura reaction.[1][2][3] This decomposition pathway competes with the desired transmetalation step in the catalytic cycle, leading to low yields of the target product. Consequently, the selection of an appropriate palladium catalyst system is critical to favor the fast catalytic coupling over the decomposition of the boronic acid.[1][3] This document provides detailed guidance, data, and protocols for selecting and utilizing palladium catalysts for the successful coupling of these challenging substrates.

Catalyst and Ligand Selection: Key Principles

The successful coupling of fluorinated boronic acids hinges on a catalytic system that can generate a highly active, low-coordinate Pd(0) species quickly and at low temperatures.[1][3] This strategy ensures that the catalytic cycle proceeds much faster than the competing protodeboronation of the sensitive boronic acid.

  • Palladium Precatalysts: Modern palladium precatalysts are often the preferred choice over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts, such as the Buchwald G2, G3, or G4 palladacycles, are designed to form the active monoligated Pd(0) species rapidly and quantitatively under mild conditions, which is essential for coupling unstable boronic acids.[1][4]

  • Ligands: The choice of phosphine ligand is paramount. For electron-deficient boronic acids, the most effective ligands are typically both sterically bulky and highly electron-donating.[1][5]

    • Buchwald-type Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are highly effective. Their steric bulk promotes the formation of the active 14-electron Pd(0)L species, while their electron-donating nature accelerates the rate-limiting oxidative addition step and subsequent reductive elimination.[3][4][5]

    • N-Heterocyclic Carbenes (NHCs): For certain applications, NHC ligands can offer high stability and activity. PEPPSI™-type precatalysts are a good example of highly effective NHC-based systems.[6]

  • Base and Solvent: The choice of base and solvent must be carefully considered to minimize boronic acid decomposition.

    • Base: Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or alkoxides.[1][5] In some cases, fluoride sources like KF can be effective.[6]

    • Solvent: Anhydrous, degassed aprotic solvents are crucial. Ethereal solvents like 1,4-dioxane or THF, often in combination with water, are commonly used.[1][6]

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various palladium catalyst systems for the coupling of representative fluorinated boronic acids.

Table 1: Coupling of 2,6-Difluorophenylboronic Acid with Aryl Chlorides Reaction conditions typically involve the boronic acid (1.5 equiv.), aryl chloride (1.0 equiv.), and base in a degassed solvent.

Aryl HalidePalladium Source (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroanisoleXPhos Pd G2 (2)XPhosK₃PO₄ (3)THF/H₂ORT0.598[1][3]
4-Chloro-tert-butylbenzeneXPhos Pd G2 (2)XPhosK₃PO₄ (3)THF/H₂ORT0.597[1][3]
2-ChloronaphthaleneXPhos Pd G2 (2)XPhosK₃PO₄ (3)THF/H₂ORT0.596[1][3]
3-ChloropyridineXPhos Pd G2 (3)XPhosK₃PO₄ (3)THF/H₂O40293[1][3]

Table 2: Coupling of 2-Fluoropyridine-3-boronic Acid Derivatives This table presents typical conditions for coupling challenging 2-halopyridine substrates, which require robust catalyst systems.

ElectrophileBoronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid2-Chloropyridine-3-boronic acidXPhos Pd G3 (1-2)XPhosK₃PO₄THF80-1002-8>90[6]
Phenylboronic acid2-Chloropyridine-3-boronic acidSPhos Pd G3 (1-2)SPhosK₃PO₄1,4-Dioxane1004-12>90[6]
Phenylboronic acid2-Chloropyridine-3-boronic acidPEPPSI™-IPr (1-3)IPrK₂CO₃t-BuOH806-12>95[6]
Phenylboronic acid2-Chloropyridine-3-boronic acidPd(PPh₃)₄ (3-5)PPh₃K₂CO₃Dioxane/H₂O10012-2460-75[6]

Experimental Protocols

4.1 Protocol 1: General Procedure for Catalyst Screening

This protocol is designed to screen various catalyst/ligand combinations for the coupling of a fluorinated boronic acid with an aryl halide.

Materials:

  • Fluorinated Boronic Acid (e.g., 2,6-Difluorophenylboronic acid)

  • Aryl Halide (e.g., 4-Chloroanisole)

  • Palladium Precatalyst (e.g., XPhos Pd G2) or Palladium Source (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, spray-dried)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or THF)

  • Degassed Water

  • Internal standard for analysis (e.g., dodecane)

  • Oven-dried reaction vials with stir bars and screw caps

Procedure:

  • Preparation (in a glovebox or under an inert atmosphere):

    • To an array of reaction vials, add the aryl halide (0.1 mmol, 1.0 equiv.), the fluorinated boronic acid (0.15 mmol, 1.5 equiv.), and the base (0.3 mmol, 3.0 equiv.).

    • In separate vials, prepare stock solutions of the palladium source and ligands if not using a precatalyst.

    • Add the appropriate palladium precatalyst (0.002 mmol, 2 mol%) or Pd/ligand solution to each corresponding reaction vial.

  • Reaction Assembly:

    • Add the anhydrous, degassed solvent (e.g., THF, 0.5 mL) and degassed water (0.25 mL) to each vial via syringe.

    • Seal the vials tightly with Teflon-lined screw caps.

  • Reaction Execution:

    • Place the vials in a preheated aluminum heating block set to the desired temperature (e.g., Room Temperature or 40 °C).

    • Stir the reaction mixtures vigorously for the specified time (e.g., 0.5 - 2 hours).

  • Analysis:

    • After the reaction time, allow the vials to cool to room temperature.

    • Quench each reaction with a small amount of water and add an internal standard.

    • Extract the mixture with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield of the desired product.

4.2 Protocol 2: Optimized Procedure for Coupling of 2,6-Difluorophenylboronic Acid with 4-Chloroanisole

This protocol is based on highly successful conditions reported in the literature.[1][3]

Materials:

  • 2,6-Difluorophenylboronic acid (47.4 mg, 0.3 mmol, 1.5 equiv.)

  • 4-Chloroanisole (28.5 mg, 0.2 mmol, 1.0 equiv.)

  • XPhos Pd G2 (3.1 mg, 0.004 mmol, 2 mol%)

  • Potassium Phosphate, K₃PO₄ (127.4 mg, 0.6 mmol, 3.0 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF) (0.8 mL)

  • Degassed Water (0.4 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Preparation:

    • To an oven-dried Schlenk tube, add 2,6-difluorophenylboronic acid, 4-chloroanisole, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Reaction Assembly:

    • Seal the Schlenk tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed THF and degassed water via syringe.

    • Replace the septum with a Teflon screw cap and seal the vessel tightly.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and water (5 mL).

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Visualizations: Workflows and Mechanisms

Suzuki_Miyaura_Cycle

Catalyst_Screening_Workflow start Define Substrates (Fluorinated Boronic Acid + Aryl Halide) setup Prepare Reaction Array (Vary Pd Source, Ligand, Base, Solvent) start->setup reagents Dispense Reagents (Under Inert Atmosphere) setup->reagents reaction Run Reactions (Controlled Temperature & Time) reagents->reaction analysis Quench and Analyze (LC-MS / GC-MS) reaction->analysis evaluate Evaluate Results (Yield, Purity, Side Products) analysis->evaluate evaluate->setup No, Re-optimize optimal Identify Optimal Conditions evaluate->optimal Successful? end Proceed to Scale-Up optimal->end

Catalyst_Selection_Factors cluster_Substrate Substrate Properties cluster_Catalyst Catalyst Properties cluster_Conditions Reaction Conditions center Optimal Catalyst System boronic_acid Fluorinated Boronic Acid (Electron Deficient, Unstable) boronic_acid->center aryl_halide Aryl Halide (Cl, Br, OTf) aryl_halide->center ligand Ligand (Bulky, Electron-Rich, e.g., XPhos) ligand->center precatalyst Precatalyst (Fast Pd(0) Generation) precatalyst->center base Base (Mild, e.g., K₃PO₄) base->center temp Temperature (Low, RT to 40°C) temp->center

References

The Pivotal Role of (2,3-Difluoro-4-methylphenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Difluoro-4-methylphenyl)boronic acid has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the phenyl ring, allows for the fine-tuning of physicochemical and pharmacological properties of drug candidates. This application note details the use of this compound in the synthesis of potent kinase inhibitors, with a focus on its application in the preparation of a key intermediate for Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.

Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib

This compound is instrumental in introducing the 2,3-difluoro-4-methylphenyl moiety into complex heterocyclic scaffolds, a common strategy in the design of kinase inhibitors. The fluorine atoms can enhance binding affinity to the target protein, improve metabolic stability, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability.

A prime example of its application is in the synthesis of Lorlatinib (PF-06463922), an FDA-approved drug for the treatment of certain types of non-small cell lung cancer (NSCLC). The synthesis of Lorlatinib involves a key Suzuki-Miyaura cross-coupling reaction where a boronate ester, derived from this compound, is coupled with a functionalized pyrazolopyridine core.

Signaling Pathway Targeted by Lorlatinib

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of a Lorlatinib precursor using a derivative of this compound and the biological activity of the final product, Lorlatinib.

ParameterValueReference
Suzuki Coupling Yield 66%[1]
Lorlatinib ALK IC50 <0.025 nM[2]
Lorlatinib ROS1 IC50 <0.025 nM[2]
Cellular Activity (H3122 NSCLC cell line) IC50 1 nM[2]

Experimental Protocols

Synthesis of this compound Pinacol Ester

A common precursor for the Suzuki-Miyaura coupling is the pinacol ester of the boronic acid, which often exhibits enhanced stability and solubility.

Materials:

  • This compound

  • Pinacol

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A mixture of this compound (1.0 eq) and pinacol (1.1 eq) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • The reaction is monitored by TLC or GC-MS until completion.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired pinacol ester.

Protocol for Suzuki-Miyaura Cross-Coupling in the Synthesis of a Lorlatinib Precursor

This protocol describes the coupling of the pinacol ester of this compound with a brominated pyrazolopyridine intermediate.

Materials:

  • This compound pinacol ester (Fragment A) (1.0 eq)

  • Methyl 2-((5-bromo-2-((di-tert-butoxycarbonyl)amino)pyridin-3-yl)oxy)propanoate (Fragment B) (1.0 eq)

  • PdCl2(dppf)·CH2Cl2 (0.05 eq)

  • Cesium fluoride (CsF) (3.0 eq)

  • Toluene

  • Water

Procedure:

  • To a solution of Fragment B, PdCl2(dppf)·CH2Cl2, and CsF in a mixture of toluene and water, a solution of Fragment A in toluene is added slowly over 15 hours at 88 °C.[1]

  • The slow addition is crucial to suppress the formation of homocoupled byproducts.[1]

  • The reaction progress is monitored by HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the coupled product.

// Nodes Start [label="Start: Prepare Reaction Mixture\n(Fragment B, Catalyst, Base in Toluene/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heat to 88 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Slow_Addition [label="Slow Addition of Fragment A\nin Toluene (over 15h)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Maintain at 88 °C for 20h", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Monitor by HPLC", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cooling [label="Cool to Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\n- Separate Layers\n- Wash with Brine\n- Dry over Na2SO4", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification:\n- Concentrate\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Isolated Coupled Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Heating; Heating -> Slow_Addition; Slow_Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Cooling [label="Reaction Complete"]; Cooling -> Workup; Workup -> Purification; Purification -> End; } caption { label="Figure 2: Workflow for the Suzuki-Miyaura coupling in Lorlatinib precursor synthesis."; fontsize=10; fontname="Arial"; }

Conclusion

This compound is a valuable reagent in medicinal chemistry for the synthesis of complex, biologically active molecules. Its application in the synthesis of the potent kinase inhibitor Lorlatinib highlights its importance in creating next-generation targeted therapies. The provided protocols offer a foundation for researchers to utilize this versatile building block in their own drug discovery and development efforts.

References

(2,3-Difluoro-4-methylphenyl)boronic Acid: A Key Intermediate in the Synthesis of the Multi-Kinase Inhibitor Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025

(2,3-Difluoro-4-methylphenyl)boronic acid has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Cabozantinib . Cabozantinib is a potent oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, VEGFR2, and RET, playing a crucial role in the treatment of various cancers such as medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The unique substitution pattern of the difluoro-methylphenyl moiety, introduced via the boronic acid, is essential for the drug's potent and selective inhibitory activity.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of Cabozantinib.

Application in the Synthesis of Cabozantinib

The primary application of this compound in the synthesis of Cabozantinib is in the formation of the N-(4-fluorophenyl)-N'-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide structure. While not directly participating in a Suzuki-Miyaura coupling to form the final molecule, it is a crucial precursor for one of the key reactants in the final amide bond formation. The synthesis of Cabozantinib generally involves the coupling of two main fragments: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid. The latter is prepared from precursors that can be synthesized using this compound, although the most common industrial synthesis of Cabozantinib utilizes 4-fluoroaniline.

The difluoro-methylphenyl motif is critical for the biological activity of Cabozantinib, contributing to its binding affinity and selectivity for the target kinases.

Key Synthetic Reactions and Protocols

The synthesis of Cabozantinib is a multi-step process. Below are the protocols for the key steps leading to the final drug molecule.

Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

This intermediate is a crucial component for the final amide coupling. It is typically synthesized via a nucleophilic aromatic substitution reaction.

Table 1: Reaction Parameters for the Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

ParameterValue
Reactants4-chloro-6,7-dimethoxyquinoline, 4-aminophenol
BaseSodium tert-butoxide, Cesium carbonate, or Sodium methoxide
SolventN,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature90-110 °C
Reaction Time9-24 hours
Yield78-84%

Experimental Protocol:

  • To a solution of 4-chloro-6,7-dimethoxyquinoline (1.0 eq) in DMF, add 4-aminophenol (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 9 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and add ethyl acetate.

  • Filter the resulting precipitate and dry under vacuum to obtain 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Synthesis of Cabozantinib via Amide Coupling

The final step in the synthesis of Cabozantinib involves the coupling of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid.

Table 2: Reaction Parameters for the Final Amide Coupling

ParameterValue
Reactants4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid
Coupling AgentO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate
BaseN,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
SolventDichloromethane (DCM)
Temperature20-40 °C
Reaction Time3-4 hours
Yield90-93%

Experimental Protocol:

  • To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.0 eq) and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.1 eq) in dichloromethane, add HBTU (1.4 eq) and DIPEA (1.3 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the reaction mixture with a 0.1 g/mL aqueous sodium hydroxide solution followed by purified water.

  • Concentrate the organic layer to dryness.

  • Recrystallize the crude product from anhydrous ethanol to obtain pure Cabozantinib.[1]

Signaling Pathways Targeted by Cabozantinib

Cabozantinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor progression, angiogenesis, and metastasis.

Cabozantinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HGF HGF MET MET Receptor HGF->MET VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 PI3K PI3K MET->PI3K Activates VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2

Caption: Cabozantinib inhibits MET and VEGFR2 signaling pathways.

Experimental Workflow for Cabozantinib Synthesis

The overall synthetic workflow for Cabozantinib involves the preparation of key intermediates followed by their coupling to form the final active pharmaceutical ingredient.

Cabozantinib_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product R1 4-chloro-6,7-dimethoxyquinoline Step1 Nucleophilic Aromatic Substitution R1->Step1 R2 4-aminophenol R2->Step1 R3 1-((4-fluorophenyl)carbamoyl) cyclopropane-1-carboxylic acid Step2 Amide Coupling R3->Step2 Intermediate 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline Step1->Intermediate Intermediate->Step2 Product Cabozantinib Step2->Product

Caption: Synthetic workflow for Cabozantinib.

References

Application Notes and Protocols: (2,3-Difluoro-4-methylphenyl)boronic acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high-performance Organic Light-Emitting Diodes (OLEDs) is intrinsically linked to the innovation of novel organic materials with tailored photophysical and electronic properties. (2,3-Difluoro-4-methylphenyl)boronic acid emerges as a critical building block in the synthesis of advanced OLED materials, particularly for blue fluorescent emitters. The strategic incorporation of the 2,3-difluoro-4-methylphenyl moiety can significantly influence the electronic characteristics, stability, and color purity of the final OLED device. The fluorine atoms are known to lower the HOMO and LUMO energy levels of organic molecules, which can enhance electron injection and transport, as well as improve the thermal and oxidative stability of the material. The methyl group can further fine-tune the electronic properties and influence the morphology of the thin films.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of OLED materials, primarily through the Suzuki-Miyaura cross-coupling reaction.

Synthetic Applications

This compound is a versatile reagent for the synthesis of a variety of OLED materials, including fluorescent emitters, host materials, and charge transport materials. The primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the boronic acid and various aryl halides or triflates. This reaction is a cornerstone of modern organic synthesis for constructing complex π-conjugated systems that are essential for OLED functionality.

A representative application is the synthesis of blue fluorescent emitters. By coupling this compound with a suitable aromatic core, such as a carbazole, fluorene, or anthracene derivative, it is possible to synthesize molecules with high quantum yields and deep blue emission.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide to synthesize a target OLED material.

Materials:

  • This compound

  • Aryl bromide (e.g., a brominated carbazole or fluorene derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v). The reaction mixture is typically heterogeneous.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure OLED material.

Data Presentation

The following table summarizes the expected performance of a hypothetical blue OLED device incorporating a material synthesized using this compound. The data is extrapolated from literature on similar fluorinated blue emitters.

ParameterExpected Value
Emission Peak (λem)450 - 470 nm (Blue)
External Quantum Efficiency (EQE)> 5%
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)(0.14, 0.15)
Turn-on Voltage< 4.0 V
Maximum Luminance> 1000 cd/m²

Visualization of Synthetic Workflow and Structure-Property Relationship

Below are diagrams generated using Graphviz to visualize the experimental workflow and the logical relationship between the molecular structure and the resulting OLED performance.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Reaction & Purification cluster_end Final Product A This compound C Pd Catalyst + Base + Solvent A->C B Aryl Halide (e.g., Brominated Core) B->C D Heating under Inert Atmosphere C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Target OLED Material F->G

Caption: Synthetic workflow for an OLED material using this compound.

G cluster_structure Molecular Structure cluster_properties Electronic & Photophysical Properties cluster_performance OLED Device Performance A (2,3-Difluoro-4-methylphenyl) Moiety B Lowered HOMO/LUMO Levels A->B D Enhanced Thermal & Oxidative Stability A->D C Improved Electron Injection/Transport B->C E Blue Shifted Emission B->E F Higher Efficiency C->F H Longer Operational Lifetime D->H G Improved Color Purity E->G

Caption: Structure-property-performance relationship for fluorinated OLED materials.

Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. However, the use of electron-deficient boronic acids in these reactions presents unique challenges, primarily due to a slower rate of transmetalation and a higher propensity for side reactions like protodeboronation.[1][2][3] This document provides detailed protocols and comparative data to facilitate the successful Suzuki-Miyaura coupling of these challenging substrates. The appropriate selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high efficiency and yield.[1]

Core Concepts: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[4][5] For electron-deficient boronic acids, the transmetalation step is often rate-limiting.[1][2] To overcome this, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, are required to accelerate both the oxidative addition and transmetalation steps.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald-Type Precatalyst

This protocol is effective for a wide range of challenging substrates, including electron-deficient boronic acids, and utilizes a highly active Buchwald-type precatalyst.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., Dioxane/H₂O, 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient boronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[6]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl Boronates

2-pyridyl boron derivatives are particularly challenging electron-deficient substrates. This protocol utilizes a specific catalyst system designed for these nucleophiles.[2]

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Lithium triisopropyl 2-pyridylboronate (1.5 equiv)

  • Pd₂(dba)₃ (1.0-1.5 mol%)

  • Phosphite or phosphine oxide ligand (e.g., ligand 1 in the cited reference, 3 mol%)[2]

  • Base (e.g., KF, 3.0 equiv)

  • Degassed dioxane (3 mL/mmol of halide)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl or heteroaryl bromide, lithium triisopropyl 2-pyridylboronate, Pd₂(dba)₃, the ligand, and the base in a reaction vial.

  • Solvent Addition: Add the degassed dioxane.

  • Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 h).

  • Workup and Purification: Follow the general workup and purification procedures described in Protocol 1.

Data Presentation: Comparison of Catalytic Systems and Conditions

The following table summarizes various conditions and their outcomes for the Suzuki-Miyaura coupling of electron-deficient boronic acids.

Aryl HalideBoronic Acid/EsterCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄ (3)Toluene/H₂O (9:1)80< 0.5High
3,5-(Bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane1001282
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0) / Ligand 1 (3.0)KF (3.0)Dioxane1001274
2-Chloropyridine3-Pyridyl boronic acidPd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂O--Excellent
1-Chloro-2,6-dimethyl benzenePhenyl boronic acidPd(dppf)Cl₂----Low
4-Fluorophenyl boronic acidPyrazole bromidePd(amphos)Cl₂----Excellent

Note: Specific reaction times and yields can vary based on the precise substrates and reaction scale. The information is compiled from various literature sources.[1][2][7]

Mandatory Visualization

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine: Aryl Halide Boronic Acid Base atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere 1. catalyst Add Palladium Precatalyst & Ligand solvent Add Degassed Solvent catalyst->solvent 3. heating Heat & Stir (e.g., 80-110 °C) solvent->heating 4. atmosphere->catalyst 2. monitoring Monitor Progress (TLC, GC/LC-MS) heating->monitoring quench Cool & Quench monitoring->quench 5. extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition pd2_boronate R1-Pd(II)L2-OR' pd2_halide->pd2_boronate Ligand Exchange pd2_couple R1-Pd(II)L2-R2 pd2_boronate->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination product R1-R2 (Coupled Product) pd2_couple->product aryl_halide R1-X (Aryl Halide) aryl_halide->pd2_halide boronic_acid R2-B(OH)2 (Boronic Acid) boronic_acid->pd2_couple base Base base->pd2_couple

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Chan-Lam Coupling of (2,3-Difluoro-4-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Chan-Lam coupling reaction utilizing (2,3-Difluoro-4-methylphenyl)boronic acid. This versatile copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, which are prevalent in medicinally relevant compounds. The electron-withdrawing nature of the fluorine substituents on the phenyl ring can influence the reactivity of the boronic acid, making optimized protocols essential for successful synthesis.

Introduction to Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and a nucleophile, typically an amine (N-H) or an alcohol (O-H).[1] This reaction is advantageous due to its mild reaction conditions, often proceeding at room temperature and open to the air, making it a practical alternative to palladium-catalyzed cross-coupling reactions.[1] The use of inexpensive and readily available copper catalysts further enhances its appeal in both academic and industrial settings.

Applications in Drug Discovery

The (2,3-Difluoro-4-methylphenyl) moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The Chan-Lam coupling provides a direct and efficient method to incorporate this fluorinated aryl group into a wide range of molecular scaffolds, facilitating the synthesis of novel drug-like molecules.

Key Reaction Parameters

Several factors can influence the outcome of the Chan-Lam coupling reaction. Optimization of these parameters is often necessary to achieve high yields and purity.

  • Copper Source: Various copper(I) and copper(II) salts can be used as catalysts, with copper(II) acetate (Cu(OAc)₂) and copper(I) chloride (CuCl) being common choices.

  • Base: A base is often required to facilitate the reaction. Organic bases such as pyridine, triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are frequently employed.

  • Solvent: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly used.

  • Ligand: While not always necessary, the addition of a ligand, such as pyridine or 1,10-phenanthroline, can sometimes improve the reaction efficiency, especially for challenging substrates.[2]

  • Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be performed under an air atmosphere, simplifying the experimental setup.

Experimental Protocols

Below are representative protocols for the N-arylation and O-arylation of substrates using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Arylation of an Aliphatic Amine

This protocol describes the coupling of this compound with a generic primary or secondary aliphatic amine.

Table 1: Reagents and Reaction Conditions for N-Arylation

Reagent/ParameterQuantity/ConditionNotes
This compound1.0 mmol, 1.0 equiv
Aliphatic Amine1.2 mmol, 1.2 equiv
Copper(II) Acetate (Cu(OAc)₂)0.1 mmol, 10 mol%
Pyridine2.0 mmol, 2.0 equivActs as both a base and a ligand.
Dichloromethane (DCM)5 mLAnhydrous
TemperatureRoom Temperature
Reaction Time12-24 hoursMonitor by TLC or LC-MS.
AtmosphereAir

Procedure:

  • To a clean, dry reaction vial, add this compound (1.0 mmol), the aliphatic amine (1.2 mmol), and copper(II) acetate (0.1 mmol).

  • Add anhydrous dichloromethane (5 mL) to the vial, followed by pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Arylation of a Phenol

This protocol outlines the coupling of this compound with a substituted phenol.

Table 2: Reagents and Reaction Conditions for O-Arylation

Reagent/ParameterQuantity/ConditionNotes
This compound1.5 mmol, 1.5 equivAn excess of the boronic acid may be beneficial.
Phenol1.0 mmol, 1.0 equiv
Copper(II) Acetate (Cu(OAc)₂)0.2 mmol, 20 mol%
Triethylamine (Et₃N)2.0 mmol, 2.0 equiv
Methanol (MeOH)10 mL
Temperature50 °CGentle heating may be required.
Reaction Time24-48 hoursMonitor by TLC or LC-MS.
AtmosphereAir

Procedure:

  • In a round-bottom flask, combine this compound (1.5 mmol), the phenol (1.0 mmol), and copper(II) acetate (0.2 mmol).

  • Add methanol (10 mL) and triethylamine (2.0 mmol) to the flask.

  • Heat the reaction mixture to 50 °C and stir under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Mandatory Visualizations

// Nodes CuII [label="Cu(II) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="R-XH (X = N, O)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CuII_Aryl [label="Cu(II)-Aryl Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CuIII_Intermediate [label="Cu(III) Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product\n(Ar-X-R)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant (O₂)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges BoronicAcid -> CuII_Aryl [label="Transmetalation"]; CuII -> CuII_Aryl; Nucleophile -> CuIII_Intermediate [label="Coordination"]; CuII_Aryl -> CuIII_Intermediate; CuIII_Intermediate -> Product [label="Reductive\nElimination"]; CuIII_Intermediate -> CuI; CuI -> CuII [label="Oxidation"]; Oxidant -> CuII;

// Invisible nodes for layout {rank=same; CuII; BoronicAcid; Nucleophile} {rank=same; CuII_Aryl} {rank=same; CuIII_Intermediate} {rank=same; Product; CuI; Oxidant} } .dot Caption: Catalytic cycle of the Chan-Lam coupling reaction.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\nthis compound,\nNucleophile, Cu Catalyst, Base", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Stir at Specified Temperature\n(Room Temp or Heated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Reaction Progress\n(TLC / LC-MS)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Reaction; Reaction -> Monitoring; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Analysis; Analysis -> End; } .dot Caption: General experimental workflow for Chan-Lam coupling.

References

Application Notes and Protocols for Base Selection in Suzuki-Miyaura Cross-Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and materials science due to the unique electronic properties conferred by fluorine atoms. Consequently, the Suzuki-Miyaura coupling of fluorinated boronic acids is a critical transformation.

However, the presence of electron-withdrawing fluorine substituents significantly impacts the reactivity of the boronic acid, making the selection of an appropriate base a crucial parameter for a successful reaction. The increased acidity of fluorinated boronic acids makes them more susceptible to base-mediated protodeboronation, a deleterious side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product.[1][2][3][4] Therefore, a careful choice of base is necessary to promote the desired transmetalation step of the catalytic cycle while minimizing protodeboronation.

These application notes provide a detailed guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of fluorinated boronic acids, supported by quantitative data and experimental protocols.

The Critical Role of the Base

The base in a Suzuki-Miyaura reaction plays a multifaceted role, primarily in the transmetalation step. Two primary mechanistic pathways are generally considered:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transmetalates with the palladium(II) halide complex.[5][6]

  • Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which then undergoes transmetalation with the neutral boronic acid.

For electron-deficient fluorinated boronic acids, the formation of the boronate species is generally favored to enhance nucleophilicity and facilitate transmetalation. However, this same boronate intermediate is also more prone to protodeboronation.[3][7] The ideal base, therefore, should be strong enough to facilitate the formation of the reactive boronate species at a rate that allows for efficient transmetalation, but not so strong as to excessively promote protodeboronation.

Factors Influencing Base Selection

Several factors must be considered when selecting a base for the cross-coupling of fluorinated boronic acids:

  • Acidity of the Boronic Acid: Fluorine substitution increases the Lewis acidity (lowers the pKa) of the boronic acid. Weaker bases are often sufficient to form the active boronate species.

  • Reaction Kinetics: A base that promotes rapid transmetalation relative to protodeboronation is ideal. This can be influenced by the base's strength, solubility, and the nature of its counter-ion.

  • Substrate Compatibility: The chosen base should not react with other functional groups present in the coupling partners.

  • Solvent System: The solubility and effectiveness of the base are highly dependent on the solvent used. Aqueous conditions can facilitate the formation of boronate species but may also increase the rate of protodeboronation.

Data Summary: Comparative Performance of Bases

The following tables summarize the performance of various bases in the Suzuki-Miyaura cross-coupling of different fluorinated boronic acids with aryl halides. These data highlight the impact of base selection on reaction yield.

Table 1: Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides

EntryAryl HalideBaseCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorobenzonitrileK₃PO₄Pd₂(dba)₃ / XPhosDioxane/H₂O1001288[8]
24-BromoanisoleK₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O80692[8]
31-Bromo-4-nitrobenzeneNa₂CO₃Pd(OAc)₂ / PPh₃DME/H₂O85495[9]
44,7-DichloroquinolineK₂CO₃Pd(OAc)₂Dioxane/H₂O1001275[8]
55-(4-bromophenyl)-4,6-dichloropyrimidineK₃PO₄Pd(PPh₃)₄1,4-Dioxane80485[8]

Table 2: Coupling of Trifluoromethyl-Substituted Phenylboronic Acids with Aryl Halides

EntryBoronic AcidAryl HalideBaseCatalystSolventTemp (°C)Yield (%)Reference
14-(Trifluoromethyl)phenylboronic acid1-Bromo-4-nitrobenzeneNa₂CO₃Pd(PPh₃)₄Toluene/H₂O9096[10]
23-(Trifluoromethyl)phenylboronic acid2-BromopyridineK₃PO₄Pd(dppf)Cl₂Dioxane10085[10]
32-(Trifluoromethyl)phenylboronic acid4-ChloroacetophenoneCs₂CO₃Pd(OAc)₂ / SPhosToluene11091[10]

Table 3: pKa Values of Common Bases in Water

BaseConjugate AcidpKa of Conjugate Acid
Potassium Phosphate (K₃PO₄)HPO₄²⁻12.32
Sodium Carbonate (Na₂CO₃)HCO₃⁻10.33
Potassium Carbonate (K₂CO₃)HCO₃⁻10.33
Cesium Carbonate (Cs₂CO₃)HCO₃⁻10.33
Sodium Hydroxide (NaOH)H₂O15.7
Potassium Hydroxide (KOH)H₂O15.7
Triethylamine (TEA)Et₃NH⁺10.75
Potassium Fluoride (KF)HF3.17

Note: The pKa of the conjugate acid is a measure of the base strength. A higher pKa of the conjugate acid corresponds to a stronger base.[11][12]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions with fluorinated boronic acids, employing different bases. It is crucial to optimize conditions for each specific reaction.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is often effective for a wide range of fluorinated boronic acids, including those prone to protodeboronation.[8][13][14]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos, 1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Degassed water (if using a mixed solvent system)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, palladium catalyst/pre-catalyst and ligand, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Carbonate Base (e.g., K₂CO₃ or Na₂CO₃)

Carbonate bases are widely used and are often a good starting point for optimization.[5][9]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent system (e.g., toluene/ethanol/water, dioxane/water)

Procedure:

  • In a reaction vessel, dissolve the aryl halide, fluorinated boronic acid, and carbonate base in the chosen solvent system.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete.

  • Follow the work-up and purification steps outlined in Protocol 1.

Logical Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki-Miyaura cross-coupling of a fluorinated boronic acid.

BaseSelectionWorkflow Start Start: Select Base for Coupling with Fluorinated Boronic Acid AssessBA Assess Boronic Acid Sensitivity (pKa, literature data) Start->AssessBA AssessSubstrate Assess Substrate for Base-Sensitive Functional Groups AssessBA->AssessSubstrate Low to Moderate Sensitivity StrongBase Consider a Stronger Base (e.g., Cs2CO3) or Anhydrous Conditions AssessBA->StrongBase High Sensitivity (e.g., polyfluorinated) MildBase Select a Mild Base (e.g., K2CO3, Na2CO3, KF) AssessSubstrate->MildBase Sensitive Groups Present ModerateBase Select a Moderately Strong Base (e.g., K3PO4) AssessSubstrate->ModerateBase No Sensitive Groups RunReaction Run Small-Scale Test Reaction MildBase->RunReaction ModerateBase->RunReaction StrongBase->RunReaction Analyze Analyze Results: Yield and Protodeboronation RunReaction->Analyze Optimize Optimize Conditions: Base, Solvent, Temperature, Catalyst Analyze->Optimize Moderate Yield or Some Protodeboronation End Successful Coupling Analyze->End High Yield, Low Protodeboronation Troubleshoot Troubleshoot: Consider Alternative Boron Source (e.g., MIDA boronate, trifluoroborate) Analyze->Troubleshoot Low Yield, High Protodeboronation Optimize->RunReaction Troubleshoot->Start

Caption: A decision-making workflow for base selection.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

SuzukiCycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation (Ar'B(OH)2 + Base) ReductElim Ar-Ar' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-X) ArBOH2 Fluorinated Boronic Acid (Ar'B(OH)2) Base Base

Caption: The Suzuki-Miyaura catalytic cycle.

ExperimentalWorkflow Setup Reaction Setup: Combine Reactants, Catalyst, Base under Inert Atmosphere Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization Purification->Characterization

Caption: A general experimental workflow.

Conclusion

The successful Suzuki-Miyaura cross-coupling of fluorinated boronic acids is highly dependent on the judicious selection of the base. By understanding the increased acidity of these substrates and the delicate balance between promoting transmetalation and minimizing protodeboronation, researchers can significantly improve reaction outcomes. Weaker inorganic bases such as carbonates and phosphates are often the preferred choice, with potassium phosphate frequently demonstrating broad applicability. The provided protocols and workflows serve as a valuable starting point for the development of robust and efficient coupling methodologies for the synthesis of valuable fluorinated molecules.

References

Solvent Effects in Suzuki Reactions of Difluorophenylboronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly for the formation of biaryl structures prevalent in pharmaceuticals and advanced materials. The incorporation of fluorine atoms into these structures often enhances metabolic stability and binding affinity. Difluorophenylboronic acids are key building blocks for this purpose; however, their reactivity and stability can be highly dependent on reaction conditions, with the choice of solvent playing a pivotal role. These application notes provide a detailed overview of solvent effects on Suzuki reactions involving difluorophenylboronic acids, complete with experimental protocols and comparative data.

The Role of Solvents in the Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction is governed by three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Solvents can influence each of these stages by affecting the solubility of reagents, the stability of intermediates, and the activation of the catalyst and base.

Generally, solvents for Suzuki reactions can be categorized as polar aprotic, polar protic, and nonpolar.

  • Polar Aprotic Solvents (e.g., DMF, THF, Dioxane): These solvents are generally effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. They can stabilize the palladium catalyst and intermediates in the catalytic cycle.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can participate in hydrogen bonding, which can affect the reactivity of the base and the boronic acid.[1] Water is often used as a co-solvent to dissolve the inorganic base.

  • Nonpolar Solvents (e.g., Toluene): These are often used in combination with a co-solvent to ensure sufficient solubility of all reaction components.

The choice between these solvent types can significantly impact reaction yield, time, and selectivity.

Data Presentation: Solvent Effects on Reaction Yield

The following tables summarize quantitative data on the effect of different solvents on the yield of Suzuki reactions with various difluorophenylboronic acid isomers. It is important to note that direct comparisons between different studies may not be exact due to variations in other reaction parameters such as catalyst, ligand, base, and temperature.

Table 1: Solvent Screen for the Suzuki Coupling of 2,4-Difluorophenylboronic Acid with 5-Bromosalicylic Acid [2]

Solvent System (v/v)Yield (%)
Water0
DMF/Water (1:3)17
DMF/Water (1:1) 98

Reaction Conditions: 2,4-difluorophenylboronic acid (1.5 equiv.), 5-bromosalicylic acid (1.0 equiv.), PdCl2 (1 mol%), K2CO3, 75 °C, 1.7 h, under ultrasonic irradiation.[2][3]

Table 2: Comparative Performance of Various Solvents in Suzuki Couplings of Difluorophenylboronic Acids (Data Compiled from Multiple Sources)

Difluorophenylboronic Acid IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,5-Difluorophenylboronic Acid4-BromoacetophenonePd(OAc)2 / SPhosK3PO4Toluene / H2O1001892
2,5-Difluorophenylboronic Acid4-ChlorotoluenePd2(dba)3 / XPhosK3PO4Dioxane1102482
3,4-Difluorophenylboronic Acid1-Bromo-4-nitrobenzenePd(PPh3)4Na2CO3Toluene/EtOH/H2O1001295
3,4-Difluorophenylboronic Acid4-IodotoluenePd2(dba)3 / XPhosK3PO4Dioxane1101694
3,4-Difluorophenylboronic Acid2-BromopyridinePdCl2(dppf)Cs2CO3DME802488
2,4-Difluorophenylboronic Acid5-Bromosalicylic AcidPdCl2K2CO3DMF/H2O (1:1)751.798[3]

Experimental Protocols

Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions involving difluorophenylboronic acids. These should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide

This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of a difluorophenylboronic acid with an aryl bromide.[4]

Materials:

  • Difluorophenylboronic acid (1.2-1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, difluorophenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Protocol 2: Procedure for Coupling with an Aryl Chloride using a Buchwald-Type Precatalyst

This protocol outlines a general procedure for the more challenging coupling of a difluorophenylboronic acid with an aryl chloride, often requiring more active catalysts.[4]

Materials:

  • Difluorophenylboronic acid (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane or t-Amyl alcohol)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride, difluorophenylboronic acid, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent to the tube.

  • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure biaryl product.[4]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_Rprime R-Pd(II)-R' Ln Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Regenerates Catalyst RRprime_out R-R' RedElim->RRprime_out RX_in R-X RX_in->OxAdd RprimeBOH2_in R'-B(OH)2 (Base Activated) RprimeBOH2_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow General Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Combine Aryl Halide, Boronic Acid, and Base B 2. Evacuate and Backfill with Inert Gas A->B C 3. Add Catalyst and Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat to Desired Temperature and Stir D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F G 7. Cool to Room Temperature F->G H 8. Quench and Extract with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols: Enhanced Stability of (2,3-Difluoro-4-methylphenyl)boronic Acid through Conversion to its Pinacol Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Difluoro-4-methylphenyl)boronic acid is a valuable reagent in synthetic chemistry, particularly in cross-coupling reactions. However, like many boronic acids, it is susceptible to degradation, primarily through dehydration to form boroxines, which can impact its reactivity, shelf-life, and stoichiometric use in reactions. Conversion of the boronic acid to its corresponding pinacol ester, 2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers a robust solution to these stability challenges. This document provides detailed protocols for this conversion and presents data on the enhanced stability of the resulting pinacol ester, facilitating more reliable and reproducible synthetic outcomes.

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Despite their utility, the inherent instability of many boronic acids presents significant challenges for storage, handling, and reaction consistency.[1][2] A primary degradation pathway for boronic acids is the intermolecular dehydration to form cyclic trimers known as boroxines.[2] This equilibrium is often reversible, but the presence of boroxines can lead to inaccurate quantification and reduced reactivity.

The conversion of boronic acids to their pinacol esters is a widely adopted strategy to mitigate these stability issues. The pinacol group protects the boronic acid moiety, rendering the molecule significantly more stable towards moisture and air.[1] This increased stability translates to a longer shelf-life, easier handling and purification, and often, more consistent performance in chemical reactions.[1] For this compound, a key building block in the synthesis of pharmaceuticals and advanced materials, enhancing its stability is crucial for its effective application.

These application notes provide a comprehensive guide to the preparation of the pinacol ester of this compound and an analysis of its improved stability.

Data Presentation

Parameter Arylboronic Acid (Representative) Arylboronic Acid Pinacol Ester (Representative) References
Hydrolytic Stability (in MeCN/H₂O) Prone to hydrolysis; can be accelerated by acidic or basic conditions.More resistant to hydrolysis.[3]
Thermal Stability Susceptible to decomposition at elevated temperatures.Generally stable at elevated temperatures.[2]
Oxidative Stability Susceptible to oxidation.More resistant to oxidation than the corresponding boronic acid.[2]
Stability on Silica Gel Can show extensive streaking and decomposition.Significantly more stable, allowing for easier purification by column chromatography.[4]
Shelf-Life Shorter shelf-life, requires storage under inert and dry conditions.Longer shelf-life, less sensitive to air and moisture.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes a general and efficient method for the esterification of this compound with pinacol.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a dry, 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add pinacol (1.1 eq) and anhydrous magnesium sulfate (1.5 eq) to the flask.

  • Add anhydrous diethyl ether (10 mL per 1 g of boronic acid) to the flask.

  • Stir the resulting suspension at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Wash the solid residue with a small amount of anhydrous diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel if necessary.

Expected Yield: 80-95%

Protocol 2: Comparative Stability Analysis - Hydrolytic Stability

This protocol provides a method to compare the hydrolytic stability of this compound and its pinacol ester.

Materials:

  • This compound

  • 2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Vials

Procedure:

  • Prepare stock solutions of both the boronic acid and the pinacol ester in acetonitrile at a concentration of 1 mg/mL.

  • In separate HPLC vials, prepare 1:1 (v/v) mixtures of each stock solution with water.

  • Immediately inject a sample of each mixture onto the HPLC system to obtain a t=0 chromatogram.

  • Store the vials at room temperature.

  • Inject samples from each vial onto the HPLC at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the disappearance of the pinacol ester peak and the appearance of the boronic acid peak over time.

  • Quantify the peak areas to determine the percentage of hydrolysis of the pinacol ester at each time point.

  • Compare the chromatograms of the boronic acid sample over time to observe any degradation (e.g., formation of boroxine, which may appear as a broader or different peak).

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pinacol Ester start Start: this compound reagents Add Pinacol & Anhydrous MgSO4 in Anhydrous Et2O start->reagents reaction Stir at RT for 24h under Inert Atmosphere reagents->reaction workup Filter and Concentrate reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Product: 2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane purification->product

Caption: Experimental workflow for the synthesis of the pinacol ester.

stability_comparison cluster_boronic_acid Boronic Acid Stability cluster_pinacol_ester Pinacol Ester Stability boronic_acid This compound dehydration Dehydration (Heat, Anhydrous Conditions) boronic_acid->dehydration boroxine Formation of Boroxine (Trimer) dehydration->boroxine pinacol_ester 2-(2,3-Difluoro-4-methylphenyl)pinacol ester stable Increased Stability (Resistant to Dehydration) pinacol_ester->stable

Caption: Logical relationship of stability improvement.

Conclusion

The conversion of this compound to its pinacol ester is a straightforward and high-yielding process that confers significant stability advantages. The resulting 2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is less susceptible to dehydration, hydrolysis, and oxidation, making it a more robust and reliable reagent for synthetic applications. Researchers, scientists, and drug development professionals are encouraged to utilize this stable precursor to improve the efficiency, reproducibility, and scalability of their synthetic endeavors.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in Suzuki-Miyaura coupling reactions involving (2,3-Difluoro-4-methylphenyl)boronic acid. This substrate's electronic and steric properties present unique challenges that require careful optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the fundamental parameters is the best starting point.[1]

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the undesirable homocoupling of the boronic acid.[1][2] It is critical to ensure your solvent is properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids, particularly electron-deficient ones like this compound, can degrade over time.[1][4]

Q2: I'm observing a significant amount of 1,2-difluoro-3-methylbenzene as a byproduct. What is causing this and how can I prevent it?

A2: The formation of 1,2-difluoro-3-methylbenzene is a classic sign of protodeboronation, a common and significant side reaction for electron-deficient boronic acids.[3][4] This is the hydrolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[2][5]

Here are several strategies to minimize protodeboronation:

  • Modify the Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[3][6] Consider switching to milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), or a non-aqueous base.[3][7]

  • Use Anhydrous Conditions: While some Suzuki protocols benefit from water, it can be the proton source for this side reaction.[6] Employing strictly anhydrous solvents and bases can significantly reduce protodeboronation.[3]

  • Lower Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation.[6] Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Use a More Stable Boron Reagent: This is often the most effective solution. Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[4][6] These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing the opportunity for protodeboronation.[8]

Q3: My reaction has stalled, leaving a large amount of unreacted starting material. How can I drive the reaction to completion?

A3: Stalled reactions with a substrate like this compound are often due to a combination of steric hindrance from the ortho-substituents and the electronic deactivating effect of the fluorine atoms.[1][9] These factors can slow crucial steps in the catalytic cycle.[9]

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[9] You should employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][9][10] These ligands accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps.[11]

  • Base Selection: The choice of base is critical. For sterically demanding couplings, stronger bases may be required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a good starting point, but stronger bases like potassium tert-butoxide (t-BuOK) may be necessary for particularly challenging systems.[9][10]

  • Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier. However, monitor the reaction closely, as higher temperatures can also increase the rate of side reactions like protodeboronation.[5]

Q4: I am seeing significant homocoupling of my boronic acid. What causes this and how can it be addressed?

A4: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen or by Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst.[2][5]

  • Ensure Thorough Degassing: The most common cause is oxygen contamination. Re-evaluate your degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere from start to finish.[3]

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)), which require an in situ reduction step that can consume the boronic acid.[2][12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in your Suzuki coupling reaction.

TroubleshootingWorkflow start Low Yield Observed check_sm Starting Materials Consumed? start->check_sm sm_unreacted Reaction Stalled check_sm->sm_unreacted No sm_consumed SM Consumed check_sm->sm_consumed Yes check_side_products Major Side Products Observed? protodeboronation Protodeboronation Observed check_side_products->protodeboronation Yes (Protodeboronation) homocoupling Homocoupling Observed check_side_products->homocoupling Yes (Homocoupling) action_catalyst Switch to Bulky, e⁻-Rich Ligand (e.g., XPhos, SPhos, NHC) sm_unreacted->action_catalyst action_base_temp Screen Stronger Base (K₃PO₄, t-BuOK) & Increase Temperature action_catalyst->action_base_temp sm_consumed->check_side_products action_deboronation Use Anhydrous Conditions Switch to Milder Base (KF) Lower Temperature protodeboronation->action_deboronation action_bpin Convert Boronic Acid to Pinacol Ester (BPin) or Trifluoroborate Salt action_deboronation->action_bpin action_homocoupling Improve Degassing Technique Use Direct Pd(0) Source homocoupling->action_homocoupling

A workflow diagram for troubleshooting low yields.

Data Presentation: Impact of Reaction Parameters

Optimizing the reaction components is critical for success. The following table summarizes the expected impact of different catalysts, bases, and solvents on the yield of Suzuki couplings with challenging, electron-deficient, and sterically hindered boronic acids, based on established principles.

Catalyst / LigandBaseSolvent SystemExpected Yield & RemarksCitations
Pd(PPh₃)₄K₂CO₃Toluene / H₂O (4:1)Low. Standard conditions often fail for hindered and electron-deficient substrates due to slow reaction rates and competing side reactions.[9]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O (10:1)Moderate to High. Bulky, electron-rich phosphine ligands like SPhos significantly accelerate the reaction, improving yields with challenging partners.[1][5][11]
XPhos Pd G3K₃PO₄1,4-Dioxane (Anhydrous)High. Using an air-stable precatalyst with a highly active ligand under anhydrous conditions can minimize protodeboronation and drive the reaction to completion.[1]
Pd₂(dba)₃ / IPr (NHC)t-BuOKToluene (Anhydrous)High. N-Heterocyclic Carbene (NHC) ligands with a strong base are highly effective for tetra-ortho-substituted biaryl synthesis and very hindered couplings.[9][10]
PdCl₂(dppf)Cs₂CO₃DMF / H₂O (1:1)Variable. While effective for many couplings, may not be active enough for this specific substrate. Can be sensitive to solvent impurities.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.5 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is best done by applying a vacuum and backfilling with the inert gas, repeating the cycle three times.[3]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, or anhydrous toluene) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.[1][3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of this compound pinacol ester

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is recommended.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add anhydrous magnesium sulfate and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting boronic acid is fully converted.

  • Isolation: Once the reaction is complete, filter off any drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction (Protocol 1) without further purification.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The key steps are oxidative addition, transmetalation (which requires base activation), and reductive elimination to regenerate the catalyst.

SuzukiCycle cluster_tm pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition diaryl_pd2 Ar-Pd(II)L₂-Ar' pd2_complex->diaryl_pd2 transmetalation Transmetalation diaryl_pd2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (OH⁻) base->boronate

The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Minimizing Protodeboronation of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protodeboronation of fluorinated boronic acids in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with fluorinated aryl boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction is often accelerated under the basic conditions typically used in cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Fluorinated aryl boronic acids are particularly susceptible to protodeboronation due to the electron-withdrawing nature of the fluorine atoms, which can make the carbon-boron bond more prone to cleavage.[3]

Q2: What are the main factors that promote protodeboronation?

A2: Several factors can increase the rate of protodeboronation:

  • High pH (strong bases): Basic conditions promote the formation of boronate anions, which can be more susceptible to protodeboronation.[1]

  • Elevated temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[3][4]

  • Presence of water: Water can act as a proton source for the cleavage of the C-B bond.[3]

  • Prolonged reaction times: Longer exposure to reaction conditions that favor protodeboronation will lead to a greater extent of this side reaction.

  • Catalyst system: A slow or inefficient catalyst can allow the competing protodeboronation reaction to become more significant.[3]

Q3: How can I detect and quantify protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and detect protodeboronation using techniques like:

  • Thin Layer Chromatography (TLC): The protodeboronated byproduct will have a different Rf value compared to your starting materials and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the desired product and the protodeboronated side product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 11B NMR can be used to characterize and quantify the species in your reaction mixture. For example, the appearance of a new C-H signal in the 1H NMR spectrum corresponding to the protonated arene is a clear indication of protodeboronation.

Troubleshooting Guide

Issue 1: Low yield of the desired cross-coupled product and significant formation of the protodeboronated byproduct.

This is the most common issue when working with fluorinated boronic acids. Here are several strategies to troubleshoot this problem, ranging from simple adjustments to more advanced techniques.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[3][4] Try running the reaction at a lower temperature (e.g., 60-80 °C) if your catalyst system is active enough.[3]

    • Use a Milder Base: Strong bases promote protodeboronation.[3] Consider switching to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]

    • Control Water Content: While a small amount of water can be beneficial for the Suzuki coupling, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can be helpful, but complete exclusion of water may slow down the desired reaction. Careful optimization of the water content is key.[3]

  • Modify the Boronic Acid Reagent:

    • Switch to a Boronic Ester: Converting the boronic acid to a more stable boronic ester is a highly effective strategy.[3]

      • Pinacol Esters: These are often more stable than the corresponding boronic acids and are commercially available or can be easily synthesized.[3]

      • MIDA (N-methyliminodiacetic acid) Boronates: These are highly stable, crystalline solids that are easy to handle and purify.[5] They participate in a "slow-release" of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[1][4]

  • Enhance the Catalytic System:

    • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[3] Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) are often effective at lower temperatures.

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following tables summarize the effect of different reaction parameters on the extent of protodeboronation for fluorinated boronic acids.

Table 1: Effect of Base on the Yield of a Suzuki-Miyaura Coupling.

EntryFluorinated Boronic AcidBase (equivalents)SolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Protodeboronated Product (%)Reference
14-Fluorophenylboronic acidK₂CO₃ (2.0)Dioxane/H₂O (4:1)100128510Synthesized Data
24-Fluorophenylboronic acidCs₂CO₃ (2.0)Dioxane/H₂O (4:1)10012905Synthesized Data
34-Fluorophenylboronic acidK₃PO₄ (2.0)Dioxane/H₂O (4:1)10012923Synthesized Data
42,4-Difluorophenylboronic acidK₂CO₃ (2.0)Dioxane/H₂O (4:1)80167520Synthesized Data
52,4-Difluorophenylboronic acidK₃PO₄ (2.0)Toluene/H₂O (10:1)8016888Synthesized Data

Table 2: Comparison of Boronic Acid vs. Boronic Esters in a Suzuki-Miyaura Coupling.

EntryBoron ReagentBaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Protodeboronated Product (%)Reference
12-Fluoropyridine-3-boronic acidK₃PO₄Dioxane/H₂O (10:1)10044540[3]
22-Fluoropyridine-3-boronic acid pinacol esterK₃PO₄Dioxane/H₂O (10:1)100485<5[3]
3Pentafluorophenylboronic acidCs₂CO₃Toluene11018LowHigh[5]
4Pentafluorophenyl MIDA boronateCs₂CO₃Toluene1101875Low[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Fluorinated Boronic Acid Pinacol Ester

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Ligand (if required)

  • Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, fluorinated boronic acid pinacol ester, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand (if required).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60–80 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: Synthesis of a Fluorinated Aryl MIDA Boronate

For particularly challenging substrates, converting the fluorinated boronic acid to a MIDA boronate is highly recommended.

Materials:

  • Fluorinated boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • DMSO

Procedure:

  • In a round-bottom flask, dissolve the fluorinated boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.[3]

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[3]

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate will often precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.

Visualizations

Protodeboronation_Mechanism cluster_base Base-Mediated Protodeboronation ArB(OH)2 Aryl Boronic Acid ArB(OH)3- Aryl Boronate ArB(OH)2->ArB(OH)3- + OH- ArH Protodeboronated Product ArB(OH)3-->ArH + H2O

Base-Mediated Protodeboronation Mechanism.

Suzuki_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation (Aryl Halide, Boronic Ester, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Catalyst/Ligand Addition B->C D 4. Solvent Addition (Degassed) C->D E 5. Reaction (Heating & Monitoring) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G

General Suzuki Coupling Workflow.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Protodeboronation Start Low Yield & High Protodeboronation? Opt_Cond Optimize Reaction Conditions: - Lower Temperature - Milder Base - Control Water Start->Opt_Cond Yes Success Problem Solved Opt_Cond->Success Problem Solved Failure Still Issues? Opt_Cond->Failure Mod_Reag Modify Boron Reagent: - Use Pinacol Ester - Use MIDA Boronate Mod_Reag->Success Problem Solved Mod_Reag->Failure Still Issues? Adv_Cat Use Advanced Catalyst System: - High Activity Ligands - Lower Temperature Catalyst Adv_Cat->Success Failure->Mod_Reag Yes Failure->Adv_Cat Yes Combine Combine Strategies Failure->Combine Yes Combine->Success

Troubleshooting Decision Tree.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions for Electron-Poor Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using electron-poor arylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura coupling reaction with an electron-poor arylboronic acid is resulting in a low or no yield. What are the primary factors I should investigate?

Answer: Low or no yield in Suzuki-Miyaura reactions involving electron-poor arylboronic acids is a common issue that can be attributed to several factors. Begin by systematically evaluating the following aspects of your experimental setup:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Electron-poor arylboronic acids often require more specialized and highly active catalyst systems compared to their electron-rich counterparts.

    • Catalyst Inactivity: Ensure your palladium source is active. Older palladium sources, especially Pd(II) precatalysts, can degrade over time.[1] Consider using newer, more robust precatalysts like Buchwald's G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[1]

    • Inappropriate Ligand: The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps. For electron-poor systems, bulky and electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often more effective than traditional ligands like PPh₃.[2][3]

  • Reaction Conditions (Base, Solvent, and Temperature):

    • Base Selection: The base is crucial for the transmetalation step. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for sensitive substrates to minimize side reactions.[4] The physical state of the base (e.g., finely powdered and dry) can also impact reactivity.[4]

    • Solvent Choice: The solvent system can significantly influence the reaction outcome. Common choices include ethereal solvents like dioxane or THF, often with water as a co-solvent.[4] Ensure your solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.[1][2]

    • Temperature: While higher temperatures can sometimes drive sluggish reactions, they can also promote decomposition of sensitive substrates or catalysts. Optimization of the reaction temperature is often necessary.[2]

  • Reagent Quality and Stability:

    • Boronic Acid Instability: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a process where the boronic acid is converted back to the corresponding arene.[5][6] This is often exacerbated by aqueous basic conditions.[7][8] Check the purity of your boronic acid by NMR. To enhance stability, consider using boronic esters like pinacol (BPin) or MIDA esters.[1]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[1][9] Aryl chlorides are the least reactive and often require more active catalyst systems.[1]

Issue 2: Significant Formation of Side Products

Question: My reaction is producing significant amounts of homocoupled product from the boronic acid and/or dehalogenated starting material. How can I minimize these side reactions?

Answer: The formation of homocoupling and dehalogenation byproducts is a common problem. Here are strategies to mitigate these unwanted reactions:

  • Minimizing Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of a Pd(II) species that facilitates this side reaction.[1]

    • Rigorous Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen.[1][10]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that readily generates the active Pd(0) species can help minimize homocoupling.[4]

  • Preventing Dehalogenation: Dehalogenation of the aryl halide can occur after the oxidative addition step.[9]

    • Choice of Base and Solvent: This side reaction can be influenced by the base and solvent system. Amine bases and alcoholic solvents can sometimes act as hydride sources, leading to dehalogenation.[9] Consider alternative bases and anhydrous conditions if dehalogenation is a significant issue.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling electron-poor arylboronic acids?

A1: There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging couplings with electron-poor arylboronic acids, highly active catalyst systems are generally required. Buchwald-type biarylphosphine ligands, such as SPhos and XPhos, paired with a suitable palladium precursor like Pd₂(dba)₃ or a palladacycle precatalyst, are often very effective.[3] These ligands are both bulky and electron-rich, which helps to accelerate the key steps in the catalytic cycle.[2]

Q2: What is protodeboronation and how can I prevent it with my electron-poor arylboronic acid?

A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), converting it back to the corresponding arene.[8] This reduces the amount of boronic acid available for the desired cross-coupling reaction. Electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[5][6]

To minimize protodeboronation:

  • Use Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can help.

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[8] Consider using weaker bases like K₃PO₄ or Cs₂CO₃.[4]

  • Use Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][8]

Q3: Can I use nickel catalysts for coupling electron-poor arylboronic acids?

A3: Yes, nickel catalysts are a promising and more sustainable alternative to palladium. However, Ni-catalyzed Suzuki-Miyaura couplings have historically faced challenges with certain substrates, including Lewis-basic heteroarylborons. Recent developments have shown that specific nickel-ligand systems, such as (PPh₂Me)₂NiCl₂, can be effective for coupling various arylboronic esters, including electron-poor ones.[11]

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and can depend on the solvent and the sensitivity of your substrates.

  • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[3][12]

  • Cesium carbonate (Cs₂CO₃) is a stronger base and can be effective for slow reactions, but it is also more expensive and can promote side reactions.[3][10]

  • Potassium phosphate (K₃PO₄) is a milder base that is often a good choice for substrates that are sensitive to stronger bases.[3]

  • The solubility of the base in the reaction medium is also an important consideration.[10]

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Electron-Deficient Arylboronic Acids

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems for electron-poor partners.1-3

Data synthesized from multiple sources.[3]

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

BaseCommon Solvent System(s)Key Characteristics
K₃PO₄Toluene/H₂O, Dioxane/H₂OEffective for many couplings, promotes high reaction rates. A good choice for base-sensitive substrates.
K₂CO₃Dioxane/H₂O, DMF/H₂OCommon and moderately strong base.[3][12]
Cs₂CO₃THF, DioxaneStrong base that can accelerate slow reactions. Higher cost and can promote side reactions.[3][10]
Et₃NAcetonitrileOrganic base, useful for anhydrous conditions. Weaker and may not be sufficient for all substrates.

Data synthesized from multiple sources.[3]

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for a screening reaction. The specific catalyst, ligand, base, and solvent should be chosen based on the troubleshooting guide and data tables above.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-poor arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1)

  • Reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a reaction vial equipped with a stir bar, add the aryl halide, electron-poor arylboronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst CatalystOK Catalyst Active? CheckCatalyst->CatalystOK CheckConditions 2. Review Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckReagents 3. Verify Reagent Quality ReagentsOK Reagents Stable & Pure? CheckReagents->ReagentsOK CatalystOK->CheckConditions Yes ReplaceCatalyst Use fresh/alternative catalyst/ligand CatalystOK->ReplaceCatalyst No ConditionsOK->CheckReagents Yes OptimizeConditions Optimize base, solvent, temp. ConditionsOK->OptimizeConditions No UseStableBoron Use boronic ester (BPin, MIDA) ReagentsOK->UseStableBoron No Success Reaction Successful ReagentsOK->Success Yes ReplaceCatalyst->CheckCatalyst OptimizeConditions->CheckConditions UseStableBoron->CheckReagents

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Purification Strategies for Products of (2,3-Difluoro-4-methylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving (2,3-Difluoro-4-methylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most prevalent impurities in Suzuki-Miyaura cross-coupling reactions, a primary application of this boronic acid, include:

  • Homocoupling Products: Dimerization of this compound to form 2,2',3,3'-tetrafluoro-4,4'-dimethylbiphenyl. This is often facilitated by the presence of oxygen.

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide or triflate.

  • Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom, yielding 1,2-difluoro-3-methylbenzene. This can be caused by harsh reaction conditions, such as high temperatures or strong bases, and the presence of excess water.[1]

  • Ligand-Derived Impurities: Aryl groups from phosphine ligands can sometimes be incorporated into the product.[2]

  • Boronic Anhydrides (Boroxines): Dehydration of the boronic acid can lead to the formation of a cyclic trimer.

Q2: What are the primary purification strategies for the products of these reactions?

A2: The choice of purification strategy depends on the properties of the desired product and the nature of the impurities. Common methods include:

  • Column Chromatography: A versatile technique effective for separating compounds with different polarities.

  • Acid-Base Extraction: Useful for separating acidic or basic products/impurities from neutral compounds.

  • Recrystallization: An effective method for obtaining highly pure crystalline products.

  • Use of Scavenger Resins: These resins can selectively bind to and remove specific impurities, such as residual boronic acid.

Q3: How do the fluorine substituents on the phenylboronic acid affect purification?

A3: The presence of fluorine atoms can significantly influence the physicochemical properties of the product, which in turn affects purification:

  • Polarity: Fluorine's high electronegativity can alter the polarity of the molecule, which may require adjustments to chromatographic solvent systems.

  • Solubility: Fluorinated compounds can have different solubility profiles compared to their non-fluorinated analogs, impacting the choice of solvents for recrystallization and extraction.

  • Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the boronic acid, which can be a factor in acid-base extractions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Problem 1: The product is contaminated with unreacted boronic acid after column chromatography.

Possible Cause Solution
Co-elution of product and boronic acid - Modify the solvent system for chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. For polar products, consider using a dichloromethane/methanol or ethyl acetate/methanol mobile phase. - If the product is not acidic, perform an aqueous basic wash (e.g., with 1-2 M NaOH) during the workup to remove the acidic boronic acid before chromatography.[3] - Consider using a scavenger resin with diol functionalities that can selectively bind to the boronic acid.
Streaking or poor separation on silica gel - The polarity of the product and the boronic acid may be too similar for effective separation on silica gel. Try using a different stationary phase, such as alumina or reverse-phase (C18) silica. - Adding a small amount of acetic acid to the mobile phase can sometimes improve the resolution of acidic compounds on silica gel.

Problem 2: Significant amount of homocoupling byproduct is present.

Possible Cause Solution
Reaction conditions favor homocoupling - Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. - Optimize the reaction conditions, such as the choice of palladium catalyst, ligand, and base.
Difficult separation from the desired product - Homocoupling products are often non-polar. A carefully optimized gradient in normal-phase chromatography can be effective. - Recrystallization can be a powerful technique if there is a significant difference in solubility between the desired product and the homocoupling byproduct.

Problem 3: The desired product is an oil and cannot be recrystallized.

Possible Cause Solution
Product is inherently non-crystalline or has a low melting point - Rely on chromatographic methods for purification. High-performance liquid chromatography (HPLC) can provide higher resolution for difficult separations.
Presence of impurities preventing crystallization - Ensure the oil is as pure as possible before attempting recrystallization. A preliminary purification by column chromatography may be necessary. - Try trituration with a non-polar solvent (e.g., hexane) to induce crystallization or remove oily impurities.

Quantitative Data Summary

The following table provides illustrative data on the effectiveness of different purification strategies. The actual results will vary depending on the specific reaction and product.

Purification Strategy Starting Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative) Notes
Column Chromatography (Silica Gel) 75%>95%70-85%Effective for most non-polar to moderately polar products.
Acid-Base Extraction followed by Chromatography 75%>98%65-80%Ideal for removing boronic acid impurities when the product is neutral.
Recrystallization 90%>99%50-70%Requires a crystalline product and a suitable solvent system.
Scavenger Resin Treatment 85%>97%80-90%Highly selective for removing boronic acid with minimal product loss.

Experimental Protocols

Protocol 1: General Workup and Column Chromatography

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. If boronic acid is a major impurity, a wash with a mild aqueous base (e.g., 1M NaHCO₃ or 1M NaOH) can be performed, provided the product is not acidic.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Stationary Phase: Silica gel is most common.

    • Eluent System: Start with a non-polar system (e.g., hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis. For more polar compounds, consider dichloromethane/methanol.

    • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent to yield the purified product.

Protocol 2: Acid-Base Extraction for Removal of Boronic Acid

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1-2 M aqueous solution of NaOH or Na₂CO₃. The acidic boronic acid will move into the aqueous layer as its salt.

  • Separation: Separate the organic layer.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product, now free of the bulk of the boronic acid impurity. Further purification by chromatography or recrystallization may be necessary.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Purification_Workflow cluster_reaction Reaction & Workup cluster_analysis Purity Assessment cluster_purification Purification Strategies cluster_final Final Product reaction Suzuki-Miyaura Reaction with This compound workup Aqueous Workup (Extraction & Washing) reaction->workup crude_analysis Analyze Crude Product (TLC, LC-MS, NMR) workup->crude_analysis chromatography Column Chromatography crude_analysis->chromatography Primary Method extraction Acid-Base Extraction crude_analysis->extraction If product is neutral & boronic acid is impurity recrystallization Recrystallization chromatography->recrystallization For crystalline products pure_product Pure Product (>95% Purity) chromatography->pure_product extraction->chromatography Further purification recrystallization->pure_product final_analysis Final Purity Analysis pure_product->final_analysis

Caption: General workflow for the purification of products from this compound reactions.

References

dealing with homocoupling side reactions in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling side reactions.

Troubleshooting Guide: Dealing with Homocoupling

Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, resulting in the formation of symmetrical biaryls. This not only diminishes the yield of the desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

Logical Workflow for Troubleshooting Homocoupling

The following workflow provides a step-by-step approach to identifying and addressing the root cause of homocoupling.

G cluster_0 Diagnosis cluster_1 Solutions cluster_2 Verification start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1 Improve degassing protocol: - Freeze-pump-thaw cycles - Subsurface sparging with inert gas q1->sol1 No q3 Is the base appropriate? q2->q3 Yes sol2 Optimize Pd source: - Use a Pd(0) source directly - Employ a pre-catalyst that rapidly reduces to Pd(0) - Add a mild reducing agent (e.g., potassium formate) q2->sol2 Yes q4 Is the ligand optimal? q3->q4 Yes sol3 Adjust base: - Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) - Avoid strong bases like NaOH if possible q3->sol3 Potentially sol4 Screen ligands: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) - Consider N-heterocyclic carbenes (NHCs) q4->sol4 Potentially end Reduced Homocoupling sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A1: Homocoupling of boronic acids is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2] Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][2][5] This is often a necessary step to generate the active Pd(0) catalyst but can become a significant side reaction.[5]

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway pd0_o2 Pd(0) o2 O₂ pd2_o2 Pd(II) boronic_acid_o2 2 Ar-B(OH)₂ homocoupled_o2 Ar-Ar pd2_pre Pd(II) Precatalyst boronic_acid_pre 2 Ar-B(OH)₂ homocoupled_pre Ar-Ar pd0_active Pd(0) Active Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Improving Catalyst Turnover for Hindered or Deactivated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving catalyst turnover for hindered or deactivated substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low catalyst turnover with sterically hindered substrates?

A1: Sterically hindered substrates present significant challenges to catalytic cycles. The bulky nature of these substrates can impede their approach to the catalytic active site, slowing down key steps like oxidative addition and reductive elimination. This steric clash increases the activation energy of these steps, leading to lower turnover numbers (TON) and turnover frequencies (TOF). For instance, di-ortho-substituted aryl halides are notoriously difficult substrates in cross-coupling reactions due to the steric hindrance around the reaction center.[1][2][3][4]

Q2: How do electron-deficient or electron-rich substrates affect catalyst activity?

A2: The electronic properties of a substrate can significantly influence catalyst activity. Electron-deficient substrates, such as aryl halides with electron-withdrawing groups, can be challenging because they can make the oxidative addition step of the catalytic cycle more difficult. Conversely, while electron-rich substrates are often more reactive in oxidative addition, they can sometimes lead to catalyst deactivation through the formation of overly stable intermediates. The choice of ligand is crucial in these cases; electron-rich ligands can often facilitate the activation of electron-deficient substrates.[5]

Q3: What is catalyst poisoning, and how can it be prevented when working with heterocyclic substrates?

A3: Catalyst poisoning occurs when impurities or even the product itself bind strongly to the catalyst's active sites, rendering them inactive.[6] Heterocyclic substrates, particularly those containing nitrogen or sulfur atoms, are common culprits as the heteroatoms can coordinate strongly with the metal center of the catalyst. This can lead to catalyst deactivation or direct the reaction to an undesired position.[7] To mitigate this, one strategy is to use a catalyst system where the active species is generated in situ and remains anchored in close proximity to the target C-H bond, thus avoiding interference from the heterocycle.[7]

Q4: What are the main mechanisms of catalyst deactivation, and what are the visual cues?

A4: The primary mechanisms of catalyst deactivation include:

  • Poisoning: Strong binding of species to active sites.[6]

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface.

  • Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area.

  • Leaching: Dissolution of the active metal into the reaction medium.

Visible signs of deactivation can include a change in the color of the reaction mixture to black, which often indicates the formation of palladium black (inactive agglomerated palladium), or the reaction stalling before completion.[6]

Troubleshooting Guides

Problem 1: My Suzuki-Miyaura cross-coupling reaction with a sterically hindered aryl chloride shows low conversion.

  • Question: What are the first parameters I should investigate?

  • Answer: For sterically hindered aryl chlorides, the oxidative addition step is often rate-limiting. Your choice of ligand is critical. Bulky, electron-rich phosphine ligands like tBuBrettPhos, SPhos, or XPhos are often effective for these challenging substrates.[8][9] Additionally, consider the following:

    • Temperature: Higher reaction temperatures may be necessary to overcome the activation barrier.

    • Base: The strength and solubility of the base are crucial. A screen of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.

    • Catalyst Loading: While not ideal, a modest increase in catalyst loading may be necessary for particularly challenging substrates.[1]

Problem 2: My catalyst appears to be deactivating over the course of the reaction, as indicated by a slowing reaction rate.

  • Question: How can I determine the cause of deactivation and what steps can I take to regenerate the catalyst?

  • Answer: First, identify the likely deactivation mechanism. If you observe the formation of a black precipitate, sintering to form palladium black is a likely cause.[6] If you are using substrates with coordinating groups, poisoning is a strong possibility. To address deactivation:

    • For Sintering: Ensure rigorous exclusion of oxygen and consider using a ligand that better stabilizes the active catalytic species. Lowering the reaction temperature, if possible, can also help.

    • For Poisoning: If product inhibition is suspected, operating at lower conversions or using a flow chemistry setup can be beneficial. For poison impurities in the starting materials, purification is necessary.

    • Regeneration: For a deactivated palladium on carbon (Pd/C) catalyst, an acid wash followed by a calcination/reduction cycle can often restore activity. A detailed protocol is provided below.

Quantitative Data on Catalyst Performance

The following tables provide a comparison of catalyst turnover numbers (TON) and turnover frequencies (TOF) for various catalytic systems, highlighting the impact of ligand choice and substrate sterics.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride

LigandCatalyst SystemSubstrateTONTOF (h⁻¹)Reference
tBuBrettPhos Pd(OAc)₂ (0.1 mol%)2,4,6-trimethyl-chlorobenzene>990>82.5[8]
SPhos Pd(OAc)₂ (1 mol%)2,4,6-trimethyl-chlorobenzene~95~7.9[8]
XPhos Pd₂(dba)₃ (0.5 mol%)2-chloro-m-xylene~190~15.8[9]
PCy₃ Pd(OAc)₂ (1.5 mol%)2-chloro-m-xylene~65~5.4[10]

TON and TOF values are approximated from reported yields and reaction times for comparison.

Table 2: Turnover Frequencies for Various Palladium-Based Catalysts in Different Reactions

CatalystReactionSubstrate(s)TOF (h⁻¹)Reference
Pd/C Heck CouplingIodobenzene, Styrene25[9]
Pd-Graphene Suzuki Coupling4-iodotoluene, Phenylboronic acid120[9]
Pd(PPh₃)₄ Suzuki Coupling4-chlorotoluene, Phenylboronic acid10[9]
Pd(OAc)₂/PCy₃ Suzuki Coupling4-chlorotoluene, Phenylboronic acid30[10]

Note: TOF values can vary significantly based on reaction conditions. Direct comparison should be made with caution.[9]

Experimental Protocols

Protocol 1: Temperature-Programmed Desorption (TPD) of Ammonia for Zeolite Acidity Characterization

This protocol describes a general procedure for characterizing the acid sites of a zeolite catalyst using ammonia as a probe molecule.

1. Pretreatment: a. Place a known mass of the zeolite catalyst in a quartz reactor. b. Heat the sample under a flow of an inert gas (e.g., Helium or Argon) to a high temperature (e.g., 500-600 °C) to remove any adsorbed water and impurities. Hold at this temperature for at least 1 hour. c. Cool the sample to the desired ammonia adsorption temperature (e.g., 100-150 °C). Adsorbing at elevated temperatures helps to minimize physisorption.[7][11][12]

2. Ammonia Adsorption: a. Switch the gas flow to a mixture of ammonia in an inert gas (e.g., 10% NH₃ in He). b. Allow the ammonia mixture to flow over the catalyst for a sufficient time to ensure saturation of the acid sites (e.g., 30-60 minutes).

3. Purging: a. Switch the gas flow back to the pure inert gas to remove any weakly bound or gas-phase ammonia. Purge for at least 1 hour.

4. Temperature-Programmed Desorption: a. Begin heating the sample at a linear ramp rate (e.g., 10 °C/min) under a constant flow of the inert gas. b. Monitor the concentration of desorbed ammonia in the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer. c. Continue heating to a final temperature (e.g., 600-800 °C) to ensure all ammonia has desorbed.

5. Data Analysis: a. The resulting TPD profile will show peaks corresponding to the desorption of ammonia from different types of acid sites. b. The temperature at which a peak maximum occurs is related to the strength of the acid sites (higher temperature corresponds to stronger sites).[11] c. The area under each peak is proportional to the number of acid sites of that particular strength. The total peak area gives the total acidity. Calibration with known pulses of ammonia is required for quantification.[7]

Protocol 2: Acid Wash Regeneration of a Deactivated Supported Palladium Catalyst (e.g., Pd/C)

This protocol provides a general method for regenerating a deactivated Pd/C catalyst that has been poisoned by impurities.

1. Catalyst Recovery: a. After the reaction, carefully filter the deactivated catalyst from the reaction mixture. b. Wash the catalyst with a suitable solvent to remove any residual reactants and products. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

2. Acid Washing: a. Suspend the dried, deactivated catalyst in a dilute acid solution (e.g., 0.1 M nitric acid or acetic acid). The choice of acid may depend on the nature of the poison to be removed.[13][14][15] b. Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. c. Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral.

3. Drying and Calcination: a. Dry the acid-washed catalyst in an oven at 110 °C for several hours. b. Calcine the dried catalyst in a tube furnace under an inert atmosphere (e.g., nitrogen). Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 300-500 °C) and hold for 2-3 hours.[12]

4. Reduction: a. After cooling, the calcined catalyst needs to be reduced to regenerate the active Pd(0) sites. b. This can be achieved by heating the catalyst in a stream of hydrogen gas (e.g., 5% H₂ in Ar) at a controlled temperature. Alternatively, a chemical reducing agent like hydrazine or sodium borohydride can be used in a liquid-phase reduction.

5. Characterization: a. After regeneration, it is advisable to characterize the catalyst using techniques like chemisorption, TEM, or XRD to assess the recovery of the active sites and metal dispersion.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation & Screening cluster_opt Optimization cluster_analysis Analysis & Characterization cluster_regen Regeneration & Reuse Catalyst_Synthesis Catalyst Synthesis/Selection Initial_Screening High-Throughput Screening Catalyst_Synthesis->Initial_Screening Lead_Identification Lead Catalyst Identification Initial_Screening->Lead_Identification Reaction_Optimization Reaction Condition Optimization (Solvent, Temp, Base) Lead_Identification->Reaction_Optimization Ligand_Screening Ligand/Additive Screening Reaction_Optimization->Ligand_Screening Performance_Evaluation Performance Evaluation (TON, TOF) Ligand_Screening->Performance_Evaluation Deactivation_Study Deactivation Studies Performance_Evaluation->Deactivation_Study Characterization Catalyst Characterization (TPD, TEM, etc.) Deactivation_Study->Characterization Regeneration_Protocol Develop Regeneration Protocol Characterization->Regeneration_Protocol Recycling_Studies Catalyst Recycling Studies Regeneration_Protocol->Recycling_Studies Troubleshooting_Flowchart Start Low Catalyst Turnover Observed Check_Substrate Is the substrate sterically hindered or electron-deficient? Start->Check_Substrate Check_Poisoning Does the substrate or product have coordinating heteroatoms? Check_Substrate->Check_Poisoning No Optimize_Ligand Screen bulky, electron-rich ligands (e.g., tBuBrettPhos, XPhos) Check_Substrate->Optimize_Ligand Yes Check_Conditions Are reaction conditions (temp, base, solvent) optimized? Check_Poisoning->Check_Conditions No Modify_Catalyst Consider catalyst with anchored active site Check_Poisoning->Modify_Catalyst Yes Check_Deactivation Visual signs of deactivation (e.g., palladium black)? Check_Conditions->Check_Deactivation Yes Optimize_Params Systematically vary temperature, base, and solvent Check_Conditions->Optimize_Params No Regenerate_Catalyst Implement regeneration protocol (e.g., acid wash) Check_Deactivation->Regenerate_Catalyst Yes Purify_Reagents Purify starting materials and solvents Check_Deactivation->Purify_Reagents No (Suspect Impurities) Deactivation_Pathways cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Strategies Active_Catalyst Active Catalyst (e.g., Pd(0)L_n) Poisoning Poisoning (Product/Impurity Binding) Active_Catalyst->Poisoning Coordination Sintering Sintering (High Temperature) Active_Catalyst->Sintering Aggregation Fouling Fouling/Coking (Carbon Deposition) Active_Catalyst->Fouling Deposition Chemical_Treatment Chemical Treatment (Acid/Base Wash) Poisoning->Chemical_Treatment Removes Adsorbed Species Thermal_Treatment Thermal Treatment (Calcination/Oxidation) Sintering->Thermal_Treatment Redispersion (Partial) Fouling->Thermal_Treatment Burn-off Physical_Removal Physical Removal Fouling->Physical_Removal Solvent Wash Chemical_Treatment->Active_Catalyst Reactivation Thermal_Treatment->Active_Catalyst Reactivation Physical_Removal->Active_Catalyst Reactivation

References

Technical Support Center: (2,3-Difluoro-4-methylphenyl)boronic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water on the stability and reactivity of (2,3-Difluoro-4-methylphenyl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of water on this compound?

A1: The primary impact of water is the potential for hydrolytic instability, leading to a side reaction known as protodeboronation. This process replaces the boronic acid group with a hydrogen atom, resulting in the formation of 1,2-difluoro-3-methylbenzene as a byproduct and reducing the yield of your desired product.[1][2] This degradation is often accelerated under basic conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry place, tightly sealed to protect it from atmospheric moisture.[3][4][5][6][7] Storing it under an inert atmosphere (e.g., nitrogen or argon) is also recommended. Boronic acids are prone to forming anhydrides (boroxines) by losing water, which can sometimes affect reactivity.[8]

Q3: Are there any situations where water might be beneficial in reactions with this boronic acid?

A3: While often detrimental, a controlled amount of water can be beneficial in certain cross-coupling reactions.[9] For instance, in some Suzuki-Miyaura reactions, a mixed solvent system containing water can facilitate the dissolution of bases and promote the catalytic cycle.[9][10] Additionally, water is essential for the slow release of boronic acids from more stable precursors like trifluoroborate salts or MIDA boronates, which can sometimes improve reaction yields by minimizing the concentration of the potentially unstable free boronic acid at any given time.[9][11]

Q4: What are the visible signs of degradation in this compound due to moisture?

A4: Visual inspection may not always reveal degradation. However, a change in the physical appearance of the solid, such as clumping or becoming sticky, can indicate moisture absorption. The most definitive sign of degradation is observed during reaction monitoring (e.g., by TLC, GC, or LC-MS), where you will see the formation of the protodeboronated byproduct (1,2-difluoro-3-methylbenzene) and a corresponding decrease in the consumption of your starting boronic acid.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Incomplete consumption of starting materials.

  • Low isolated yield of the desired coupled product.

  • Presence of a significant amount of protodeboronated byproduct (1,2-difluoro-3-methylbenzene) in the reaction mixture.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Excessive water in reaction solvents. Ensure all solvents are rigorously dried before use. Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, solvent purification system).Excess water can lead to competitive protodeboronation of the boronic acid, reducing its availability for the desired cross-coupling reaction.[1][2]
Moisture in the base. Use a freshly opened container of base or dry the base before use (e.g., by heating under vacuum, if thermally stable).Hygroscopic bases like K₃PO₄ or K₂CO₃ can introduce significant amounts of water into the reaction.
Degraded boronic acid. Use a fresh batch of this compound or verify the purity of the existing stock.The boronic acid may have degraded during storage due to exposure to moisture.[3][4]
Suboptimal reaction conditions. If rigorously anhydrous conditions are still providing low yields, consider a controlled addition of water. A small amount of water in a co-solvent system (e.g., dioxane/water) can sometimes be beneficial.[9][10]Water can play a positive role in the catalytic cycle and solubility of reagents.[9][12]
Issue 2: Inconsistent Reaction Performance

Symptoms:

  • Reaction yields vary significantly between batches even with the same protocol.

  • Reaction fails to initiate or stalls unexpectedly.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Variable water content. Standardize the handling and preparation of all reagents and solvents to ensure consistent water levels.Inconsistent levels of moisture are a common source of irreproducibility in boronic acid chemistry.
Atmospheric moisture. Set up the reaction under an inert atmosphere (nitrogen or argon).Preventing exposure to atmospheric moisture during the reaction setup is critical for sensitive reactions.
Use of boronic acid precursors. Consider using an air-stable precursor such as the corresponding MIDA boronate, which can undergo slow release of the boronic acid under the reaction conditions.[11]This strategy minimizes the concentration of the unstable free boronic acid, thus reducing the rate of degradation pathways.[11]

Quantitative Data

The following table provides illustrative data on how water content can affect the outcome of a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

Table 1: Illustrative Impact of Water on a Suzuki-Miyaura Reaction

Water Content in Solvent (v/v %) Product Yield (%) Protodeboronation Byproduct (%) Reaction Time (h)
0 (Anhydrous)85< 512
292< 58
588108
1075206
2050456

Note: This data is illustrative and actual results may vary depending on the specific substrates, catalyst, base, and temperature used.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling under Controlled Water Conditions

This protocol provides a general method for the Suzuki-Miyaura coupling, with an emphasis on controlling the water content.

  • Reagent Preparation:

    • Dry the solvent (e.g., 1,4-dioxane) over activated 4 Å molecular sieves for at least 24 hours.

    • Dry the base (e.g., K₃PO₄) in an oven at 120 °C under vacuum overnight and cool in a desiccator.

  • Reaction Setup:

    • To an oven-dried flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).

    • Seal the flask with a septum and purge with argon for 15 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand, if required.

    • Add the anhydrous solvent via syringe. If a specific water concentration is desired (as per optimization studies), add the calculated amount of degassed deionized water.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Handling and Use of this compound under Anhydrous Conditions

This protocol describes best practices for handling the boronic acid to minimize water exposure.

  • Storage: Store the boronic acid in its original container inside a desiccator or a glovebox.

  • Weighing: Weigh the required amount of boronic acid quickly in a dry, draft-free environment. For highly sensitive reactions, weigh inside a glovebox.

  • Solvent Addition: If preparing a stock solution, use a cannula to transfer anhydrous solvent to the flask containing the boronic acid under a positive pressure of an inert gas.

  • Transfer: Use gas-tight syringes or cannula transfer techniques when adding the boronic acid or its solution to the reaction mixture.

Visualizations

protodeboronation_pathway BA This compound Boronate Arylboronate Complex [ArB(OH)₃]⁻ BA->Boronate + Base Base Base (e.g., OH⁻) Water H₂O Product Protodeboronation Product (1,2-Difluoro-3-methylbenzene) Boronate->Product + H₂O (Proton Source) Protonation Protonation BoricAcid Boric Acid B(OH)₃

Caption: Degradation pathway of boronic acid via protodeboronation.

troubleshooting_workflow Start Low Yield in Suzuki Coupling CheckByproduct Protodeboronation byproduct observed? Start->CheckByproduct CheckWater Review water control measures CheckByproduct->CheckWater Yes CheckReagents Check purity of boronic acid and catalyst CheckByproduct->CheckReagents No DryReagents Rigorously dry solvents and base CheckWater->DryReagents InertAtmosphere Use inert atmosphere technique DryReagents->InertAtmosphere Success Improved Yield InertAtmosphere->Success NewReagents Use fresh reagents CheckReagents->NewReagents Purity doubtful Optimize Optimize other parameters (temp, time, catalyst) CheckReagents->Optimize Purity OK NewReagents->Success Optimize->Success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

water_influence cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Water Water Content Coupling Desired Suzuki Coupling Water->Coupling Optimal (Low) Conc. Can enhance rate Protodeboronation Protodeboronation (Side Reaction) Water->Protodeboronation Excess Conc. Promotes degradation

Caption: Logical relationship between water content and reaction pathways.

References

Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming catalyst poisoning during reactions involving fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why are fluorinated compounds a common cause?

A: Catalyst poisoning, or deactivation, is the loss of catalytic activity due to the chemical interaction of a substance (the poison) with the catalyst's active sites.[1][2] Fluorinated compounds can be potent poisons for several reasons:

  • Strong Binding: Fluoride ions (F⁻), often generated from the decomposition of organofluorine compounds, can bind irreversibly to transition metal centers (e.g., Palladium, Rhodium), blocking active sites.[3][4]

  • C-F Bond Activation: While C-F bonds are very strong, their activation by a metal catalyst can lead to the formation of highly reactive intermediates that degrade the catalyst.[5][6]

  • Formation of Metal Fluorides: The high thermodynamic stability of metal-fluoride bonds provides a strong driving force for catalyst decomposition, forming inactive metal fluoride species.[5]

Q2: My reaction with a fluorinated substrate has stalled. How can I confirm if catalyst poisoning is the issue?

A: A stalled reaction is a primary symptom of catalyst deactivation.[3] Here are several diagnostic steps you can take:

  • Add Fresh Catalyst: A common and effective test is to add a fresh batch of catalyst to the stalled reaction mixture. If the reaction restarts, it strongly indicates the initial catalyst was deactivated.[3]

  • Run a Control Reaction: Perform a control experiment without the fluorinated compound to ensure the catalyst is active under the baseline reaction conditions with all other components.[3]

  • Analyze the Catalyst: For heterogeneous catalysts, surface-sensitive analytical techniques can provide direct evidence of poisoning.

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of adsorbed fluoride on the catalyst surface.[3][7]

    • Inductively Coupled Plasma (ICP): After dissolving the catalyst, ICP-OES or ICP-MS can quantify elements like fluorine, confirming its presence.[8]

  • Monitor Reaction Kinetics: In a separate experiment, introduce the fluorinated compound to a steadily progressing reaction. A sharp decrease in the reaction rate points directly to poisoning.[3]

Q3: Which catalysts are most susceptible to poisoning by fluorinated compounds?

A: Transition metal catalysts are particularly vulnerable, with susceptibility varying by metal and ligand environment.

  • Palladium (Pd): Palladium catalysts, especially those based on Pd(0), are highly susceptible to poisoning by halides, including fluoride.[4]

  • Rhodium (Rh): Rhodium catalysts can also be deactivated by halide ions.[3]

  • Nickel (Ni): Nickel complexes are often used for C-F bond activation and can be susceptible to poisoning, although they are sometimes employed in defluorination reactions.[9]

  • Ziegler-Natta Catalysts: Traditional Ziegler-Natta catalysts are often unsuccessful for polymerizing perfluorinated monomers due to rapid deactivation.[10]

Q4: Can I regenerate a catalyst that has been poisoned by fluoride?

A: Regeneration is sometimes possible but depends on the catalyst type and the severity of poisoning.

  • Thermal Regeneration: For issues like "coking" (carbon deposition), which can occur alongside poisoning, heating the catalyst in a controlled atmosphere (e.g., diluted oxygen) can burn off deposits.[7][11]

  • Chemical Regeneration: This involves using reactive gases or solutions to remove the poison.[11] For some fluorination catalysts, treatment with a fluorine source like HF or NF₃ can reactivate the surface.[12]

  • Re-fluorination: After removing coke, a re-fluorination step may be necessary to restore the active sites to their correct chemical state.[7]

Troubleshooting Guides

This section addresses common issues encountered during experiments with fluorinated compounds.

Issue 1: Reaction Fails to Initiate or Stalls Prematurely
  • Symptom: The reaction does not start, or conversion of starting materials stops after a short period, even with increased catalyst loading or extended time.[3]

  • Visual Guide:

    G Start Reaction Stalls Check_Purity 1. Verify Purity of Reagents & Solvents Start->Check_Purity Control_Rxn 2. Run Control Reaction (without fluoro-compound) Check_Purity->Control_Rxn Add_Catalyst 3. Add Fresh Catalyst to Stalled Reaction Control_Rxn->Add_Catalyst Poisoning_Confirmed Poisoning Likely Add_Catalyst->Poisoning_Confirmed Reaction Restarts? Proceed Proceed to Mitigation Strategies Poisoning_Confirmed->Proceed Yes Other_Issue Investigate Other Issues (e.g., Temp, Atmosphere) Poisoning_Confirmed->Other_Issue No

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Halide Poisoning Halide ions (F⁻) can bind irreversibly to the catalyst's metal center. [3]Solution: Introduce a "halide scavenger" such as a silver or thallium salt to precipitate the halide ions. Use stoichiometric amounts relative to the potential fluoride release. [3]
Competitive Inhibition Functional groups on the fluorinated compound (e.g., amides) can compete with the substrate for the catalyst's active site. [3]Solution: If possible, protect the competing functional group. Alternatively, modify the catalyst/ligand to reduce its affinity for the inhibitory group.
Impure Reagents Impurities in starting materials or solvents (e.g., water, oxygen) can deactivate the catalyst. [10][12]Solution: Rigorously purify and dry all reagents and solvents. Ensure reactions are run under a strictly inert atmosphere (e.g., Argon, Nitrogen). [3]
Unstable Substrate The fluorinated compound itself may be unstable under reaction conditions, decomposing to release catalyst poisons. Solution: Add the fluorinated reagent slowly over time to maintain a low concentration, reducing the rate of poisoning. [3]

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

This protocol helps determine if a specific fluorinated compound is poisoning the catalyst in your reaction system.

Objective: To observe the kinetic effect of introducing a potential poison to an active catalytic reaction.

Methodology:

  • Baseline Reaction: Set up your standard reaction and monitor its progress (e.g., by GC, HPLC, or NMR) to establish a baseline kinetic profile.

  • Introduction of Poison: At a point where the reaction is proceeding at a steady rate (e.g., 25-50% conversion), introduce a stoichiometric equivalent of the suspect fluorinated compound into the reaction mixture. [3]3. Continued Monitoring: Continue to monitor the reaction's progress at regular intervals after the addition. [3]4. Analysis: Compare the reaction rate before and after the addition of the fluorinated compound. A sharp decrease in rate or complete cessation of the reaction is a strong indicator of catalyst poisoning. [3]

Protocol 2: General Method for Catalyst Regeneration (Coked Catalyst)

This protocol is for regenerating heterogeneous catalysts deactivated by carbon deposition ("coking"), a common issue that can accompany poisoning. [7] Objective: To restore catalytic activity by removing carbonaceous deposits via controlled oxidation.

Materials:

  • Tube furnace with temperature and gas flow control.

  • Inert gas (Nitrogen or Argon).

  • Diluted oxidant stream (e.g., 2-5% Oxygen in Nitrogen). [7]* Deactivated (coked) catalyst.

Safety Precautions:

  • The oxidation of coke is exothermic and can lead to thermal runaway. Use a diluted oxidant stream and control the heating rate carefully. [7]* Conduct the procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). [7] Methodology:

  • Loading: Load the coked catalyst into the reactor tube of the furnace.

  • Inert Purge: Heat the catalyst to the target regeneration temperature (typically 350-500°C, consult literature for your specific catalyst) under a steady flow of inert gas to remove any adsorbed volatiles.

  • Oxidative Treatment: Once at temperature, switch the gas flow to the diluted oxidant stream. Maintain this flow for 2-4 hours to burn off the carbon deposits. [7]4. Return to Inert: Switch the gas flow back to the inert gas and hold at temperature for ~30 minutes to purge any remaining oxygen. [7]5. Cooling: Turn off the furnace and allow the catalyst to cool to room temperature under the inert gas flow. [7]6. (Optional) Re-fluorination: For some catalysts, a subsequent treatment with a fluorine source may be required to fully restore activity. [7]7. Unloading: Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator. [7]

Data & Analysis

Table 1: Analytical Techniques for Diagnosing Catalyst Poisoning

This table summarizes key analytical methods for identifying the root cause of catalyst deactivation.

TechniqueInformation ProvidedSample TypeCitation
X-ray Photoelectron Spectroscopy (XPS) Detects surface elemental composition, confirming the presence of poisons like F, Cl, S, P on the catalyst surface.Heterogeneous Catalyst[3][7][8]
Temperature Programmed Oxidation (TPO) Quantifies the amount of carbonaceous deposits (coke) on a catalyst.Heterogeneous Catalyst[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile or semi-volatile poisons in feedstock streams.Liquid/Gas Feedstock[1]
Inductively Coupled Plasma (ICP-OES/MS) Determines the bulk elemental composition of a catalyst, useful for detecting metal and non-metal poisons after digestion.Heterogeneous Catalyst[8]
Ion-Selective Electrode (ISE) Measures fluoride ion concentration in aqueous solutions or biological samples after appropriate sample preparation.Aqueous Samples[13]

Visualizing Poisoning Mechanisms

The following diagram illustrates the general mechanism of catalyst poisoning by halide ions released from a fluorinated compound.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Catalyst Active Catalyst (e.g., Pd(0)) Intermediate1 Catalyst- Substrate Complex Catalyst->Intermediate1 Substrate PoisonedCatalyst Poisoned Catalyst (e.g., [Pd-F]⁻) Catalyst->PoisonedCatalyst Irreversible Binding Intermediate2 Product Formation Intermediate1->Intermediate2 Reaction Intermediate2->Catalyst Product Release PoisonSource R-CF₃ (Fluoro-compound) Fluoride F⁻ PoisonSource->Fluoride Decomposition

Mechanism of catalyst deactivation by fluoride.

References

Technical Support Center: Strategies for Coupling with Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with sterically hindered aryl halides.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sterically hindered aryl halides so challenging?

A1: Steric hindrance around the reaction center impedes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This decreased reaction rate often leads to low yields and the formation of side products. For instance, the bulky substituents near the halogen on the aryl halide can prevent the palladium catalyst from efficiently inserting into the carbon-halogen bond during oxidative addition. Similarly, steric clash can hinder the approach of the coupling partner during transmetalation and slow down the final bond-forming reductive elimination step.

Q2: What is the most critical factor to consider for a successful coupling with a hindered substrate?

A2: The selection of the catalyst system, particularly the ligand, is paramount. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] It is often necessary to screen a small library of ligands to identify the optimal one for a specific substrate combination.[2]

Q3: Are there alternatives to palladium catalysts for these challenging reactions?

A3: Yes, nickel-based catalysts are a viable alternative and have been successfully used for coupling sterically hindered substrates, including non-activated alkyl halides.[3][4] Nickel catalysts can offer different reactivity and selectivity profiles compared to palladium. Additionally, gold has been reported as a heterogeneous catalyst for Sonogashira couplings.[4]

Q4: Can I perform these reactions in aqueous media?

A4: Yes, advances in catalyst and ligand design have enabled successful cross-coupling reactions, including Buchwald-Hartwig aminations, in aqueous media, sometimes without the need for a co-solvent.[5] This approach is not only more environmentally friendly but can also simplify product isolation.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

  • Ineffective Catalyst/Ligand: Standard ligands often fail with hindered substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos.[1] N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy, even with tetra-ortho-substituted biaryls.[1] For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[1][6]

  • Inappropriate Base: The base activates the boronic acid for transmetalation, and its choice is crucial.

    • Solution: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1][7]

  • Suboptimal Solvent: The solvent can significantly influence the reaction rate and outcome.

    • Solution: Toluene and dioxane are commonly used anhydrous solvents.[2] For some systems, a mixture of an organic solvent and water (e.g., THF/water) can be effective.[7]

  • Decomposition of Boronic Acid: Boronic acids can be unstable, leading to protodeboronation.

    • Solution: Use freshly prepared or high-quality boronic acids. Alternatively, consider using more stable boronate esters or potassium trifluoroborate salts.[8]

Issue 2: Poor Conversion in Buchwald-Hartwig Amination

Possible Causes & Solutions:

  • Sterically Demanding Amine: Highly branched primary or secondary amines are challenging nucleophiles.

    • Solution: Rational ligand design has led to the development of biarylphosphine ligands that are highly effective for the arylation of very hindered α,α,α-trisubstituted primary amines.[9] For α-branched secondary amines, specific catalyst systems have been designed to suppress side reactions like β-hydride elimination.[10]

  • Catalyst Inhibition: The nitrogen atoms in heteroaryl halides can coordinate to the palladium center and inhibit catalysis.

    • Solution: The use of sterically hindered ligands can prevent catalyst inhibition.[11]

  • Aryl Chloride Inactivity: Aryl chlorides are less reactive than bromides or iodides.

    • Solution: Employing more active, third-generation Buchwald-Hartwig catalysts and ligands can facilitate the coupling of less reactive aryl chlorides.[11] Using N-heterocyclic carbene (NHC) ligands can also be effective for the amination of aryl chlorides.[5]

Issue 3: Failed Sonogashira Coupling

Possible Causes & Solutions:

  • Copper-Related Side Reactions: The copper co-catalyst can lead to homocoupling of the alkyne (Glaser coupling).

    • Solution: Copper-free Sonogashira protocols are available and can be essential when homocoupling must be strictly avoided.[12] These methods often rely on specialized palladium catalysts or bulky phosphine ligands.

  • Low Reactivity of Aryl Chloride: Aryl chlorides are challenging substrates for Sonogashira coupling.

    • Solution: An efficient microwave-assisted cross-coupling method has been developed for various aryl chlorides, including sterically hindered ones, often resulting in good to excellent yields.[13]

  • Incompatible Base: The choice of base is critical for the deprotonation of the terminal alkyne.

    • Solution: Amine bases like triethylamine or diisopropylethylamine are commonly used and can also serve as the solvent.[12]

Data Summary Tables

Table 1: Recommended Ligands for Suzuki-Miyaura Coupling of Hindered Aryl Halides

Ligand FamilySpecific ExamplesKey Features
Buchwald LigandsSPhos, XPhos, RuPhosBulky and electron-rich, promote oxidative addition and reductive elimination.[1]
N-Heterocyclic Carbenes (NHCs)IMes, IPrHighly effective, even with tetra-ortho-substituted biaryls.[1]
Specialized LigandsBI-DIME, AntPhosDesigned for particularly challenging, sterically demanding couplings.[1][6]

Table 2: Base and Solvent Recommendations for Hindered Suzuki-Miyaura Couplings

BaseRecommended Solvent(s)Notes
K₃PO₄Toluene, DioxaneA small amount of water can be beneficial.[1][2][7]
Cs₂CO₃Toluene, DioxaneOften effective for hindered systems.[1][2]
t-BuOKToluene, DioxaneA stronger base that may be necessary for very hindered substrates.[1]
Na₂CO₃THF/WaterA common choice for mixed aqueous systems.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).[2]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe.[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Iodide
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.4 mmol) to an oven-dried reaction tube.[9][10]

  • Reagent Addition: Add the aryl iodide (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, dioxane).[2]

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[2] Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.[2]

  • Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r_complex R-Pd(II)-R' L_n transmetalation->pd_r_r_complex b_complex R'-B(OR)₂ base_activation Base b_complex->base_activation activated_b [R'-B(OR)₂(Base)]⁻ base_activation->activated_b activated_b->transmetalation reductive_elimination Reductive Elimination pd_r_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ amine_coordination->pd_amine_complex amine R₂NH amine->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR₂ L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst/ligand appropriate for hindered substrates? start->check_catalyst change_ligand Screen bulky, electron-rich ligands (e.g., Buchwald, NHC) check_catalyst->change_ligand No check_base Is the base optimal? check_catalyst->check_base Yes change_ligand->check_base change_base Try alternative bases (K₃PO₄, Cs₂CO₃, t-BuOK) check_base->change_base No check_conditions Are reaction conditions (solvent, temp.) optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Vary solvent, temperature, and reaction time check_conditions->optimize_conditions No check_substrates Are starting materials pure and stable? check_conditions->check_substrates Yes optimize_conditions->check_substrates purify_substrates Use fresh, pure reagents. Consider substrate derivatives. check_substrates->purify_substrates No success Successful Coupling check_substrates->success Yes purify_substrates->success

Caption: A general workflow for troubleshooting failed coupling reactions.

References

Technical Support Center: Managing the Hydrolytic Instability of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the hydrolytic instability of boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What are boronic acids and why can they be unstable?

Boronic acids are organoboron compounds containing a carbon-boron bond and two hydroxyl groups (R-B(OH)₂). Their utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, is immense.[1][2] However, their instability is a common reason for low reaction yields.[2][3] This instability arises from several decomposition pathways, most notably protodeboronation and oxidation.[4]

Q2: What is hydrolytic instability and how does it affect boronic acids?

Hydrolytic instability refers to the decomposition of a compound in the presence of water. For boronic acids, this primarily manifests as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[5][6] This process is often the main cause of low yields in coupling reactions.[7] Both acidic and basic conditions can catalyze this decomposition.[4][6]

Q3: What are the primary decomposition pathways for boronic acids?

There are two main decomposition pathways for boronic acids during reaction setup:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, yielding the corresponding arene.[3][5] It is highly dependent on pH, temperature, and the electronic properties of the organic substituent.[6][7] Electron-deficient arylboronic acids are particularly susceptible to this side reaction.[8]

  • Oxidation: The boron center is susceptible to oxidation, especially in the presence of oxygen or other oxidizing agents, which can form phenols from arylboronic acids.[4][9][10] Rigorous degassing of solvents is crucial to minimize this.[8]

Q4: Which factors influence the rate of boronic acid decomposition?

Several factors can accelerate the decomposition of boronic acids:

  • pH: The pH of the solution plays a critical role. As the pH rises above the pKa of the boronic acid (typically around 9), it converts to the more reactive anionic tetrahedral boronate species ([ArB(OH)₃]⁻), which can increase the rate of protodeboronation.[1][6]

  • Temperature: Higher reaction temperatures can significantly accelerate the rate of protodeboronation.[7]

  • Presence of Oxygen: Oxygen can lead to oxidative homocoupling of the boronic acid, catalyzed by palladium, and other oxidative degradation pathways.[7][8]

  • Choice of Base: Strong bases can promote protodeboronation, especially in the presence of water.[7]

  • Solvent: The choice of solvent is important. While some aqueous protocols exist, water can be a proton source for protodeboronation.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem: Low reaction yield or incomplete conversion in my Suzuki-Miyaura coupling.

Low yields are a frequent issue and can often be traced back to the stability of the boronic acid.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Protodeboronation of Boronic Acid Electron-deficient and certain heteroaromatic boronic acids are prone to decomposition.[7][8] Consider using a milder base such as K₃PO₄ or Cs₂CO₃.[8] Running the reaction at the lowest effective temperature can also help.[7]
Poor Reagent Quality Boronic acids can degrade upon storage.[3] Check the purity of your boronic acid by NMR. Use fresh or purified reagents. For highly unstable boronic acids, consider converting them to a more stable boronate ester (e.g., pinacol or MIDA ester) immediately before use.[3][8]
Catalyst Inactivity The active catalytic species is Pd(0).[3] If using a Pd(II) precatalyst, ensure its efficient reduction. Some Pd(0) sources can also degrade.[3] Test your catalyst on a known, reliable reaction. Consider using modern, air-stable precatalysts.[3]
Presence of Oxygen Oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[8] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[7][8]
Problem: I am observing significant amounts of homocoupling of my boronic acid.

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid, reducing the yield of the desired cross-coupled product.[8]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Oxygen The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[8] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.[7][8]
Use of Pd(II) Precatalysts Pd(II) sources can promote homocoupling as they are reduced to the active Pd(0) species.[7] Using a direct Pd(0) source can sometimes mitigate this issue.[3]

Key Experimental Protocols & Data

Strategy: Using Stable Boronic Acid Surrogates

To overcome instability, boronic acids can be converted into more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[7][8] These surrogates can protect the boronic acid from premature decomposition.[8]

MIDA Boronates: A Slow-Release Strategy

MIDA boronates are particularly useful as they are bench-top stable and can slowly release the active boronic acid under specific basic conditions, minimizing its concentration in the reaction mixture and thus reducing the rate of decomposition.[8][11][12]

General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates:

  • Reaction Setup: In a reaction vessel, combine the MIDA boronate (1.0-1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a suitable base (e.g., K₃PO₄, 3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas like argon or nitrogen.

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

This protocol is a general guideline and may require optimization for specific substrates.

Comparative Stability of Boronic Acid Derivatives

The stability of boronic acid derivatives can vary significantly. MIDA boronates, for instance, show exceptional bench-top stability compared to their corresponding free boronic acids.

Compound ClassGeneral Bench-top Stability (under air)Notes
Free Boronic Acids Highly variable; some decompose significantly within days.[13]Particularly unstable for 2-heterocyclic, vinyl, and cyclopropyl derivatives.[13][14]
Pinacol Boronic Esters Generally more stable than boronic acids.[15][16]Can be purified by column chromatography.[16]
Potassium Trifluoroborates Air-stable, crystalline solids.[15]Often require specific conditions for efficient hydrolysis to the active boronic acid.[17]
MIDA Boronates Indefinitely bench-top stable under air.[12]Compatible with chromatography and unreactive under anhydrous coupling conditions.[12]

Visual Guides

Decomposition and Protection Pathways

Boronic Acid Decomposition & Protection BA Boronic Acid (R-B(OH)₂) Dec Decomposition Products (e.g., R-H, Phenols) BA->Dec Protodeboronation Oxidation BE Boronate Ester (e.g., MIDA, Pinacol) BA->BE Protection/ Esterification CC Desired Cross-Coupled Product BA->CC Suzuki-Miyaura Coupling BE->BA Slow Release/ Deprotection AH Aryl Halide (Ar-X) + Pd Catalyst AH->CC

Caption: Boronic acid can either decompose or be protected and used in coupling.

Experimental Workflow for Unstable Boronic Acids

Workflow for Handling Unstable Boronic Acids cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Start Start with Unstable Boronic Acid Protect Convert to Stable Surrogate (e.g., MIDA Boronate) Start->Protect Setup Setup Suzuki Coupling: - Aryl Halide - Pd Catalyst - Base (e.g., K₃PO₄) Protect->Setup React Heat under Inert Atmosphere (Slow Release Occurs) Setup->React Monitor Monitor by TLC / LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Step-by-step workflow using a stable boronic acid surrogate.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReagents Reagents OK? Start->CheckReagents CheckConditions Conditions OK? CheckReagents->CheckConditions Yes UseFresh Use fresh/pure reagents. Consider boronate ester. CheckReagents->UseFresh No CheckSideRxns Side Products Observed? CheckConditions->CheckSideRxns Yes Optimize Optimize: T°, Base, Solvent. Degas thoroughly. CheckConditions->Optimize No Mitigate Address specific side reaction (e.g., degas for homocoupling). CheckSideRxns->Mitigate Yes Success Improved Yield CheckSideRxns->Success No (Re-evaluate) action_node action_node UseFresh->Start Optimize->Start Mitigate->Start

References

alternative bases to prevent side reactions with sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center focused on the critical role of base selection in organic synthesis, particularly when dealing with sensitive functional groups. Strong bases, while effective for deprotonation, can often lead to undesirable side reactions, compromising yield and purity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for utilizing alternative, milder bases to mitigate these challenges.

Troubleshooting Common Side Reactions

Unwanted side reactions are a frequent hurdle in multi-step synthesis. Below are common issues encountered when using strong bases and guidance on how to troubleshoot them.

Issue 1: Low Yield Due to Substrate Degradation

  • Symptom: Your starting material is consumed, but the desired product is not formed in the expected yield. TLC or LC-MS analysis shows multiple unidentified spots.

  • Potential Cause: The use of a strong, nucleophilic base (e.g., NaOH, NaOMe) is causing saponification of esters, cleavage of protecting groups, or other degradation pathways.

  • Troubleshooting Steps:

    • Assess Substrate Stability: Before repeating the reaction, test the stability of your starting material and desired product to the base under the reaction conditions.[1]

    • Switch to a Milder Base: Consider using a non-nucleophilic or sterically hindered base. For instance, in reactions prone to ester saponification, a bulky base like lithium diisopropylamide (LDA) or a milder inorganic base like potassium carbonate (K₂CO₃) can be effective.[2]

    • Optimize Reaction Temperature: Lowering the reaction temperature can often minimize side reactions.[1]

Issue 2: Formation of Enolate-Derived Byproducts

  • Symptom: In reactions involving ketones or other carbonyl compounds, you observe a mixture of regioisomers or poly-alkylated products.

  • Potential Cause: Using a small, strong base like sodium hydroxide can lead to the formation of the thermodynamically favored, more substituted enolate, and can also result in multiple deprotonations and subsequent reactions.[2]

  • Troubleshooting Steps:

    • Employ a Hindered Base for Kinetic Control: To favor the formation of the less substituted (kinetic) enolate, use a bulky, strong base like LDA at low temperatures (e.g., -78 °C). This approach is often irreversible and provides greater regioselectivity.[2]

    • Consider "Soft Enolization": For particularly sensitive substrates, a combination of a weak base and a Lewis acid can facilitate enolization under milder, reversible conditions.

Issue 3: Racemization of Chiral Centers

  • Symptom: The product is formed, but it has lost its enantiomeric purity.

  • Potential Cause: If a chiral center is located alpha to a carbonyl group, a strong base can deprotonate this position, leading to racemization through the formation of a planar enolate intermediate.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic, Hindered Base: A "proton sponge" like 1,8-Bis(dimethylamino)naphthalene can be an excellent choice. Its high basicity allows for deprotonation, while its significant steric hindrance prevents it from acting as a nucleophile and can minimize interactions that might facilitate racemization.[3][4][5]

    • Careful Control of Stoichiometry and Temperature: Use the minimum effective amount of base and maintain low reaction temperatures to suppress epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a strong base and a non-nucleophilic base?

A1: A strong base has a high affinity for protons (a high pKa of its conjugate acid). A non-nucleophilic base is a type of strong base that, due to steric hindrance, does not readily participate in nucleophilic attack on other electrophilic centers in the molecule.[6] This distinction is crucial when you want to deprotonate a specific position without triggering other reactions. For example, triethylamine is a moderately strong base but can also act as a nucleophile, leading to side products. In contrast, a sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) is a poor nucleophile but an effective proton scavenger.[6]

Q2: How do I choose the right alternative base for my reaction?

A2: The choice of base depends on several factors:

  • pKa of the proton to be abstracted: The conjugate acid of the base you choose should have a pKa higher than the pKa of the proton you intend to remove.

  • Sensitivity of functional groups: Identify any base-labile groups in your molecule (e.g., esters, certain protecting groups) and select a base known to be compatible with them.

  • Desired regioselectivity: For unsymmetrical ketones, a bulky base like LDA will favor the kinetic enolate, while a smaller base like sodium ethoxide will favor the thermodynamic enolate.

  • Solvent: The choice of solvent can significantly impact the basicity and solubility of the base.

Q3: Can I use inorganic bases as alternatives?

A3: Absolutely. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often excellent choices for reactions with sensitive substrates. They are generally less harsh than strong alkoxides or organolithium bases and can be used in a variety of solvents. For instance, nano-particle K₂CO₃ has been shown to be a highly effective and selective base in alkylation reactions.

Quantitative Data Summary

The selection of an appropriate base is often guided by its pKa value, which indicates its strength. Below is a table summarizing the pKa values of the conjugate acids of several common and alternative bases in water and dimethyl sulfoxide (DMSO).

BaseConjugate AcidpKa in WaterpKa in DMSOClass
Sodium Hydroxide (NaOH)H₂O15.731.2Traditional Strong Base
Sodium Ethoxide (NaOEt)Ethanol16.029.8Traditional Strong Base
Triethylamine (TEA)Triethylammonium10.759.0Amine Base
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.33~15Mild Inorganic Base
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DBU-H⁺13.5 (in MeCN)12.9 (in MeCN)Amidine Superbase
1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)Protonated Sponge12.118.2 (in MeCN)Sterically Hindered Superbase
Lithium Diisopropylamide (LDA)Diisopropylamine~3640Sterically Hindered Superbase

Note: pKa values can vary depending on the solvent and measurement conditions.[7][8][9][10][11]

Key Experimental Protocols

Protocol 1: Alkylation of a Ketone using Potassium Carbonate

This protocol describes a general procedure for the alkylation of an active methylene compound using the mild inorganic base, potassium carbonate.

Materials:

  • Active methylene compound (e.g., a ketone) (1 mmol)

  • Alkyl halide (1.2 mmol)

  • Potassium carbonate (K₂CO₃), finely ground or nano-particle (1.5 mmol)

  • Anhydrous solvent (e.g., DMF, Acetonitrile) (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound and the anhydrous solvent.

  • Add the potassium carbonate to the solution and stir the suspension vigorously.

  • Add the alkyl halide dropwise to the reaction mixture at room temperature.

  • The reaction can be heated gently (e.g., to 50-60 °C) to increase the rate, if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotonation using 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®)

This protocol outlines the use of "Proton-Sponge" as a non-nucleophilic base to deprotonate a substrate with a sensitive functional group.

Materials:

  • Substrate (1 mmol)

  • 1,8-Bis(dimethylamino)naphthalene (1.1 mmol)

  • Anhydrous, non-protic solvent (e.g., THF, Dichloromethane) (10 mL)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent.

  • Add the 1,8-Bis(dimethylamino)naphthalene to the solution at the desired reaction temperature (often room temperature, but can be cooled if necessary).

  • Stir the reaction mixture. The deprotonation is often rapid.

  • Introduce the electrophile to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the workup procedure will depend on the nature of the product. Often, an acidic workup is required to protonate and remove the "Proton-Sponge". For example, washing with dilute aqueous HCl will protonate the "Proton-Sponge", making it water-soluble and easily separable from the organic product.

  • Extract the product with an organic solvent, wash, dry, and concentrate as in the previous protocol.

  • Purify the product as necessary.

Visualizing Concepts

Diagram 1: The Principle of Steric Hindrance

Steric_Hindrance cluster_0 Nucleophilic Base (e.g., Ethoxide) cluster_1 Sterically Hindered Base (e.g., LDA) Base1 EtO⁻ Electrophile1 Electrophilic Carbon (e.g., Carbonyl) Base1->Electrophile1 Nucleophilic Attack Base2 LDA Proton Proton (H⁺) Base2->Proton Deprotonation Electrophile2 Electrophilic Carbon (Sterically Shielded) Base2->Electrophile2 Attack Hindered

Caption: Sterically hindered bases favor deprotonation over nucleophilic attack.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Are reagents and solvents pure and anhydrous? start->check_purity check_stability Is the starting material stable to the base? change_base Select a Milder or Sterically Hindered Base check_stability->change_base No optimize_temp Optimize Reaction Temperature check_stability->optimize_temp Yes change_base->optimize_temp success Improved Yield optimize_temp->success check_purity->check_stability Yes purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No purify_reagents->start

Caption: A logical workflow for troubleshooting low-yielding, base-mediated reactions.

References

effect of temperature on the decomposition of (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,3-Difluoro-4-methylphenyl)boronic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of decomposition of this compound in my experiment?

A1: Signs of decomposition can include inconsistent reaction yields, formation of protodeboronated byproducts (2,3-difluorotoluene), decreased purity of the starting material over time, and changes in the physical appearance of the solid, such as clumping or discoloration. In solution, the appearance of precipitates or a change in color may also indicate decomposition.

Q2: At what temperature does this compound start to decompose?

A2: The exact decomposition temperature can vary depending on the experimental conditions, including the presence of moisture, solvents, and other reagents. As a general guideline for arylboronic acids, thermal decomposition can be initiated at elevated temperatures. For a more precise understanding, thermal analysis techniques like Thermogravimetric Analysis (TGA) are recommended.

Q3: How does temperature affect the stability of this compound in solution?

A3: In solution, higher temperatures can accelerate decomposition pathways such as protodeboronation, especially in the presence of water, acids, or bases. The rate of decomposition is generally expected to increase with temperature. The choice of solvent can also play a crucial role in the stability of the boronic acid in solution.

Q4: Can I store this compound at room temperature?

A4: For long-term storage, it is advisable to store this compound in a cool, dry, and dark place, preferably in a refrigerator and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from moisture and air. While it may be stable for short periods at room temperature, prolonged exposure can lead to gradual decomposition.

Q5: What is boroxine formation and how is it related to temperature?

A5: Boroxines are trimeric anhydrides of boronic acids, formed through the dehydration of three boronic acid molecules.[1] This process is often driven by heat and can occur when the solid boronic acid is heated or when solutions are concentrated at elevated temperatures. The formation of boroxines can affect the reactivity and solubility of the boronic acid.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving this compound, with a focus on problems arising from thermal decomposition.

Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions

  • Possible Cause: Decomposition of the boronic acid at the reaction temperature. Many cross-coupling reactions are run at elevated temperatures, which can lead to the degradation of the boronic acid before it can react.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Investigate if the catalytic system can be optimized to run at a lower temperature.

    • Use a Protected Boronic Acid Derivative: Consider using a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[2][3]

    • Control the Addition of Reagents: Add the boronic acid to the reaction mixture at a later stage or via slow addition to minimize its exposure time to high temperatures.

    • Optimize the Base: The choice of base can significantly impact the stability of the boronic acid. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) may be less detrimental than strong bases.[3]

Issue 2: Formation of Protodeboronated Byproduct (2,3-difluorotoluene)

  • Possible Cause: Protodeboronation is a common decomposition pathway for boronic acids, often accelerated by heat and the presence of proton sources (e.g., water, alcohols, acidic protons).

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere to minimize moisture.

    • Select a Non-Protic Solvent: If the reaction chemistry allows, use a non-protic solvent.

    • Buffer the Reaction Mixture: In some cases, the pH of the reaction medium can influence the rate of protodeboronation.[4][5] Careful selection of the base and reaction conditions can help maintain an optimal pH.

Issue 3: Poor Solubility or Incomplete Reaction

  • Possible Cause: Formation of insoluble boroxines upon heating.

  • Troubleshooting Steps:

    • Avoid Pre-heating the Boronic Acid: Do not pre-dissolve and heat the boronic acid for extended periods before adding other reagents.

    • Use a Co-solvent: A co-solvent system might help to keep all species, including any formed boroxine, in solution.

    • Convert to a Boronate Ester: Boronate esters are generally more soluble in organic solvents and less prone to boroxine formation.

Data Presentation

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 150~1-2%Loss of adsorbed water and/or solvent.
150 - 250~10-15%Dehydration and formation of boroxine (trimeric anhydride).
> 250SignificantOnset of bulk thermal decomposition of the organic structure.

Note: This data is illustrative and the actual decomposition profile should be determined experimentally.

Experimental Protocols

To quantitatively assess the thermal stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound undergoes weight loss, indicating dehydration, desolvation, or decomposition.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.[6]

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or another inert gas) with a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[7]

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Identify the onset temperature for each mass loss step. The onset temperature is the temperature at which the weight loss begins.

    • Calculate the percentage of mass loss for each step.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss for each step.[8]

Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine the corresponding temperatures and enthalpy changes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (typically aluminum). Crimp a lid onto the pan. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the handling and analysis of this compound.

G cluster_0 Troubleshooting Low Yield in Cross-Coupling start Low or Inconsistent Yield Observed q1 Is protodeboronated byproduct observed? start->q1 a1_yes Use Anhydrous Conditions & Weaker Base q1->a1_yes Yes q2 Is the reaction run at high temperature (>80°C)? q1->q2 No a1_yes->q2 a2_yes Lower Reaction Temperature or Use Protected Boronic Acid q2->a2_yes Yes q3 Is starting material solubility an issue? q2->q3 No a2_yes->q3 a3_yes Screen Solvents or Use Boronate Ester q3->a3_yes Yes end Re-run Optimized Reaction q3->end No a3_yes->end

Caption: Troubleshooting workflow for low yields.

G cluster_1 Experimental Workflow for Thermal Stability Analysis start Obtain Sample of This compound tga Perform TGA Analysis (Protocol 1) start->tga dsc Perform DSC Analysis (Protocol 2) start->dsc analyze_tga Analyze Mass Loss vs. Temperature tga->analyze_tga analyze_dsc Analyze Heat Flow vs. Temperature dsc->analyze_dsc report Compile Thermal Stability Report analyze_tga->report analyze_dsc->report

Caption: Workflow for thermal stability assessment.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2,3-Difluoro-4-methylphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Phenylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a key method for forming C-C bonds. The introduction of fluorine atoms and a methyl group onto the phenylboronic acid ring significantly influences the reagent's reactivity through a combination of electronic and steric effects.

Theoretical Basis of Reactivity: Electronic and Steric Effects

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by two factors:

  • Electronic Effects : The electron-withdrawing nature of fluorine substituents increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step. However, excessive electron withdrawal can also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that cleaves the C-B bond. The methyl group, being electron-donating, can modulate these effects.

  • Steric Hindrance : Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, potentially slowing down the transmetalation step. The degree of hindrance depends on the size and number of ortho substituents.

For (2,3-Difluoro-4-methylphenyl)boronic acid , the fluorine atom at the 2-position (ortho) exerts a strong electron-withdrawing inductive effect and introduces significant steric bulk around the reaction center. The fluorine at the 3-position further enhances the electron-withdrawing nature of the ring. The methyl group at the 4-position has a lesser steric impact and a moderate electron-donating effect.

In contrast, an isomer like (3,5-Difluoro-4-methylphenyl)boronic acid would experience no ortho-steric hindrance from the fluorine atoms, potentially leading to a faster transmetalation rate, assuming electronic factors are favorable.

Data Presentation: Representative Performance of Fluorinated Phenylboronic Acids

Direct comparative yield data for the complete set of (Difluoro-4-methylphenyl)boronic acid isomers is scarce. However, the following table summarizes representative yields for various difluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions, as reported in different studies. This data serves to provide a general performance benchmark.

Disclaimer: The data in this table is compiled from various sources and should not be used for direct quantitative comparison due to variations in reaction partners, catalysts, bases, solvents, and temperatures.

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2,4-Difluorophenylboronic Acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8095
2,5-Difluorophenylboronic Acid4-IodotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10088
3,4-Difluorophenylboronic Acid1-Bromo-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092
3,5-Difluorophenylboronic Acid2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane11090
2,3-Difluorophenylboronic Acid4-BromotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O8585

This table is a representation of typical yields and not a direct comparison under identical conditions.

Logical Relationships and Experimental Workflows

The interplay between substituent position, electronic effects, steric hindrance, and the ultimate reaction outcome can be visualized. The following diagram illustrates the factors influencing the reactivity of a substituted phenylboronic acid.

G substituent Substituent Position (ortho, meta, para) electronic Electronic Effects (Inductive, Resonance) substituent->electronic steric Steric Hindrance substituent->steric reactivity Boronic Acid Reactivity electronic->reactivity steric->reactivity transmetalation Rate of Transmetalation reactivity->transmetalation protodeboronation Rate of Protodeboronation (Side Reaction) reactivity->protodeboronation yield Reaction Yield transmetalation->yield protodeboronation->yield (reduces) G setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat & Stir (Monitor Progress) solvent->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (e.g., Chromatography) workup->purify product Isolated Product purify->product

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of (2,3-Difluoro-4-methylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characteristics of (2,3-Difluoro-4-methylphenyl)boronic acid and its derivatives. Due to the limited availability of directly published experimental NMR data for this compound, this guide presents a combination of reported data for structurally similar compounds and predicted values to offer a comprehensive analytical overview. We will explore the expected ¹H and ¹⁹F NMR spectral data, provide a detailed experimental protocol for acquiring such data, and compare NMR spectroscopy with alternative analytical techniques.

Data Presentation: ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the expected and observed ¹H and ¹⁹F NMR spectral data for this compound and its common pinacol ester derivative. The data for the parent boronic acid is predicted based on known substituent effects, while the data for the pinacol ester is based on typical values for analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

CompoundProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compoundB(OH)₂br s5.0 - 6.0-
Ar-Hm7.0 - 7.5-
CH₃s~2.3-
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)Ar-Hm7.0 - 7.5-
CH₃ (Aryl)s~2.3-
CH₃ (Pinacol)s~1.35-

Note: The chemical shift of the B(OH)₂ protons can be highly variable and dependent on concentration, solvent, and water content. The aromatic proton signals will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: Predicted and Comparative ¹⁹F NMR Data (376 MHz, CDCl₃)

CompoundFluorineChemical Shift (δ, ppm)
This compoundF-2, F-3-130 to -150
2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)F-2, F-3-130 to -150
Comparative Compound: 3,4,5-Trifluorophenyl boronic acid esterp-CF-134.3
m-CF-154.2

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. The two fluorine atoms in the target compound are in different chemical environments and are expected to show distinct signals with mutual coupling and coupling to neighboring protons.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy provides unparalleled detail for structural elucidation, other analytical methods offer complementary advantages.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesLimitationsPerformance for Fluorinated Phenylboronic Acids
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, and quantitative.Lower sensitivity compared to mass spectrometry, higher equipment cost.Excellent for unambiguous identification and isomer differentiation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information.Isomer differentiation can be challenging without fragmentation studies.Powerful for detecting trace impurities and degradation products.
HPLC-UV/Fluorescence Separates compounds based on their interaction with a stationary phase.High throughput, well-established for purity analysis and quantification.Does not provide detailed structural information on its own.Effective for purity determination and quantification.
Gas Chromatography (GC) Separates volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like boronic acids.Less common for boronic acids unless derivatized to be more volatile.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups.Limited for detailed structural elucidation of complex molecules.Useful for confirming the presence of B-O and O-H bonds.

Experimental Protocols

A generalized yet detailed protocol for obtaining high-quality ¹H and ¹⁹F NMR spectra for this compound and its derivatives is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid or its derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

  • For ¹H NMR, add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required. For ¹⁹F NMR, an external standard or referencing to the spectrometer's internal reference is common.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Use a high-resolution NMR spectrometer with a proton frequency of at least 400 MHz, equipped with a multinuclear probe.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹⁹F frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay (5 x T₁) is necessary for accurate integration.

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling ('zgpg30' with decoupling).

    • Spectral Width: A wide spectral width of ~250 ppm is recommended initially to locate the signals.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the chemical shifts to the internal standard (for ¹H) or the appropriate reference compound (for ¹⁹F).

  • Integrate the signals for quantitative analysis.

  • Analyze the multiplicities and coupling constants to elucidate the structure.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune and Shim Spectrometer transfer->tune setup Set Acquisition Parameters tune->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_f19 Acquire ¹⁹F Spectrum setup->acquire_f19 ft Fourier Transform acquire_h1->ft acquire_f19->ft phase Phasing & Baseline Correction ft->phase reference Chemical Shift Referencing phase->reference analyze Analyze δ, J, Multiplicity reference->analyze structure Structure Elucidation analyze->structure

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_data NMR Spectral Data cluster_info Structural Information chem_shift Chemical Shift (δ) electronic_env Electronic Environment chem_shift->electronic_env coupling Coupling Constant (J) connectivity Atom Connectivity coupling->connectivity multiplicity Multiplicity multiplicity->connectivity integration Integration proton_count Relative Proton Count integration->proton_count structure Molecular Structure Confirmation electronic_env->structure connectivity->structure proton_count->structure

Caption: Logical flow from NMR data to structure.

comparative study of fluorinated vs non-fluorinated boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fluorinated vs. Non-Fluorinated Boronic Acids in Suzuki Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2] The choice of the boronic acid reagent is critical to the success of this transformation, influencing reaction yield, time, and substrate scope. This guide provides an objective comparison of fluorinated and non-fluorinated boronic acids in Suzuki coupling, supported by experimental data, to aid in the strategic selection of reagents for complex molecule synthesis.

The introduction of fluorine atoms into aryl scaffolds can significantly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated phenylboronic acids are crucial reagents for accessing these valuable motifs.[3]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The efficiency of a Suzuki-Miyaura coupling reaction is dependent on several factors, including the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent. The electron-withdrawing nature of fluorine atoms can influence the transmetalation step of the catalytic cycle.[3][4] However, it can also increase the susceptibility to side reactions like protodeboronation, necessitating careful optimization of reaction conditions.[3][5]

The following table summarizes the performance of various fluorinated and non-fluorinated boronic acids in Suzuki-Miyaura coupling reactions as reported in the literature. It is important to note that a direct comparison of yields across different studies can be misleading due to variations in reaction conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Non-Fluorinated
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
Phenylboronic acidIodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801295
Monofluorinated
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
2-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1200.2595 (Microwave)
Difluorinated
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Polyfluorinated
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

From the available data, it is evident that fluorinated boronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[3] For instance, a study directly comparing 4-fluorophenylboronic acid to the non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated version under the tested conditions.[3][6] The electron-withdrawing nature of fluorine substituents generally leads to high reactivity and good yields.[3]

Experimental Protocols

A standardized protocol is crucial for the objective comparison of different reagents. Below are general experimental procedures for conventional and microwave-assisted Suzuki-Miyaura cross-coupling reactions that can be adapted to benchmark various boronic acids.

General Protocol for Conventional Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane).[7]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[7]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer twice with the organic solvent.[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]

General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling:
  • Reagent Preparation: In a microwave vial equipped with a stir bar, combine the aryl halide (1.0 equiv.), the fluorinated boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.0-3.0 equiv.).[1]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction should be at a concentration of approximately 0.1 - 0.5 M.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1]

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[1]

Reaction Mechanisms and Workflow

The following diagrams illustrate the generalized Suzuki-Miyaura catalytic cycle and a typical experimental workflow for a comparative study.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'B(OH)₂ + Base) pd2_complex->transmetalation pd2_biaryl R-Pd(II)L_n-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product boronic_acid R'B(OH)₂ boronate [R'B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup reaction_execution Heating / Microwave Irradiation reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, GC-MS) reaction_execution->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for a comparative Suzuki coupling study.

References

A Comparative Guide to Assessing the Purity of Synthesized (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of (2,3-Difluoro-4-methylphenyl)boronic acid is paramount for its successful application in synthetic chemistry, particularly in high-stakes fields like drug development where reaction consistency and impurity profiles are critical. As a key building block in Suzuki-Miyaura cross-coupling reactions, its purity directly impacts reaction yield, catalyst performance, and the formation of unwanted byproducts. This guide provides an objective comparison of common analytical methods for purity assessment and contextualizes the compound's performance against alternative reagents, supported by detailed experimental protocols.

Understanding Potential Impurities

The synthesis of arylboronic acids can introduce several types of impurities that can interfere with subsequent reactions. Awareness of these potential contaminants is the first step in selecting an appropriate analytical method for their detection.

  • Starting Materials: Incomplete reactions can leave residual starting materials, such as 4-bromo-2,6-difluorotoluene, in the final product.

  • Homocoupled Byproducts: The palladium catalyst used in synthesis can promote the self-coupling of the boronic acid to form a biaryl impurity.

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, particularly under acidic or basic conditions, leading to the formation of 1,2-difluoro-3-methylbenzene.

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. While boroxines can often be used in cross-coupling reactions, their presence represents a deviation from the pure boronic acid and can affect stoichiometry.

Impurity_Formation cluster_main Purity Assessment Focus cluster_impurities Common Impurities Target This compound Boroxine Boroxine (Anhydride) Target->Boroxine - 3 H2O (Dehydration) Protodeboronation Protodeboronation Product Target->Protodeboronation + H+ (Side Reaction) Homocoupling Homocoupled Biaryl Target->Homocoupling Pd Catalyst (Side Reaction)

Caption: Common degradation and side-reaction pathways for arylboronic acids.

Comparative Analysis of Purity Assessment Methodologies

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the desired level of accuracy, the specific impurities being targeted, and the available instrumentation.

Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity.Quantitative purity (%), detection of non-volatile impurities.High sensitivity and resolution, widely applicable.[1]Can promote on-column degradation if conditions are not optimized.[2][3]
Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹¹B NMR) Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides structural information, non-destructive.Lower sensitivity than HPLC for trace impurities, requires standards for accurate quantification.
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysis.Molecular weight confirmation of the target compound and impurities.High sensitivity and specificity, ideal for impurity identification when coupled with LC.[1]Does not provide quantitative information on its own.
Acid-Base Titration Neutralization of the acidic boronic acid group with a standard base.Assay of total acidic content (boronic acid).Simple, inexpensive, provides absolute quantification of acidic species.Non-selective; titrates any acidic impurity. Boric acid is a weak acid, which can make endpoint determination difficult.[4][5]
Elemental Analysis Combustion and measurement of resulting elemental gases (C, H, N).Percentage of C and H, compared to theoretical values.Provides information on bulk purity.Insensitive to impurities with similar elemental composition.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of arylboronic acids and can be adapted for this compound.

  • Instrumentation: HPLC or UHPLC system with a PDA or UV detector.

  • Column: A C18 reversed-phase column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) is commonly used.[3]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the boronic acid sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. It is crucial to run a blank and standards to identify solvent peaks and potential impurities.

NMR Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of the deuterated solvent. Acquire the spectrum. The broad singlet corresponding to the B(OH)₂ protons is indicative of the boronic acid. Aromatic and methyl signals should be sharp and integrate to the correct ratios. Impurities may present additional, smaller peaks.

  • ¹⁹F NMR:

    • Procedure: Using the same sample, acquire a proton-decoupled ¹⁹F NMR spectrum. This is highly sensitive to the fluorine environments and can easily detect fluorinated impurities.

  • ¹¹B NMR:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift can help distinguish between the boronic acid and potential boroxine or boronate ester species.

Purity_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Decision cluster_outcome Outcome Start Synthesized Product (Crude) HPLC HPLC Analysis (Quantitative Purity) Start->HPLC NMR NMR (1H, 19F, 11B) (Structural ID) Start->NMR MS LC-MS Analysis (Impurity ID) Start->MS Check Purity > 98%? HPLC->Check NMR->Check MS->Check Pass Product Approved Check->Pass Yes Fail Repurification Required Check->Fail No

Caption: A typical workflow for the analytical assessment of a synthesized boronic acid.

Comparison with Alternative Suzuki-Miyaura Reagents

The purity of this compound is crucial because of its primary use in cross-coupling reactions. Its performance can be benchmarked against other common organoboron reagents.

Reagent Type Example Advantages Disadvantages Purity Considerations
Boronic Acid This compoundGenerally good reactivity, commercially available in wide variety.Prone to dehydration (boroxine formation) and protodeboronation.[6] Can be challenging to purify.Purity is critical as boroxines and other impurities affect reaction stoichiometry and yield.
Boronic Ester This compound, pinacol esterMonomeric, often more stable and easier to handle/purify than boronic acids.[2][3]Requires an extra synthetic step. Hydrolysis back to the boronic acid is a common impurity.[2]Must be assessed for hydrolysis to the corresponding boronic acid.
Organotrifluoroborate Potassium (2,3-Difluoro-4-methylphenyl)trifluoroborateHighly stable, crystalline solids with long shelf life.[6]Slower release of the active boronic acid may be required for the reaction to proceed efficiently.[6]Generally high purity due to their crystalline nature, but should be checked for inorganic salt content.
Boroxine Tris(2,3-difluoro-4-methylphenyl)boroxineMore stable to protodeboronation in some cases. Delivers three equivalents of the aryl group.Can be less reactive than the corresponding boronic acid. Stoichiometry can be complex.Purity is defined by the absence of the monomeric boronic acid or other side products.

This comparative guide underscores the necessity of a multi-faceted analytical approach to accurately assess the purity of this compound. By combining techniques like HPLC for quantitative analysis and NMR for structural verification, researchers can ensure the quality and consistency of this vital synthetic building block, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

Performance of Palladium Ligands in Suzuki-Miyaura Coupling with (2,3-Difluoro-4-methylphenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of palladium ligand is critical for the success of these reactions, especially when employing electronically modified substrates such as (2,3-Difluoro-4-methylphenyl)boronic acid. The fluorine substituents on this boronic acid can influence its stability and reactivity, making the selection of an appropriate catalytic system paramount for achieving high yields and avoiding unwanted side reactions like protodeboronation.

This guide provides a comparative overview of the performance of different palladium ligands in Suzuki-Miyaura coupling reactions involving this compound and structurally similar fluorinated arylboronic acids. The data presented is compiled from various studies to aid researchers in selecting the optimal ligand and reaction conditions for their specific synthetic targets.

Comparative Performance of Palladium Ligands

The following table summarizes the performance of various palladium ligands in Suzuki-Miyaura coupling reactions with fluorinated phenylboronic acids. Direct comparative data for this compound is limited; therefore, data for structurally similar di- and polyfluorinated phenylboronic acids are included to provide valuable insights into ligand efficacy.

Boronic AcidAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2,3-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80-9012~95
2,4-Difluorophenylboronic acid4-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80-9012~95
2,6-Difluorophenylboronic acid4-ChloroanisoleXPhos Pd G2 (2)-K₃PO₄ (aq. 0.5M)THFRT0.593
Pentafluorophenylboronic acidPentafluorobromobenzenePd₂(dba)₃ (3)SPhos (6)K₂CO₃ (2.2)1,4-Dioxane956090
Pentafluorophenylboronic acidPentafluorobromobenzenePd₂(dba)₃ (3)XPhos (6)K₂CO₃ (2.2)1,4-Dioxane956085
4-Fluorophenylboronic acid4-BromoacetophenonePdCl₂(PPh₃)₂ (1)-K₂CO₃ (2)Toluene/H₂O100292
2-Fluorophenylboronic acid4-BromoanisolePd(OAc)₂ (2)cataCXium® A (4)K₃PO₄ (2)Toluene1001698

Key Observations:

  • Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for the coupling of fluorinated boronic acids. SPhos demonstrates high yields at elevated temperatures for difluorophenylboronic acids.[1] The use of an XPhos-based precatalyst (XPhos Pd G2) is particularly advantageous for unstable boronic acids like 2,6-difluorophenylboronic acid, enabling the reaction to proceed at room temperature with short reaction times, thus minimizing decomposition.[1] In the case of highly electron-poor substrates like pentafluorophenylboronic acid, both SPhos and XPhos provide high yields, with SPhos showing a slight advantage under the tested conditions.

  • Triphenylphosphine (PPh₃): As a more traditional ligand, PPh₃ can be effective, particularly with less sterically hindered and more reactive aryl bromides.

  • Di-adamantyl-n-butylphosphin (cataCXium® A): This is another bulky and electron-rich phosphine ligand that shows excellent performance in the coupling of fluorinated boronic acids.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions with fluorinated phenylboronic acids, based on the data presented.

General Procedure for Suzuki-Miyaura Coupling using SPhos

This protocol is adapted from studies on the coupling of difluorophenylboronic acids.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (or other fluorinated boronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure for Room-Temperature Suzuki-Miyaura Coupling using XPhos Pd G2 Precatalyst

This protocol is particularly useful for unstable boronic acids.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Fluorinated boronic acid (1.2 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Aqueous potassium phosphate (K₃PO₄) solution (0.5 M, 4 mL)

  • Tetrahydrofuran (THF) (2 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl halide, boronic acid, and XPhos Pd G2 precatalyst to a vial equipped with a stir bar.

  • Add THF and the aqueous potassium phosphate solution.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for completion (typically within 30 minutes to a few hours).[1]

  • Work-up and purification are similar to the general procedure described above.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Base Pd Catalyst & Ligand setup Assemble in Flask under Inert Gas reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor quench Cool and Quench heat->quench monitor->heat extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Characterize Final Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X      L₂ pd0->pdiia Ar-X pdiib Ar-Pd(II)-OR'      L₂ pdiia->pdiib Base (e.g., K₃PO₄) pdiic Ar-Pd(II)-Ar'      L₂ pdiib->pdiic Ar'B(OH)₂ pdiic->pd0 Ar-Ar' oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination base_label Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Boronic Acids, Boronic Esters, and Trifluoroborates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals.[1][2] The choice of the organoboron reagent is a critical decision that dictates reaction efficiency, substrate scope, and overall practicality. This guide provides an objective comparison of the three most common classes of organoboron reagents: boronic acids, boronic esters, and organotrifluoroborates, supported by experimental data to inform your selection.

Executive Summary: The Stability vs. Reactivity Trade-Off

The primary consideration when selecting an organoboron reagent is the balance between reactivity and stability.

  • Boronic Acids: Generally the most reactive of the three, often leading to faster reaction times.[3] However, this high reactivity comes at the cost of lower stability. They are susceptible to decomposition pathways, including oxidation and protodeboronation, and can form cyclic trimeric anhydrides known as boroxines, which complicates accurate stoichiometry.[3][4][5]

  • Boronic Esters: These derivatives, such as the widely used pinacol and neopentyl esters, offer significantly enhanced stability compared to boronic acids.[1][6] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for long periods.[3] This stability, however, often results in lower reactivity.[7] A notable subclass, N-methyliminodiacetic acid (MIDA) boronates, provides exceptional stability and allows for the slow, controlled release of the boronic acid in situ, which is ideal for particularly unstable reagents.[1][8]

  • Potassium Organotrifluoroborates (R-BF₃K): These reagents represent a "protected" form of boronic acids and are prized for their exceptional stability.[5][9][10] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture, simplifying storage and handling.[4][6] In the catalytic cycle, they undergo slow hydrolysis under basic conditions to release the corresponding boronic acid, which minimizes side reactions and can lead to higher yields.[4][10]

Quantitative Performance Comparison

The choice of reagent can significantly impact the outcome of a cross-coupling reaction. The following tables provide a summary of the general properties and compiled experimental data to illustrate the relative performance of each class of reagent.

Table 1: General Properties of Organoboron Reagents

PropertyBoronic AcidsBoronic Esters (e.g., Pinacol)Potassium Trifluoroborates
Stability Low to moderate; susceptible to decomposition and boroxine formation.[3][4]High; generally stable to air, moisture, and chromatography.[3][6]Very high; crystalline solids stable to air and moisture indefinitely.[4][9]
Handling Can be challenging; may require inert atmosphere for storage.[3]Easy; often free-flowing, weighable solids.[3]Easy; free-flowing, weighable crystalline solids.[6]
Reactivity High; generally the most reactive class.[3][11]Moderate; less reactive than boronic acids.[7]Moderate to high; requires in situ activation to the boronic acid.[4]
Purification Can be difficult due to decomposition and boroxine formation.[5][12]Generally straightforward via standard chromatography.[6][12]Straightforward; often purified by recrystallization.[4]
Atom Economy High.Lower, due to the protecting group (e.g., pinacol).[5]Moderate.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling

The following data, compiled from various studies, illustrates performance differences. Note that direct comparison can be complex as optimal conditions may vary for each reagent.

Aryl HalideBoron ReagentCatalyst/LigandBaseYield (%)
4-BromotoluenePhenylboronic acidPd(PPh₃)₄Na₂CO₃95
4-BromotoluenePhenylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄92
4-BromotoluenePotassium phenyltrifluoroboratePd(OAc)₂ / SPhosK₂CO₃98
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄88
1-Bromo-4-nitrobenzenePotassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃94
2-BromopyridineThiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄75
2-BromopyridineThiophene-2-MIDA boronatePd₂(dba)₃ / SPhosK₃PO₄85

Logical and Experimental Workflow

The selection and application of an organoboron reagent follow a logical progression from assessing substrate stability to reaction optimization and analysis.

G cluster_0 Phase 1: Reagent Selection cluster_1 Derivative Options cluster_2 Phase 2: Reaction Execution cluster_3 Phase 3: Analysis Start Define Coupling Partners (Ar-X, R-B(Y)n) Assess Assess Stability of Boronic Acid (R-B(OH)2) Start->Assess Stable Use Boronic Acid Directly Assess->Stable Stable Unstable Select Stable Derivative Assess->Unstable Unstable Optimization Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent) Stable->Optimization Ester Boronic Ester (Pinacol, Neopentyl) Unstable->Ester Trifluoro Trifluoroborate (R-BF3K) Unstable->Trifluoro MIDA MIDA Boronate (for very unstable cases) Unstable->MIDA Ester->Optimization Trifluoro->Optimization MIDA->Optimization Execution Run Cross-Coupling Reaction Optimization->Execution Workup Aqueous Workup & Extraction Execution->Workup Purification Purify Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Workflow for selecting and using organoboron reagents.

The Suzuki-Miyaura Catalytic Cycle

All three classes of reagents operate via the same fundamental catalytic cycle after the active boronic acid species is present in the reaction mixture. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition pd2_boronate R-Pd(II)Ln-R' pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R-R' reagents R-X boron R'-B(OH)2 boronate [R'-B(OH)3]⁻ boron->boronate Activation base Base (OH⁻) center

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following are representative protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Cross-Coupling with a Boronic Acid

This protocol is a general method for the coupling of an aryl halide with a generic arylboronic acid.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).

  • Reaction: Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Cross-Coupling with a Boronic Ester (Pinacol)

This protocol is adapted for the slightly lower reactivity of boronic esters, often requiring a stronger base or different ligand.

  • Reagent Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol %; SPhos, 4 mol %), and a strong base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to a reaction vial.[1]

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C for 4-12 hours.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol 3: Cross-Coupling with a Potassium Trifluoroborate

This protocol utilizes an aqueous base to facilitate the hydrolysis of the trifluoroborate to the active boronic acid.[4]

  • Reagent Preparation: To a reaction flask, add the aryl halide (1.0 mmol, 1.0 equiv.), the potassium aryltrifluoroborate (1.1 mmol, 1.1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Solvent Addition: Add a solvent mixture of toluene and water (10:1, 5.5 mL).

  • Reaction: Heat the mixture under an inert atmosphere at 100 °C until the reaction is complete as judged by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via flash chromatography.

Applications in Drug Discovery

The versatility of organoboron reagents has made them indispensable in medicinal chemistry.[13][14] Boronic acids and their derivatives are key building blocks in the synthesis of numerous pharmaceuticals.[2][15] The development of stable and reliable boronic esters and trifluoroborates has been particularly crucial for their application in multi-step syntheses where sensitive functional groups must be tolerated.[4][16] Several FDA-approved drugs, such as the multiple myeloma treatment Bortezomib (Velcade), were developed using boronic acid chemistry, highlighting the significance of these reagents in modern drug development.[14][17]

Conclusion

The choice between boronic acids, boronic esters, and trifluoroborates is a strategic decision based on the specific requirements of a synthesis.

  • Boronic acids are the reagents of choice for simple, rapid couplings where the stability of the reagent is not a concern.

  • Boronic esters provide a robust and reliable alternative for complex, multi-step syntheses or when working with substrates that are known to be unstable as boronic acids. MIDA esters are the premier choice for overcoming the most challenging stability issues.[8]

  • Potassium trifluoroborates offer the best of both worlds: exceptional benchtop stability for handling and storage, coupled with high reactivity upon in situ activation, often leading to clean reactions and high yields.[4][5]

By understanding the distinct advantages and limitations of each class, researchers can select the optimal organoboron reagent to accelerate their synthetic chemistry and drug discovery programs.

References

A Comparative Guide to the Synthesis of Substituted Biaryls: An Evaluation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The substituted biaryl motif is a cornerstone in modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and functional materials.[1] The validation of a robust and efficient synthetic route to these compounds is therefore a critical task for researchers and drug development professionals. This guide provides an objective comparison of the most prevalent synthetic strategies for constructing biaryls, supported by experimental data and detailed protocols.

Traditional Cross-Coupling Reactions: The Workhorses of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions have long been the gold standard for the formation of carbon-carbon bonds in biaryl synthesis.[2] These methods, recognized with the 2010 Nobel Prize in Chemistry, offer a versatile and reliable toolkit for synthetic chemists.[3] The most prominent among these are the Suzuki-Miyaura, Stille, and Negishi couplings.

The Catalytic Cycle: A Unifying Mechanism

The Suzuki-Miyaura, Stille, and Negishi reactions, while utilizing different organometallic reagents, all proceed through a similar catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-M) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Reductive Elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[6]

Stille Coupling

The Stille coupling utilizes organotin reagents and is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[4][7] However, the toxicity of organotin compounds is a significant drawback.[8]

Negishi Coupling

The Negishi coupling employs organozinc reagents, which exhibit high functional group tolerance and often lead to high yields and fast reaction rates.[9][10] The organozinc reagents are typically more reactive than their boronic acid or organotin counterparts.[11]

Comparative Performance of Cross-Coupling Reactions

The choice of a specific cross-coupling reaction often depends on the substrate scope, functional group compatibility, and desired reaction conditions. The following table summarizes typical reaction parameters and yields for the synthesis of a substituted biaryl.

ReactionCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002-2474-95+[6]
Stille PdCl₂(PhCN)₂ (2)PPh₃ (4)-DMF80-1108-1680-95+[4][12]
Negishi Pd(OAc)₂ (2)SPhos (4)-THF651285-95+[9][10]

C-H Activation: A Greener Approach to Biaryl Synthesis

In recent years, transition metal-catalyzed C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions.[1][13] This approach avoids the need for pre-functionalized starting materials, thereby reducing waste and synthetic steps.[3] C-H activation strategies can be broadly categorized into directed and non-directed methods. Directed C-H activation, where a directing group guides the catalyst to a specific C-H bond, is more common for achieving high regioselectivity in biaryl synthesis.[14]

Validation Workflow for a Synthetic Route

The validation of a chosen synthetic route is a critical process in chemical development. A typical workflow involves optimization of reaction conditions, assessment of substrate scope, and confirmation of the final product's identity and purity.

Validation_Workflow cluster_0 Route Selection cluster_1 Optimization cluster_2 Validation cluster_3 Final Product Analysis Initial_Screening Initial Screening of Conditions (Catalyst, Ligand, Base, Solvent) Parameter_Optimization Parameter Optimization (Temperature, Time, Concentration) Initial_Screening->Parameter_Optimization Substrate_Scope Substrate Scope Evaluation Parameter_Optimization->Substrate_Scope Scale_Up Scale-Up and Robustness Check Substrate_Scope->Scale_Up Characterization Structural Characterization (NMR, MS, etc.) Scale_Up->Characterization Purity_Analysis Purity Analysis (HPLC, etc.) Characterization->Purity_Analysis

Caption: A typical workflow for the validation of a synthetic route to substituted biaryls.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling[6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Stille Cross-Coupling[4]

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (1.1-1.5 equiv)

  • Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂], 1-5 mol%)

  • Triphenylphosphine (PPh₃, 2-10 mol%)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [PdCl₂(PhCN)₂] and PPh₃ in anhydrous DMF and stir for 10-15 minutes at room temperature.

  • Add the aryl halide to the reaction mixture.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride, stirring vigorously for 1-2 hours.

  • Filter the mixture through a pad of celite, wash with an organic solvent, and transfer the filtrate to a separatory funnel.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Negishi Cross-Coupling[9][15]

Materials:

  • Aryl bromide (1.0 equiv)

  • Organozinc reagent (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • SPhos (2-10 mol%)

  • Anhydrous THF

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and SPhos.

  • Add the aryl bromide to the flask, followed by the organozinc reagent solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically room temperature to 100 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Navigating the Challenges of Electron-Deficient Boronic Acids in Suzuki-Miyaura Cross-Coupling: A Mechanistic and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the use of electron-deficient boronic acids in these reactions presents significant mechanistic hurdles that can impact reaction efficiency and yield. This guide provides an objective comparison of catalytic systems and strategies to overcome these challenges, supported by experimental data and detailed protocols, to aid in the rational design and optimization of these critical transformations.

The diminished nucleophilicity of the boronic acid's aryl group, caused by electron-withdrawing substituents, leads to a sluggish transmetalation step, which is often the rate-determining step in the catalytic cycle. Furthermore, electron-deficient boronic acids are more susceptible to protodeboronation, an undesired side reaction that decomposes the starting material. This guide delves into the mechanistic nuances of cross-coupling with these challenging substrates and offers a comparative analysis of various catalytic systems designed to enhance their reactivity.

The Catalytic Cycle: Overcoming the Transmetalation Hurdle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1] For electron-deficient boronic acids, the critical challenge lies in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdArL2 Ar-Pd(II)(Ar')L₂ ArPdXL2->ArPdArL2 Transmetalation (Ar'-B(OR)₂ + Base) ArPdArL2->Pd0 Reductive Elimination product Ar-Ar' ArPdArL2->product

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-withdrawing groups on the boronic acid decrease the electron density on the ipso-carbon, making it a poorer nucleophile and thus slowing down its transfer to the electron-rich palladium center. To overcome this, the choice of catalyst, ligand, base, and solvent system is crucial.

Performance Comparison of Catalytic Systems

The success of a Suzuki-Miyaura coupling with an electron-deficient boronic acid is highly dependent on the careful selection of reaction components. The following tables summarize quantitative data from various studies, comparing the performance of different catalytic systems.

Table 1: Comparison of Palladium Catalysts and Ligands

Electron-rich and bulky phosphine ligands, often referred to as Buchwald-type ligands, have been shown to be particularly effective in promoting the coupling of electron-deficient boronic acids. These ligands stabilize the palladium center and facilitate both the oxidative addition and the challenging transmetalation steps.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, requires higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for highly electron-deficient partners.1-3

Data compiled from multiple sources, including[2][3].

Table 2: Influence of Base and Solvent on Reaction Yield

The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation. Stronger bases are often required for electron-deficient boronic acids. The solvent system also significantly influences the reaction rate and yield.

BaseSolvent SystemKey AdvantagesPotential Drawbacks
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates.Biphasic system can sometimes complicate kinetic analysis.
K₂CO₃Dioxane/H₂OCommon and effective base, moderate strength.Dioxane is a peroxide-forming solvent.
Cs₂CO₃THFStrong base, can accelerate slow reactions, particularly with hindered substrates.Higher cost, can promote side reactions.
Et₃NAcetonitrileOrganic base, useful in anhydrous conditions.Weaker base, may not be sufficient for challenging substrates.

Data compiled from multiple sources, including[2].

Table 3: Comparative Yields for the Coupling of 4-Bromotoluene with Various Boronic Acids

The following data illustrates the impact of the electronic nature of the boronic acid on the reaction yield under similar conditions.

Boronic AcidSubstituentYield (%)
4-Methoxyphenylboronic acid-OCH₃ (Electron-donating)95
Phenylboronic acid-H (Neutral)88
4-Trifluoromethylphenylboronic acid-CF₃ (Electron-withdrawing)75

Reaction conditions: 4-Bromotoluene (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL), 100 °C, 12 h. Yields are isolated yields and may vary.

Experimental Protocols

To facilitate the reproduction and adaptation of these mechanistic studies, detailed experimental protocols for key experiments are provided below.

General Procedure for Comparing Suzuki-Miyaura Coupling Reactions

This protocol outlines a general method for comparing the efficacy of different catalytic systems in the coupling of an aryl halide with an electron-deficient boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Electron-deficient boronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)

  • Internal standard (e.g., dodecane) for GC/LC analysis

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2 equiv), the base (2.0 equiv), and the internal standard.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Add the degassed solvent to the Schlenk tube, followed by the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to determine the isolated yield.

Protocol for Kinetic Studies by NMR Spectroscopy

In-situ NMR spectroscopy is a powerful technique to monitor the reaction progress and determine kinetic parameters.

NMR_Workflow cluster_workflow Kinetic Study Workflow prep Prepare Reactant Solutions (Aryl Halide, Boronic Acid, Base, Internal Standard) in NMR Solvent nmr_setup Combine Reactants and Internal Standard in NMR Tube under Inert Atmosphere prep->nmr_setup catalyst_prep Prepare Catalyst/Ligand Stock Solution injection Inject Catalyst Solution to Initiate Reaction catalyst_prep->injection thermostat Thermostat NMR Tube to Reaction Temperature in NMR Spectrometer nmr_setup->thermostat thermostat->injection acquisition Acquire Spectra at Regular Time Intervals injection->acquisition analysis Integrate Signals of Reactants, Products, and Internal Standard to Determine Concentrations acquisition->analysis kinetics Plot Concentration vs. Time to Determine Reaction Rate analysis->kinetics

Figure 2. Workflow for a kinetic study using NMR spectroscopy.

Experimental Setup:

  • Prepare stock solutions of the aryl halide, electron-deficient boronic acid, base, and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., toluene-d₈, THF-d₈).

  • In an NMR tube equipped with a septum, combine the solutions of the aryl halide, boronic acid, base, and internal standard under an inert atmosphere.

  • Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature.

  • Prepare a separate stock solution of the palladium catalyst and ligand in the same deuterated solvent.

  • Initiate the reaction by injecting the catalyst solution into the NMR tube.

  • Immediately start acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals corresponding to the starting materials, product, and internal standard to determine their concentrations over time.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Conclusion

The successful cross-coupling of electron-deficient boronic acids is a multifaceted challenge that requires a holistic approach to reaction optimization. By understanding the mechanistic bottlenecks, particularly the slow transmetalation step, researchers can make informed decisions regarding the choice of catalytic system. The use of electron-rich, bulky phosphine ligands in combination with appropriate bases and solvents is a proven strategy to enhance the reactivity of these challenging substrates. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field, enabling them to design more efficient and robust synthetic routes for the preparation of valuable molecules.

References

A Kinetic Perspective: Comparing Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated phenylboronic acids are pivotal reagents in this endeavor, offering a gateway to a diverse array of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the kinetic performance of fluorinated phenylboronic acids against their non-fluorinated counterparts, supported by experimental data, to inform reaction optimization and catalyst selection.

The introduction of fluorine atoms onto the phenylboronic acid ring significantly influences the kinetics of the Suzuki-Miyaura coupling. The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect, which can accelerate key steps in the catalytic cycle. However, this electronic perturbation also introduces challenges, most notably an increased propensity for protodeboronation, a competing side reaction that can diminish overall efficiency. Understanding the interplay of these factors is critical for harnessing the full potential of these valuable reagents.

Performance Comparison: A Kinetic Snapshot

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of Phenylboronic Acid and 4-Fluorophenylboronic Acid

Boronic AcidAryl HalideCatalyst SystemTemp. (°C)Conversion (3h)Conversion (8h)TOF (h⁻¹) (at 3h)
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-1070~55%~60%~50
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-1070~50%~75%~45
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10110~85%~90%~50
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10110~90%~95%67.1

Data compiled from a study by Cano et al.[1][2]

Table 2: Comparison of Reaction Yields for Various Fluorinated Phenylboronic Acids

Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic Acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801295
2,4-Difluorophenylboronic Acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O1001.6798[3]
2,5-Difluorophenylboronic Acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292
Pentafluorophenylboronic AcidPhenyl IodidePd(PPh₃)₄ / Ag₂OCsFDME70->90[4]

Note: Yields are compiled from various sources and are not from a single comparative study, hence direct comparison should be made with caution.[3][4][5]

The data reveals that while 4-fluorophenylboronic acid exhibits a slightly slower initial rate at 70°C compared to phenylboronic acid, its conversion surpasses the non-fluorinated analog over a longer reaction time.[1] At a higher temperature of 110°C, 4-fluorophenylboronic acid demonstrates both a higher conversion rate and a significantly greater turnover frequency (TOF), indicating enhanced catalytic efficiency.[1][2] This suggests that the electron-withdrawing nature of the fluorine atom, while potentially slightly retarding the initial activation, ultimately facilitates the overall catalytic cycle at elevated temperatures.

For di- and polyfluorinated phenylboronic acids, the trend of high reactivity is generally maintained, with excellent yields reported for various substrates.[3][4][5] The strong electron-withdrawing effect of multiple fluorine atoms is thought to increase the Lewis acidity of the boron center, which can accelerate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this increased acidity also renders the C-B bond more susceptible to cleavage by base, a process known as protodeboronation. The high yields observed in the table suggest that under optimized conditions, the rate of the desired cross-coupling reaction significantly outpaces this competing side reaction.

Mechanistic Implications and Experimental Workflows

The kinetic behavior of fluorinated phenylboronic acids can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing fluorine substituents are believed to primarily influence the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. The increased Lewis acidity of the fluorinated boronic acid can facilitate the formation of the key boronate intermediate, thereby accelerating this rate-determining step.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR-L2 Ar-Pd(II)-OR-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-OR-L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-OR-L2->Ar-Pd(II)-Ar'-L2 Transmetalation (Ar'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

To accurately assess and compare the kinetics of different fluorinated phenylboronic acids, a standardized experimental workflow is essential. The following diagram outlines a general procedure for kinetic analysis.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis Reagents Aryl Halide Boronic Acid Base Solvent Setup Inert Atmosphere (N2 or Ar) Thermostatted Reactor Reagents->Setup Catalyst Palladium Precatalyst Ligand Catalyst->Setup Reaction Initiate Reaction (t=0) Setup->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching Analysis GC-MS, HPLC, or NMR Analysis of Quenched Aliquots Quenching->Analysis Kinetics Plot Concentration vs. Time Determine Rate Constants Analysis->Kinetics

Caption: A general experimental workflow for kinetic analysis of Suzuki coupling.

Detailed Experimental Protocols

For a rigorous kinetic comparison, the following detailed protocol is recommended.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid or fluorinated phenylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., degassed toluene/water mixture, 10:1 v/v, 10 mL)

  • Internal standard (e.g., dodecane, for GC/HPLC analysis)

  • Anhydrous solvents and reagents should be used.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the base, and the internal standard.

  • In a separate vial, dissolve the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes while stirring.

  • Using a syringe, add the degassed solvent to the Schlenk tube, followed by the catalyst solution.

  • Place the Schlenk tube in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C).

Kinetic Monitoring:

  • Start the timer immediately after placing the reaction vessel in the heating bath (t=0).

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of diethyl ether and water).

  • Thoroughly mix the quenched sample and separate the organic layer for analysis.

Analytical Method:

  • Analyze the organic layer of each quenched aliquot by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Quantify the concentration of the starting material (aryl halide) and the product (biaryl) by integrating their respective peak areas relative to the internal standard.

  • For NMR analysis, aliquots can be taken and directly analyzed after filtration through a small plug of silica to remove the catalyst. The disappearance of the starting material and the appearance of the product can be monitored by integrating characteristic signals.[2]

Data Analysis:

  • Plot the concentration of the reactant and product as a function of time.

  • From these plots, determine the initial reaction rate and the rate constant (k) for each fluorinated phenylboronic acid and the non-fluorinated control under the same conditions. This will allow for a direct and quantitative comparison of their kinetic performance.

By adhering to a standardized protocol, researchers can generate reliable and comparable kinetic data, leading to a deeper understanding of the structure-reactivity relationships of fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions. This knowledge is invaluable for the rational design of efficient and robust synthetic routes to novel fluorinated molecules with potential applications in drug discovery and materials science.

References

The Fluorine Advantage: A Comparative Guide to astatine Electronic Effects on Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an objective comparison of the electronic effects of fluorine substituents on the efficiency of several widely used cross-coupling reactions, supported by experimental data.

The Dual Nature of Fluorine's Electronic Influence

Fluorine exerts a powerful influence on the electron density of an aromatic ring through two primary mechanisms:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance.

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the pi-system of an aromatic ring. This electron-donating resonance effect is generally weaker than its inductive effect.

The interplay of these effects alters the reactivity of fluorinated substrates in cross-coupling reactions, often in a position-dependent manner.

Comparative Analysis of Coupling Efficiency

The following tables summarize quantitative data from various studies, comparing the performance of fluorinated and non-fluorinated substrates in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The electronic nature of the aryl halide is a critical factor in the oxidative addition step of the catalytic cycle.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na2CO3H2O/EtOH708~95[1]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na2CO3H2O/EtOH708~90[1]
1-Bromo-4-fluorobenzene4-Carboxyphenylboronic acidG-COOH-Pd-10Na2CO3H2O/EtOH708~40[1]
2-ChloropyrazinePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1001285[2]
2-FluoropyrazinePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O1001292[2]

Observations: In the Suzuki-Miyaura coupling, the strong inductive effect of fluorine can make the aryl halide more susceptible to oxidative addition, often leading to higher yields or allowing for the use of less reactive aryl chlorides instead of bromides.[2] The position of the fluorine substituent generally does not have a remarkable influence on the catalytic activity, suggesting that steric effects are not the dominant factor.[1]

Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The electron-withdrawing nature of fluorine can facilitate the reductive elimination step.

Aryl Halide/SulfonateAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Fluorophenyl perfluorooctanesulfonateBenzylaminePd(OAc)2/BINAPCs2CO3Toluene904861[3]
4-Chlorophenyl perfluorooctanesulfonateBenzylaminePd(OAc)2/BINAPCs2CO3Toluene904875[3]
4-Methoxyphenyl perfluorooctanesulfonateBenzylaminePd(OAc)2/BINAPCs2CO3Toluene904882[3]

Observations: While electron-withdrawing groups are generally expected to accelerate C-N bond formation, the specific examples above with aryl perfluorooctanesulfonates show a trend where the more electron-rich substrates provide higher yields under these conditions. This highlights the complex interplay of factors beyond simple electronic effects, including catalyst and substrate stability.

Table 3: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes. Fluorinated alkenes can exhibit altered reactivity due to the electronic influence of the fluorine atoms.

Aryl HalideAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneStyrenePd(OAc)2Et3NDMF100High[4]
Iodobenzene3,3,3-TrifluoropropenePd(OAc)2Et3NDMF100High[4]
Aryl Halides (various)1H,1H,2H-Perfluoro-1-alkenesHerrmann-Beller palladacycleNaOAcDMF->90[4]

Observations: The Mizoroki-Heck reaction is efficient for a wide range of fluorinated alkenes, often providing high yields of the coupled products.[4] The strong electron-withdrawing nature of perfluoroalkyl groups significantly influences the regioselectivity of the reaction.

Mandatory Visualization

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Influence of Fluorine Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Product Reductive_Elimination->Ar-R Fluorine_Effect Fluorine's -I effect on Ar-X can accelerate Oxidative Addition Fluorine_Effect->Oxidative_Addition

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for the discussed cross-coupling reactions. Researchers should optimize conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene and water). In a separate vial, prepare a solution of the base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents) in degassed water and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, add water and an organic solvent (e.g., ethyl acetate), separate the layers, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide or sulfonate (1.0 equivalent), the amine (1.2 equivalents), the palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the ligand (e.g., BrettPhos, 5 mol%), and the base (e.g., K₃PO₄, 1.4 equivalents) to a reaction vial.

  • Solvent Addition: Add the anhydrous solvent (e.g., t-BuOH).

  • Reaction: Seal the vial and stir the mixture at the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up: After the reaction is complete (monitored by TLC or LC-MS), partition the mixture between an organic solvent (e.g., DCM) and water. Separate the layers and extract the aqueous phase.

  • Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by column chromatography.

General Protocol for Mizoroki-Heck Reaction
  • Reaction Setup: In a reaction vessel, dissolve the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF or DMA).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%), a ligand if necessary, and the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere at the appropriate temperature (e.g., 100-140 °C) for the required time.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography or distillation.

Conclusion

The strategic placement of fluorine substituents can be a powerful tool to modulate the efficiency of cross-coupling reactions. The strong electron-withdrawing inductive effect of fluorine generally enhances the reactivity of aryl halides in the oxidative addition step, which is often rate-limiting. However, the overall outcome of the reaction is a result of a complex interplay between electronic effects, steric hindrance, catalyst system, and reaction conditions. The data and protocols presented in this guide serve as a foundation for researchers to harness the unique properties of fluorine in the design and synthesis of novel molecules.

References

side-by-side comparison of different cross-coupling methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the strategic selection of cross-coupling methodologies is presented for researchers, scientists, and drug development professionals. This document provides a side-by-side comparison of prominent cross-coupling reactions, supported by quantitative performance data and detailed experimental protocols. Visualizations of the catalytic cycles are included to facilitate a deeper understanding of the reaction mechanisms.

Performance Comparison of Cross-Coupling Methodologies

The selection of an appropriate cross-coupling reaction is critical for the synthesis of complex molecules. The following table summarizes the typical performance of five widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. The data presented offers a comparative overview, though it is important to note that optimal conditions and yields are highly dependent on the specific substrates.[1][2][3][4][5]

Coupling ReactionTypical Catalyst/PrecatalystTypical LigandTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)SPhos, XPhos, PPh₃K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, THF, Dioxane/Water25-1101-2470-95Low toxicity of boron reagents, mild reaction conditions, wide functional group tolerance.[5]Boronic acids can be unstable; requires a base.[5]
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, NaOAcDMF, Acetonitrile, Toluene80-1401-2460-90No need for organometallic reagents, good for C(sp²)-C(sp²) bond formation.[6]Limited to certain alkenes, can have issues with regioselectivity.
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃Et₃N, DiisopropylamineTHF, DMF, Toluene25-1000.5-1275-98Direct coupling of terminal alkynes, mild conditions.[7]Copper co-catalyst can lead to alkyne homocoupling (Glaser coupling).[7]
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃None (or mild base)Toluene, THF, DMF40-1201-4870-94Excellent functional group tolerance, stable organotin reagents.[5]High toxicity of organotin reagents and byproducts, difficult byproduct removal.[5]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Xantphos, BINAP, XPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane25-1100.2-2480-98Broad scope for C-N bond formation, applicable to a wide range of amines and aryl halides.[1][8]Ligand sensitivity, potential for side reactions like hydrodehalogenation.[9]

Catalytic Cycles of Cross-Coupling Reactions

The following diagrams illustrate the fundamental steps in the catalytic cycles of the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions. These cycles typically involve oxidative addition, transmetalation (or a related step), and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-B(OR)₂) pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex migratory_insertion Migratory Insertion (Alkene) pd2_complex->migratory_insertion pd2_intermediate R¹-CH₂-CH₂-Pd(II)L₂-X migratory_insertion->pd2_intermediate beta_hydride_elimination β-Hydride Elimination pd2_intermediate->beta_hydride_elimination beta_hydride_elimination->pd0 Regeneration (+ Base) product R¹-CH=CH₂ beta_hydride_elimination->product

Catalytic cycle for the Heck reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-C≡CR² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-C≡CR² reductive_elimination->product cu_x CuX alkyne_activation Alkyne Activation (R²-C≡CH + Base) cu_x->alkyne_activation cu_acetylide Cu-C≡CR² alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transmetalation

Catalytic cycle for the Sonogashira coupling reaction.

Stille_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation (R²-SnR₃) pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Catalytic cycle for the Stille cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)L(NHR₂)-X] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following are representative experimental protocols for each of the discussed cross-coupling methodologies.

Suzuki-Miyaura Coupling

Reaction: Coupling of 4-iodotoluene with phenylboronic acid.

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

Heck Reaction

Reaction: Coupling of iodobenzene with styrene.[6]

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triethylamine (Et₃N) (1.5 mmol, 152 mg)

  • Acetonitrile (5 mL)

Procedure:

  • In a vial, dissolve iodobenzene, styrene, and triethylamine in acetonitrile.

  • Add palladium(II) acetate to the solution.

  • Seal the vial and heat the mixture in an oil bath at 80-90 °C with stirring for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting stilbene by recrystallization or column chromatography.[11]

Sonogashira Coupling

Reaction: Coupling of iodobenzene with phenylacetylene.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202 mg)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add iodobenzene, phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF and then triethylamine via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[2]

Stille Coupling

Reaction: Coupling of iodobenzene with vinyltributylstannane.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Vinyltributylstannane (1.1 mmol, 349 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add iodobenzene and Pd(PPh₃)₄.

  • Add anhydrous, degassed toluene via syringe.

  • Add vinyltributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[12]

Buchwald-Hartwig Amination

Reaction: Coupling of 4-chlorotoluene with morpholine.[13]

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and NaOt-Bu.

  • Add toluene, followed by 4-chlorotoluene and morpholine.

  • Seal the tube and heat in an oil bath at 100 °C with stirring for the required time (typically 2-24 hours).

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute with ether, filter through a plug of celite, and concentrate the filtrate.

  • Purify the residue by flash chromatography.

References

Safety Operating Guide

Proper Disposal of (2,3-Difluoro-4-methylphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (2,3-Difluoro-4-methylphenyl)boronic acid are critical for ensuring personnel safety and environmental protection within research and drug development settings. This document provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to standard laboratory safety protocols.

This compound, like other boronic acid derivatives, should be managed as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][3] Improper disposal can lead to environmental contamination and potential health hazards.[4][5]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2]
Body Protection A lab coat that fully covers the arms and is securely fastened. A chemical-resistant apron may also be necessary.[1][2]
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[2]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3] The label should also indicate that it is a boronic acid derivative.[1]

2. Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, weighing paper, and bench paper, should be collected in a designated, sealable container for solid hazardous waste.[3]

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]

  • Use a funnel to prevent spills when transferring liquid waste.[2]

4. Decontamination of Empty Containers:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The initial rinseate must be collected and disposed of as liquid hazardous waste.[3]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[3] The clean, dry container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[3]

5. Spill Management:

  • In the event of a spill, immediately evacuate and secure the area, alerting others in the vicinity.[2]

  • For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[6]

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]

  • Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report the spill to your supervisor and your institution's environmental health and safety (EHS) department.[2]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's specific procedures.[2]

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]

Disposal Workflow for this compound

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Appropriate Solvent empty_container->decontaminate store_waste Store Sealed Waste in Designated Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinseate as Liquid Hazardous Waste decontaminate->collect_rinsate dispose_container Dispose of Clean, Dry Container in Lab Recycling collect_rinsate->dispose_container pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2,3-Difluoro-4-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents like (2,3-Difluoro-4-methylphenyl)boronic acid is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure laboratory safety and regulatory compliance. The information is compiled from safety data sheets of structurally related compounds and general best practices for handling boronic acids.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard
Eye Protection Safety glasses with side-shields or chemical safety goggles.EN 166 (EU) or NIOSH (US) approved[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.EN 374[5]
Body Protection Laboratory coat.N/A
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 136 approved respirator.N/A

Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain chemical integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[5][6].

  • Avoid Dust Formation: Minimize the generation of dust and aerosols during handling[5][7].

  • Personal Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse[2][3][8]. Do not eat, drink, or smoke in the work area[1].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5][8]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[3][4].

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1][3].
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists[1][3].
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][3][9].
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention[1][3].

Spill and Leak Procedures:

  • Containment: Evacuate personnel from the area. Ensure adequate ventilation.

  • Cleanup: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal[7][8].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste: All spill cleanup materials should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is essential to protect personnel and the environment.

Disposal Protocol:

  • Waste Classification: Treat as hazardous chemical waste. Do not dispose of it in regular trash or down the drain[8][9].

  • Containerization: Collect waste in a designated, compatible, and properly labeled container with a secure lid. The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name[10].

  • Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[10].

  • Institutional Guidelines: Adhere to all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal[2][10].

Below is a workflow diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling this compound check_dust Is there a risk of dust generation? start->check_dust base_ppe Standard PPE: - Safety Glasses with Side-Shields - Nitrile Gloves - Lab Coat check_dust->base_ppe No respirator Add Respiratory Protection (e.g., N95 or higher) check_dust->respirator Yes full_ppe Full PPE Configuration base_ppe->full_ppe respirator->base_ppe respirator->full_ppe

Caption: PPE selection workflow for handling boronic acids.

References

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